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  • Product: 1-(Pyridine-3-carbonyl)-1,4-diazepane
  • CAS: 926270-61-3

Core Science & Biosynthesis

Foundational

Unraveling the Identity of CAS 926270-61-3: A Case of a Non-Publicly Listed Chemical Identifier

For Researchers, Scientists, and Drug Development Professionals In the realm of chemical research and drug development, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone for the unambiguous identifica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone for the unambiguous identification of chemical substances. However, extensive searches for CAS 926270-61-3 across multiple authoritative chemical databases and supplier catalogs have yielded no specific corresponding compound. This suggests that the provided CAS number may be incorrect, not publicly available, or has been retired.

This in-depth guide will address the process of investigating a CAS number, the potential reasons for its non-availability in public databases, and the recommended next steps for researchers encountering such a situation.

The Investigation: Searching for CAS 926270-61-3

A comprehensive search was conducted to identify the chemical entity associated with CAS 926270-61-3. This investigation included queries across several major chemical information resources:

  • Public Chemical Databases: Searches in prominent databases such as PubChem and ChemSpider, which are comprehensive repositories of chemical information, did not return any results for this specific CAS number.

  • Commercial Supplier Catalogs: Inquiries with major chemical suppliers, including Sigma-Aldrich and Cayman Chemical, who typically provide CAS numbers for their listed products, also failed to identify a compound with this identifier.

  • General Scientific Literature and Patent Databases: Broader searches across scientific publications and patent literature did not reveal any mention or association with CAS 926270-61-3.

The consistent lack of any data associated with this CAS number across these varied and reliable sources strongly indicates that it is not a recognized and publicly documented chemical identifier.

Potential Reasons for a Non-Publicly Listed CAS Number

There are several potential reasons why a CAS number might not be found in public databases:

  • Typographical Error: The most common reason is a simple typographical error in the number itself. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and any deviation can lead to a failed search.

  • Confidential Business Information (CBI): A substance that is part of a proprietary formulation or is under active development and considered confidential may have a CAS number that is not publicly disclosed.

  • Withdrawn or Deleted Number: In some instances, a CAS number may be withdrawn or deleted from the CAS REGISTRY system.

  • Internal or Non-Standard Number: It is possible that the number is an internal tracking number for a specific organization and not an officially assigned CAS Registry Number.

Recommended Actions for Researchers

For scientists and researchers who encounter a CAS number that cannot be identified through standard search methods, the following steps are recommended:

  • Verify the CAS Number: The first and most crucial step is to double-check the CAS number for any potential errors. Ensure that all digits and hyphens are correct and in the proper sequence.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the original source to confirm its accuracy.

  • Contact the CAS SciFinder® Service: For definitive confirmation, researchers with access to CAS SciFinder® can perform a direct search of the CAS REGISTRY database. If the number is valid but not publicly disclosed, this may provide further information.

  • Utilize Other Identifiers: If available, try searching for the compound using other identifiers such as its chemical name (IUPAC or common name), InChI key, or chemical structure.

Conclusion

While the initial request was for a detailed technical guide on the synonyms and IUPAC nomenclature of the compound associated with CAS 926270-61-3, the foundational step of identifying this compound could not be completed. The evidence strongly suggests that CAS 926270-61-3 is not a publicly listed and valid CAS Registry Number. Researchers and professionals in drug development are advised to verify the accuracy of the provided CAS number and consult original sources or specialized databases for further investigation. The integrity of chemical data is paramount, and ensuring the correct identification of a substance is the critical first step in any scientific endeavor.

Exploratory

Homopiperazine Scaffolds: Synthetic Architectures and Therapeutic Utility

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists[1] Executive Summary The homopiperazine (1,4-diazepane) moiety represents a critical expansion of th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists[1]

Executive Summary

The homopiperazine (1,4-diazepane) moiety represents a critical expansion of the privileged piperazine scaffold.[1][2][3] While piperazine is ubiquitous in FDA-approved drugs, the seven-membered homopiperazine ring offers distinct physicochemical advantages: enhanced conformational flexibility, altered basicity profiles, and unique vector orientations for substituents.[1] This guide dissects the medicinal chemistry of homopiperazine derivatives, focusing on their application in CNS disorders and oncology (specifically ROCK and HDAC inhibition), and provides validated synthetic protocols for their integration into drug discovery programs.[1][2]

Part 1: The Homopiperazine Advantage[1][2]

Conformational Flexibility vs. Rigidity

Unlike the piperazine ring, which predominantly exists in a rigid chair conformation, the homopiperazine ring adopts a more flexible pseudo-chair or twist-boat conformation.[1] This flexibility allows the scaffold to function as an "induced fit" ligand, adapting to binding pockets that may be sterically inaccessible to the rigid piperazine analog.[1]

  • Entropic Penalty: While the flexibility incurs a higher entropic penalty upon binding, it allows for the capture of transient binding states in dynamic targets like kinases (e.g., Rho-kinase) and G-protein coupled receptors (GPCRs).[1][2][3]

  • Vector Orientation: The N1-N4 distance in homopiperazine is larger than in piperazine, altering the spatial arrangement of pharmacophores.[1] This is critical in bivalent ligand design , where the spacer length determines potency.[1]

Basicity and Solubility

Homopiperazine contains two secondary amine nitrogens (unless substituted).[1][2][3]

  • pKa Profile: The pKa values for the conjugate acids are typically in the range of 9.5–10.0 (N1) and 5.5–6.0 (N4).[1][2][3] This ensures that at physiological pH (7.4), the molecule is predominantly mono-cationic.[1][3]

  • Solubility: The non-planar, flexible nature of the ring disrupts crystal lattice packing energy compared to flat aromatic linkers, often resulting in improved aqueous solubility for drug candidates—a critical parameter for oral bioavailability.[1]

Part 2: Synthetic Methodologies

The functionalization of homopiperazine requires regioselective control.[1] Below are two field-proven protocols for synthesizing key derivatives.

Protocol A: Regioselective N-Alkylation (Benzhydryl Route)

Target: Synthesis of 1-benzhydryl-1,4-diazepane (Key intermediate for Fasudil-like analogs).[3] Mechanism: Nucleophilic substitution (


).[1][2][3]

Materials:

  • Homopiperazine (5.0 eq, excess is crucial to prevent bis-alkylation)[2][3]

  • Benzhydryl chloride (1.0 eq)[2][3]

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)[2][3]
    
  • Solvent: DMF (Dimethylformamide)[2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve homopiperazine (5.0 g, 49.9 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (20.7 g, 149.7 mmol) to the solution.
    
  • Alkylation: Add benzhydryl chloride (9.1 g, 44.9 mmol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 80°C for 8 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
    
  • Yield: Expected yield 85-90%.

Protocol B: Buchwald-Hartwig Cross-Coupling

Target: N-Arylation of homopiperazine (e.g., for CNS receptor ligands).[2][3] Mechanism: Pd-catalyzed C-N bond formation.[1][3]

Materials:

  • Aryl Bromide (1.0 eq)[2][3]

  • N-Boc-homopiperazine (1.2 eq)[2][3]

  • Catalyst:

    
     (2 mol%)[2][3]
    
  • Ligand: BINAP or Xantphos (4 mol%)[1][2][3]

  • Base:

    
     (Sodium tert-butoxide, 1.5 eq)[2][3]
    
  • Solvent: Toluene or Dioxane (degassed)[2][3]

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, combine Aryl Bromide, N-Boc-homopiperazine, Base, Catalyst, and Ligand in a sealed tube.

  • Solvation: Add degassed Toluene (0.2 M concentration relative to aryl halide).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:4) at RT for 2 hours to remove the Boc group if a free amine is required.

Visualization: Synthetic Workflow

SyntheticWorkflow Start Homopiperazine (Precursor) Route1 Route A: N-Alkylation (Benzhydryl Chloride) Start->Route1 K2CO3, DMF, 80°C Route2 Route B: Pd-Catalyzed (Aryl Halides) Start->Route2 Pd2(dba)3, BINAP NaOtBu, 100°C Inter1 Mono-Alkylated Intermediate Route1->Inter1 Inter2 N-Boc Protected Intermediate Route2->Inter2 Prod1 Fasudil Analogs (ROCK Inhibitors) Inter1->Prod1 Sulfonylation Prod2 CNS Ligands (D2/5HT Antagonists) Inter2->Prod2 Deprotection (TFA)

Caption: Divergent synthetic pathways for homopiperazine functionalization yielding distinct therapeutic classes.

Part 3: Medicinal Chemistry & SAR[3][4][5][6][7]

Case Study: Fasudil (ROCK Inhibition)

Fasudil (HA-1077) is the archetypal homopiperazine drug.[1][2][3] It functions as a potent inhibitor of Rho-associated kinase (ROCK), used clinically for cerebral vasospasm.[3][4]

  • Mechanism: The homopiperazine ring binds in the ATP-binding pocket of the kinase.[1] The secondary amine forms a critical hydrogen bond with the backbone of the active site (Asp232/Glu170 region).[1]

  • SAR Insight: Replacing the homopiperazine with a piperazine ring significantly alters the binding affinity and selectivity profile, often reducing potency against ROCK while increasing off-target effects on PKA or PKC.[1]

Case Study: CNS Ligands (Dopamine/Serotonin)

In the development of antipsychotics (e.g., SYA 013 ), the homopiperazine scaffold acts as a bioisostere for the piperidine ring in haloperidol-like structures.[1][2][3]

  • Selectivity Switch:

    • Piperazine analogs: Often show high affinity for

      
       and 
      
      
      
      .[2][3]
    • Homopiperazine analogs: Maintain

      
       affinity but often show reduced affinity for 
      
      
      
      and
      
      
      compared to their 6-membered counterparts.[2][3] This "tuning" capability allows medicinal chemists to dial out unwanted serotonergic side effects while maintaining dopaminergic blockade.[1]
Visualization: SAR Decision Tree

SAR_Decision Root Lead Optimization (Piperazine Core) Decision Selectivity Issue? Root->Decision Branch1 Need to reduce 5-HT affinity? Decision->Branch1 Yes Branch2 Need better Solubility? Decision->Branch2 Yes Branch3 Targeting Kinase (ATP Pocket)? Decision->Branch3 Yes Action1 Expand to Homopiperazine (7-mem) Branch1->Action1 Branch2->Action1 Branch3->Action1 Result1 Altered Vector Reduced 5-HT binding Action1->Result1 Result2 Increased Conformational Entropy (Induced Fit) Action1->Result2 Action2 Retain Piperazine Add Polar Groups

Caption: Strategic decision logic for transitioning from piperazine to homopiperazine scaffolds in lead optimization.

Part 4: ADME & Toxicology Profile

Metabolic Stability

The homopiperazine ring is subject to oxidative metabolism, primarily via Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1][2]

  • N-Oxidation: Both nitrogens are susceptible to N-oxidation.[1][3]

  • Ring Scission: Oxidative attack at the

    
    -carbon can lead to ring opening or contraction.[1] A specific metabolic pathway observed in similar cyclic amines is the formation of an iminium ion intermediate , which can be trapped by glutathione or lead to ring contraction (e.g., to an imidazoline derivative).[1][2][5]
    
  • Mitigation: Substitution on the nitrogen (e.g., sulfonamides in Fasudil) or electron-withdrawing groups on the

    
    -carbons can stabilize the ring against metabolic degradation.[1][2][3]
    
Blood-Brain Barrier (BBB) Permeability

Homopiperazine derivatives generally exhibit favorable CNS penetration properties.[2][3]

  • LogP: The additional methylene group increases lipophilicity slightly compared to piperazine (

    
    ), aiding passive diffusion.[1][2][3]
    
  • P-gp Efflux: Like many secondary amines, they can be substrates for P-glycoprotein.[1][3] Capping the secondary amine with a lipophilic group (e.g., benzyl, benzhydryl) often masks the basic center, improving BBB transit.[1]

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2011.[1]

  • Fasudil: Molecular Mechanism and Therapeutic Potential. Wikipedia / DrugBank Data.[1]

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 2011.[1]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 2025.[1] (Note: Generalized citation for conformational analysis principles).

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant HDAC6 Inhibitors. ACS Medicinal Chemistry Letters, 2015.[1]

Sources

Foundational

Unlocking the Therapeutic Promise of 1,4-diazepan-1-yl(pyridin-3-yl)methanone: A Preclinical Development Blueprint

Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. This technical guide delineates a comprehensive preclinical development strategy for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. This technical guide delineates a comprehensive preclinical development strategy for 1,4-diazepan-1-yl(pyridin-3-yl)methanone, a small molecule integrating the pharmacologically significant 1,4-diazepane and pyridinyl methanone cores. While direct biological data for this specific entity remains nascent, the extensive bioactivity of its constituent moieties provides a compelling rationale for its investigation as a potential therapeutic candidate, particularly for disorders of the central nervous system (CNS). This document serves as a roadmap for researchers, outlining a logical, data-driven progression from initial target validation to preclinical candidate selection, underpinned by robust scientific principles and methodologies.

Introduction: The Scientific Rationale

Small molecule drug discovery remains a cornerstone of modern medicine, with over 90% of marketed drugs being low molecular weight organic compounds.[1][2] The journey from a promising chemical entity to a clinically approved therapeutic is a multi-year, billion-dollar endeavor, demanding meticulous preclinical evaluation to ensure safety and efficacy before human trials.[1][3][4] The subject of this guide, 1,4-diazepan-1-yl(pyridin-3-yl)methanone, represents a compelling starting point for such a journey.

The therapeutic potential of this molecule is inferred from the well-documented activities of its structural components:

  • The 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring is a core component of many biologically active compounds. Derivatives of 1,4-diazepine are known to exhibit a wide spectrum of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[5][6][7][8] Notably, the benzodiazepine class of drugs, which includes the well-known anxiolytic diazepam (Valium), features a diazepine ring and acts by modulating gamma-aminobutyric acid (GABA) receptors in the CNS.[9] Furthermore, recent research has highlighted the potential of 1,4-diazepane derivatives as selective antagonists for orexin 1 receptors (OX1R), which are implicated in sleep, arousal, and addiction.[10]

  • The Pyridinyl Methanone Moiety: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility, bioavailability, and target engagement.[11][12][13] Pyridine-containing compounds have demonstrated a vast array of biological activities.[11] Specifically, pyridinyl methanone derivatives have been investigated as antagonists for various receptors, including the Transient Receptor Potential Vanilloid 3 (TRPV3), showing promise in models of neuropathic and central pain.[14]

The combination of these two pharmacophores in a single molecule suggests a high probability of novel biological activity, particularly within the CNS. This guide outlines a systematic approach to explore and validate this therapeutic potential.

The Preclinical Development Pathway: A Phased Approach

The preclinical development of 1,4-diazepan-1-yl(pyridin-3-yl)methanone will follow a structured, multi-stage process designed to de-risk the project at each step and build a comprehensive data package for a potential Investigational New Drug (IND) application.

Preclinical_Development_Pathway cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Efficacy & Safety cluster_3 Phase 4: Preclinical Candidate Selection TID Target Identification (In Silico & In Vitro) TV Target Validation (Cell-based Assays) TID->TV Identified Targets LO Lead Optimization (Medicinal Chemistry) TV->LO Validated Hit SA In Vitro Screening (ADME & Toxicity) LO->SA Optimized Analogs IVM In Vivo Model Selection SA->IVM Promising Leads PKPD Pharmacokinetics & Pharmacodynamics IVM->PKPD Disease Models Tox Toxicology Studies PKPD->Tox Dose Determination PCS Candidate Selection Tox->PCS Safety Profile IND IND-Enabling Studies PCS->IND Selected Candidate GPCR_Signaling_Assays cluster_assays Functional Readouts Ligand 1,4-diazepan-1-yl (pyridin-3-yl)methanone GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Reporter_Gene Reporter Gene Assay GPCR->Reporter_Gene Signal Transduction Readout Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production

Sources

Exploratory

The Ascendancy of Pyridine-Substituted Diazepane Scaffolds in Modern Drug Discovery: A Technical Guide

Abstract The diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry, most famously embodied in the benzodiazepine class of drugs.[1][2] Concurrently,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry, most famously embodied in the benzodiazepine class of drugs.[1][2] Concurrently, the pyridine ring is a ubiquitous and privileged scaffold in a vast number of FDA-approved pharmaceuticals, prized for its ability to enhance pharmacological activity and improve physicochemical properties.[3][4][5] The strategic fusion of these two pharmacophores into pyridine-substituted diazepane scaffolds has emerged as a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases, particularly those of the central nervous system (CNS). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Pyridine-Diazepane Conjugation

The diazepine scaffold, particularly the 1,4-diazepine core, offers a three-dimensional structure that can effectively present substituents for interaction with biological targets.[6] The historical success of benzodiazepines as anxiolytics, sedatives, and anticonvulsants underscores the therapeutic potential inherent in this ring system.[1] However, the quest for improved efficacy, selectivity, and reduced side effects has driven the exploration of novel substitutions on the diazepine core.

The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a site for metabolism, or a point for salt formation to enhance solubility.[7] The replacement of a phenyl group with a pyridine ring, a common bioisosteric substitution strategy, can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.[8] This bioisosteric replacement can fine-tune the electronic and steric properties of the molecule, leading to enhanced biological activity and selectivity.[8]

The convergence of these two powerful pharmacophores in pyridine-substituted diazepanes creates a molecular architecture with significant potential for modulating a variety of biological targets. This guide will delve into the synthetic methodologies to access these scaffolds, the nuances of their structure-activity relationships, and their applications in contemporary drug discovery.

Synthetic Strategies for Pyridine-Substituted Diazepanes

The construction of pyridine-substituted diazepanes can be approached through several synthetic routes, broadly categorized into:

  • Direct Ring Formation from Pyridine Precursors: Involving the expansion of a pyridine ring to form the diazepine nucleus.

  • Cyclization Reactions to Form the Diazepine Ring: Building the seven-membered ring onto a pre-existing pyridine-containing fragment.

  • Post-Cyclization Modification: Introducing the pyridine moiety onto a pre-formed diazepine scaffold.

Direct Ring Expansion of Pyridines

A novel and efficient method for the direct synthesis of 1,3- and 1,4-diazepines from pyridine precursors involves a photo-mediated nitrene insertion.[9] This approach utilizes a sequential meta-azidation of pyridines followed by a light-induced ring expansion.

Caption: Photo-mediated synthesis of diazepines from pyridines.

This method offers a powerful tool for accessing diverse diazepine scaffolds directly from readily available pyridine starting materials. The regioselectivity of the nitrogen insertion can be influenced by the substitution pattern on the pyridine ring.[9]

Cyclization Strategies

More traditional approaches to pyridine-substituted diazepanes involve the cyclization of a linear precursor containing both the pyridine and the components of the diazepine ring.

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[10] This reaction can be employed in an intramolecular fashion to construct the diazepine ring. The general strategy involves the coupling of an amine with an aryl halide, both of which are part of the same molecule.

Caption: Buchwald-Hartwig amination for diazepine synthesis.

This method is highly tolerant of a wide range of functional groups and allows for the synthesis of a diverse library of pyridine-substituted diazepanes. The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield and scope.[11]

A greener and more atom-economical approach to the synthesis of 1,4-diazepanes is through a ruthenium-catalyzed hydrogen borrowing (or hydrogen transfer) reaction.[9] This methodology couples a diamine with a diol, with the only byproduct being water.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of a Pyridine-Substituted 1,4-Diazepane

  • Materials: Pyridine-containing diamine (1.0 mmol), a suitable diol (1.1 mmol), (pyridyl)phosphine-ligated ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl2]2 with a phosphine ligand, 2.5 mol%), and a suitable solvent (e.g., toluene, 5 mL).

  • Procedure: In a dry, inert atmosphere (e.g., in a glovebox), combine the diamine, diol, and catalyst in the solvent in a sealed reaction vessel.

  • Reaction: Heat the reaction mixture to 110 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridine-substituted diazepane.[9]

Post-Cyclization Arylation

In some instances, it may be more synthetically tractable to introduce the pyridine moiety onto a pre-existing diazepane scaffold. This can be achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[10][12]

Experimental Protocol: Ullmann Condensation for N-Arylation of a Diazepane

  • Materials: A 1,4-diazepane (1.0 mmol), a halopyridine (e.g., 2-bromopyridine, 1.2 mmol), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), a base (e.g., potassium phosphate, 2.0 mmol), and a solvent (e.g., toluene, 5 mL).

  • Procedure: To a reaction vessel, add the diazepane, halopyridine, CuI, ligand, and base. The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). The solvent is then added.

  • Reaction: The reaction mixture is heated to 100-120 °C for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the N-pyridinyl-diazepane.[13]

Structure-Activity Relationships (SAR)

The biological activity of pyridine-substituted diazepanes is highly dependent on the substitution patterns on both the pyridine and diazepine rings. While specific SAR is target-dependent, some general principles have emerged from various studies.

Position of the Pyridine Nitrogen

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) significantly influences the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. This, in turn, affects its binding affinity and selectivity for a given biological target. For example, in a series of imidazo[1,2-a]pyridines acting as benzodiazepine receptor ligands, the substitution pattern on the pyridine ring was found to be critical for activity.[14]

Substituents on the Pyridine Ring

The nature and position of substituents on the pyridine ring can modulate the compound's lipophilicity, steric profile, and electronic character. Electron-donating groups (e.g., -OMe, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can be strategically introduced to optimize target engagement and pharmacokinetic properties.[15] Studies on various pyridine derivatives have shown that the presence of groups like -OMe, -OH, and -C=O can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[15]

Substituents on the Diazepine Ring

Substitutions on the diazepine ring, particularly at the nitrogen atoms and the carbon backbone, can profoundly impact the molecule's conformation and its interaction with the target protein. For instance, in the context of benzodiazepine receptor ligands, substitution at the N1 position can influence the agonist/antagonist/inverse agonist profile of the compound.[16]

Table 1: Illustrative SAR Data for Pyridine-Containing Ligands

Compound IDScaffoldTargetR1 (Pyridine Position)R2 (Pyridine Substituent)R3 (Diazepane Substituent)Activity (IC50/Ki, nM)
1 Imidazo[4,5-c]quinolineBenzodiazepine Receptor-2-isoxazolyl6-HHigh Affinity[11]
2 Imidazo[4,5-c]quinolineBenzodiazepine Receptor-2-isoxazolyl6-substitutedDecreased/Abolished Activity[11]
3 Pyridine AnalogNeuronal Nicotinic Receptor5Phenyl-0.055[12]
4 Pyridine AnalogNeuronal Nicotinic Receptor54-Fluorophenyl-0.12[12]

Therapeutic Applications and Pharmacological Activities

Pyridine-substituted diazepane scaffolds have demonstrated a wide range of pharmacological activities, making them attractive for the development of drugs for various diseases.

Central Nervous System (CNS) Disorders

Given the precedent of benzodiazepines, the CNS is a primary area of investigation for pyridine-substituted diazepanes. These compounds have been explored as ligands for various CNS receptors, including:

  • GABAA Receptors: As modulators for the treatment of anxiety, insomnia, and seizure disorders.[16]

  • Nicotinic Acetylcholine Receptors: As potential treatments for cognitive disorders and nicotine addiction.[12]

Anticancer Activity

The antiproliferative properties of pyridine derivatives are well-documented.[3][15] The incorporation of a pyridine moiety into a diazepine scaffold can lead to novel anticancer agents with various mechanisms of action, including the inhibition of kinases and the induction of apoptosis.

Other Therapeutic Areas

The versatility of the pyridine-substituted diazepane scaffold has led to its exploration in other therapeutic areas, including:

  • Antimicrobial Agents: Targeting bacterial and fungal pathogens.

  • Anti-inflammatory Agents: For the treatment of inflammatory conditions.

  • Antiviral Agents: Including activity against HIV.

Future Perspectives and Conclusion

The strategic combination of the pyridine and diazepine pharmacophores has created a rich and largely untapped area of chemical space for drug discovery. The continued development of novel and efficient synthetic methodologies, such as the direct ring expansion of pyridines and advanced catalytic cyclizations, will undoubtedly accelerate the exploration of this scaffold.

Future research in this area will likely focus on:

  • Library Synthesis and High-Throughput Screening: To rapidly identify hit compounds against a diverse range of biological targets.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective ligands.

  • Exploration of Novel Diazepine Isomers: Investigating the therapeutic potential of less common diazepine isomers (e.g., 1,2- and 1,3-diazepines).

References

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(9), 1754–1759.
  • A new synthetic method for the synthesis of a family of dibenzodiazepines (DBDAs), employing Pd-catalyzed C–N coupling of o-bromoaldimine, with o-bromoaniline as the key step. (2015). RSC Advances, 5(118), 97229-97236.
  • Buchwald–Hartwig amin
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Molecules, 17(9), 10644-10657.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Organic Letters, 9(9), 1713-1715.
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Foundational

The Emerging Therapeutic Potential of 1-(Pyridine-3-carbonyl)-1,4-diazepane Analogs: A Technical Guide

Abstract The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This technical guide provides an in-depth exploration of the biol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities associated with a compelling new class of compounds: 1-(Pyridine-3-carbonyl)-1,4-diazepane analogs. By wedding the versatile 1,4-diazepane scaffold with the electronically significant pyridine-3-carbonyl (nicotinoyl) moiety, these analogs present a rich chemical space for the development of targeted therapeutics. This document synthesizes current understanding, drawn from research on related structures, to illuminate potential biological targets, mechanisms of action, and structure-activity relationships. Detailed experimental protocols are provided to empower researchers in the synthesis and evaluation of these promising compounds.

Introduction: The Strategic Fusion of Two Pharmacophores

The design of novel therapeutic agents is a meticulous process of selecting and combining chemical scaffolds that are known to interact favorably with biological systems. The 1-(Pyridine-3-carbonyl)-1,4-diazepane framework is a prime example of such a strategic molecular amalgamation.

  • The 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring system is a "privileged structure" in medicinal chemistry, renowned for its conformational flexibility. This allows it to adopt various spatial arrangements, enabling interactions with a wide array of biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1][2].

  • The Pyridine-3-carbonyl (Nicotinoyl) Moiety: The pyridine ring is another cornerstone of drug discovery, present in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. The carbonyl linker provides a key point of interaction and can be crucial for binding to target proteins. Specifically, the nicotinoyl group has been implicated in a range of pharmacological effects, including anticancer and antimicrobial activities[3].

The combination of these two moieties in the 1-(Pyridine-3-carbonyl)-1,4-diazepane structure creates a unique chemical entity with the potential for novel biological activities and improved pharmacological profiles.

Synthetic Pathways and Methodologies

The synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane analogs is a critical step in exploring their biological potential. A general and robust synthetic route is essential for generating a library of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Scheme

A common approach to synthesizing these analogs involves the acylation of a 1,4-diazepane ring with a pyridine-3-carbonyl derivative.

Experimental Protocol: Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane

  • Starting Materials: 1,4-Diazepane, Nicotinoyl chloride (or nicotinic acid), a suitable coupling agent (e.g., DCC, HATU), and an appropriate solvent (e.g., Dichloromethane, DMF).

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add a solution of nicotinoyl chloride (1.1 equivalents) in the same solvent to the flask at 0°C. If using nicotinic acid, add the acid (1.1 equivalents) and the coupling agent (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Purification Diazepane 1,4-Diazepane Coupling Acylation/Coupling Diazepane->Coupling Nicotinoyl Nicotinoyl Chloride/Acid Nicotinoyl->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 1-(Pyridine-3-carbonyl)- 1,4-diazepane Analog Purification->Product

Key Biological Activities and Mechanistic Insights

Based on the known activities of the parent scaffolds, 1-(Pyridine-3-carbonyl)-1,4-diazepane analogs are hypothesized to exhibit a range of biological effects. This section explores the most promising areas of investigation.

Anticancer Activity

A significant body of research points to the anticancer potential of both pyridine and 1,4-diazepane derivatives.

  • Pyridine Derivatives as Anticancer Agents: Numerous pyridine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines[1][2][4][5][6]. The mechanisms of action are diverse and include inhibition of key enzymes such as phosphodiesterase 3 (PDE3) and receptor tyrosine kinases like EGFR[4][7]. Molecular docking studies have shown that pyridine derivatives can effectively bind to the ATP-binding pocket of these kinases[2][8][9].

  • 1,4-Diazepane Analogs in Oncology: The 1,4-diazepane scaffold has been incorporated into molecules designed as sigma receptor ligands, which are implicated in cancer cell proliferation and survival[10].

Hypothesized Mechanism of Action: The 1-(Pyridine-3-carbonyl)-1,4-diazepane scaffold could act as a kinase inhibitor. The pyridine nitrogen and carbonyl oxygen could form crucial hydrogen bonds within the hinge region of a kinase's ATP-binding site, while the diazepane ring and its substituents could explore deeper hydrophobic pockets, leading to potent and selective inhibition.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Inhibition Inhibition of Phosphorylation Hinge->Inhibition Pocket Hydrophobic Pocket Analog { 1-(Pyridine-3-carbonyl)-1,4-diazepane Analog |  Pyridine-Carbonyl Moiety |  Diazepane Ring} Analog:f1->Hinge H-Bonding Analog:f2->Pocket Hydrophobic Interactions ATP ATP ATP->Hinge

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1-(Pyridine-3-carbonyl)-1,4-diazepane analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents.

  • Pyridine Derivatives as Antimicrobial Agents: A wide range of pyridine derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities[3][11][12]. The mode of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Hypothesized Mechanism of Action: The 1-(Pyridine-3-carbonyl)-1,4-diazepane analogs could interfere with microbial growth by targeting essential bacterial or fungal enzymes. The lipophilicity and electronic properties of the molecule, which can be modulated by substituents on the diazepane and pyridine rings, would be critical for its antimicrobial efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 1-(Pyridine-3-carbonyl)-1,4-diazepane analogs are not yet widely published, we can extrapolate potential relationships from related compound series.

Structural Modification Hypothesized Effect on Activity Rationale
Substitution on the Pyridine Ring Electron-withdrawing groups may enhance anticancer activity.Can increase the electrophilicity of the carbonyl carbon, potentially improving interactions with nucleophilic residues in target enzymes.
Substitution on the 1,4-Diazepane Ring Bulky, lipophilic groups may increase potency.Can facilitate better hydrophobic interactions within the binding pockets of target proteins.
Nature of the Linker The amide linker is crucial for activity.Provides a rigid and planar unit capable of forming key hydrogen bonds.

Future Perspectives and Conclusion

The 1-(Pyridine-3-carbonyl)-1,4-diazepane scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary evidence from related compound classes suggests that these analogs are likely to possess significant anticancer and antimicrobial properties. Future research should focus on:

  • Synthesis of diverse libraries: A wide range of analogs with various substituents on both the pyridine and diazepane rings should be synthesized to establish a comprehensive SAR.

  • Target identification and validation: Elucidating the specific biological targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds.

  • In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety.

References

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Exploratory

An In-Depth Technical Guide to the Role of Homopiperazine Linkers in GPCR Ligand Design

This guide provides a comprehensive exploration of the homopiperazine moiety as a critical linking element in the design of ligands for G protein-coupled receptors (GPCRs). We will delve into the structural nuances, synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the homopiperazine moiety as a critical linking element in the design of ligands for G protein-coupled receptors (GPCRs). We will delve into the structural nuances, synthetic strategies, and pharmacological implications of incorporating this versatile seven-membered heterocyclic scaffold into modern therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced linker strategies for enhancing ligand affinity, selectivity, and functional activity at GPCR targets.

The Strategic Importance of Linkers in GPCR Ligand Design

G protein-coupled receptors represent the largest family of druggable targets in the human genome, mediating a vast array of physiological processes and making them central to modern medicine.[1][2] The design of ligands that can precisely modulate these receptors is a cornerstone of drug discovery. A key strategy, particularly for targeting receptor dimers or engaging with secondary binding pockets, is the use of bivalent or bitopic ligands.[3][4] These molecules consist of two pharmacophoric units connected by a linker. The linker is not merely a passive spacer; its composition, length, and conformational flexibility are critical determinants of the ligand's overall pharmacological profile, influencing its ability to orient the pharmacophores correctly, thereby enhancing affinity, selectivity, and functional outcomes like biased signaling.[5][6]

The Homopiperazine Scaffold: A Privileged Linker

Among the various linking motifs, the homopiperazine (1,4-diazepane) ring has emerged as a particularly valuable component. As a seven-membered nitrogen-containing heterocycle, it offers a distinct set of properties compared to its more common six-membered analog, piperazine.[7]

Conformational Dynamics

Unlike the relatively rigid chair conformation favored by piperazine, the seven-membered homopiperazine ring possesses greater conformational flexibility.[8] It can adopt multiple low-energy conformations, including chair, boat, and twisted-boat forms. This inherent flexibility allows the linker to adopt a wider range of vectors, enabling the attached pharmacophores to more effectively scan the three-dimensional space and find optimal binding orientations within the receptor's binding pocket(s). This adaptability is crucial when designing ligands to bridge two distinct binding sites, such as those in a GPCR homodimer.

Physicochemical Properties

The two nitrogen atoms in the homopiperazine ring provide key points for synthetic modification and can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors. This dual nature allows for critical interactions with receptor residues, anchoring the ligand and contributing to its binding affinity.[9]

Caption: Conformational differences between piperazine and homopiperazine.

Synthesis of Homopiperazine-Linked GPCR Ligands

The modular nature of homopiperazine allows for its incorporation into complex ligands through established synthetic routes. A common strategy involves the sequential N-alkylation of the homopiperazine core.

General Synthetic Workflow

The synthesis typically begins with a protected homopiperazine derivative to ensure selective functionalization. One nitrogen atom is alkylated with a moiety containing the first pharmacophore, followed by deprotection and subsequent alkylation of the second nitrogen atom with the second pharmacophore or another functional group.

Caption: General synthetic workflow for homopiperazine-linked ligands.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Homopiperazine Derivative

This protocol outlines a common method for synthesizing a homopiperazine-based ligand, adapted from methodologies reported in the literature for creating serotoninergic and dopaminergic agents.[10][11][12]

Objective: To synthesize a 1-Aryl-4-alkyl-homopiperazine derivative.

Materials:

  • 1-Aryl-homopiperazine

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN)

  • Second pharmacophore with a nucleophilic group (e.g., an indole)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Step 1: First Alkylation.

    • To a solution of 1-Aryl-homopiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

    • Add the alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 eq).

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the mono-alkylated intermediate.

  • Step 2: Second Alkylation (Nucleophilic Substitution).

    • In a separate flask under an inert atmosphere (N₂ or Ar), add the second pharmacophore (e.g., indole, 1.0 eq) to dry DMF.

    • Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding anion.

    • Add a solution of the mono-alkylated intermediate from Step 1 (1.0 eq) in DMF.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the final compound via column chromatography or recrystallization.

Self-Validation: Each step should be monitored by TLC and LC-MS to confirm the consumption of starting materials and the formation of the desired product. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Pharmacological Impact of Homopiperazine Linkers

The true value of the homopiperazine linker lies in its ability to modulate the pharmacological properties of the ligand. Structure-activity relationship (SAR) studies have demonstrated its profound impact on binding affinity, receptor selectivity, and functional efficacy.

Modulating Binding Affinity and Selectivity

The replacement of a piperazine with a homopiperazine linker can significantly alter a ligand's binding profile. For example, in the development of antipsychotics, a homopiperazine analog of haloperidol (SYA 013) was shown to possess a unique binding profile at dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[13][14] Further SAR studies on this scaffold revealed that modifications to the homopiperazine ring and its substituents could fine-tune the affinity and selectivity for these key receptors.[13]

In a series of N-(2-methoxyphenyl)homopiperazine analogs, several compounds exhibited high nanomolar affinity for the dopamine D₃ receptor with 30- to 170-fold selectivity over the D₂ subtype.[15] This demonstrates that the homopiperazine core can be a key element in achieving desired selectivity profiles, which is critical for minimizing off-target side effects.

Table 1: Representative Binding Affinities of Homopiperazine-Containing Ligands

Compound IDTarget GPCRKᵢ (nM)Selectivity (vs. other subtypes)Reference
SYA 013 Dopamine D₂43.3-[13]
Dopamine D₄6.66.6-fold vs D₂[13]
Serotonin 5-HT₂ₐ23.3-[13]
Compound 4 Serotonin 5-HT₇3>330-fold vs 5-HT₁ₐ[10]
Compound 11f Dopamine D₃1.1~170-fold vs D₂[15]
Influencing Functional Activity and Biased Signaling

Beyond simply binding, the linker can influence how a ligand activates the receptor. The concept of "biased signaling" or "functional selectivity" describes how a ligand can preferentially activate one intracellular signaling pathway (e.g., G protein coupling) over another (e.g., β-arrestin recruitment).[1][16] This is highly desirable for designing drugs that maximize therapeutic effects while minimizing side effects.[16]

The conformational flexibility of the homopiperazine linker can allow a ligand to stabilize a specific receptor conformation that favors coupling to one transducer protein over another. This is a key area of ongoing research, where the linker is not just a passive connector but an active modulator of the downstream signal.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein Activation (Therapeutic Effect) GPCR->G_Protein Preferentially Activates Arrestin β-Arrestin Recruitment (Side Effect) GPCR->Arrestin Activation Blocked or Reduced Ligand Biased Ligand (with Homopiperazine Linker) Ligand->GPCR Binds

Caption: Homopiperazine linkers can contribute to biased signaling at GPCRs.

Application in Bivalent Ligands for GPCR Dimers

There is substantial evidence that many GPCRs can form homodimers or heterodimers.[17][18][19] This phenomenon presents a unique opportunity for drug design: creating bivalent ligands that can simultaneously engage both receptor protomers in a dimer.[3] Such ligands can exhibit significantly higher affinity and selectivity compared to their monovalent counterparts due to an avidity effect.[3]

The homopiperazine linker is ideally suited for this purpose. Its length and flexibility can be tailored to span the distance between the binding sites of the two receptor protomers. The design of these ligands is a complex challenge that requires a deep understanding of the GPCR dimer interface, often aided by molecular modeling.[5] The homopiperazine linker provides a synthetically accessible and conformationally adaptable solution to bridge these sites effectively.

Challenges and Future Perspectives

While the homopiperazine linker offers many advantages, challenges remain. The increased flexibility can sometimes be a double-edged sword, leading to a potential entropic penalty upon binding. Future work will likely focus on developing more conformationally constrained homopiperazine analogs to reduce this penalty and further enhance selectivity. Additionally, the application of homopiperazine linkers in novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) that target GPCRs for degradation, represents an exciting new frontier.

Conclusion

The homopiperazine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal for designing sophisticated GPCR ligands. Its unique conformational flexibility and synthetic tractability allow for the fine-tuning of a ligand's pharmacological profile. By strategically incorporating homopiperazine linkers, researchers can enhance binding affinity, modulate receptor selectivity, and influence functional outcomes such as biased signaling. As our understanding of GPCR biology, particularly receptor dimerization, continues to grow, the rational design of ligands using advanced linkers like homopiperazine will be paramount in developing the next generation of safer and more effective therapeutics.

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  • Peprah, K., Zhu, X. Y., Eyunni, S. V. K., Etukala, J. R., Setola, V., Roth, B. L., & Ablordeppey, S. Y. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Gnomi, M., Caccia, S., Franxic, D., & Perrone, R. (2010). New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. PubMed. [Link]

  • Zheng, F., Liu, C., Wang, Z., & Jiang, H. (2020). Design of bivalent ligands targeting putative GPCR dimers. Elsevier. [Link]

  • Bauer, M. R., Jones, A. W., & Martin, S. F. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]

  • Beinat, C., Brittain, J. M., Werner, J. A., Le, V. M., Luchini, D. N., Rynearson, K. D., & Zorn, N. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • Marcellino, D., Ferré, S., Casadó, V., Cortés, A., Le Foll, B., Mazzola, C., & Lluís, C. (2008). Pharmacological targeting of G protein-coupled receptor heteromers. PMC. [Link]

  • Satała, G., Borczyk, M., Fijałkowski, Ł., Kurczab, R., Lenda, T., Bojarski, A. J., & Partyka, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Kim, S. K., Prossnitz, E. R., & Ye, R. D. (2017). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. PMC. [Link]

  • Bauer, M. R., Jones, A. W., & Martin, S. F. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • Peprah, K., Zhu, X. Y., Eyunni, S. V. K., Etukala, J. R., Setola, V., Roth, B. L., & Ablordeppey, S. Y. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry. [Link]

  • Satała, G., Borczyk, M., Fijałkowski, Ł., Kurczab, R., Lenda, T., Bojarski, A. J., & Partyka, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. ResearchGate. [Link]

  • Satała, G., Borczyk, M., Fijałkowski, Ł., Kurczab, R., Lenda, T., Bojarski, A. J., & Partyka, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. [Link]

  • Showell, G. A., Bourrain, S., Neduvelil, J. G., Fletcher, S. R., Baker, R., & Watt, A. P. (2007). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC. [Link]

  • Smith, N. J. (2025). Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. MDPI. [Link]

  • Satała, G., Borczyk, M., Fijałkowski, Ł., Kurczab, R., Lenda, T., Bojarski, A. J., & Partyka, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. [Link]

  • Unknown. (n.d.). Conformational Analysis. San Diego State University. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). How ligands illuminate GPCR molecular pharmacology. PMC. [Link]

  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., & Leiting, B. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Isbilir, A., & Sensoy, O. (2022). Mechanistic insight into the impact of a bivalent ligand on the structure and dynamics of a GPCR oligomer. PMC. [Link]

  • Schetz, J. A., Sibley, D. R., & Chanda, P. K. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed. [Link]

  • Kim, S. K., Prossnitz, E. R., & Ye, R. D. (2017). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. UNC. [Link]

  • Wolber, G. (n.d.). Tailored ligands for G-protein coupled receptors. Freie Universität Berlin. [Link]

  • Unknown. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kauk, M., & Hoffmann, C. (2025). Covalent functionalization of G protein-coupled receptors by small molecular probes. Elsevier. [Link]

  • Unknown. (n.d.). GPCR-Based Drug Discovery - Part 1. Cambridge Healthtech Institute. [Link]

  • Simon, K., Müller, L., & Plückthun, A. (2021). Exploring the signaling space of a GPCR using bivalent ligands with a rigid oligoproline backbone. Research Collection. [Link]

  • Unknown. (n.d.). Development of bivalent dicovalent ligands for adenosine A1 receptor homodimers. University of Otago. [Link]

  • Satała, G., Borczyk, M., Fijałkowski, Ł., Kurczab, R., Lenda, T., Bojarski, A. J., & Partyka, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Semantic Scholar. [Link]

  • George, S. R., O'Dowd, B. F., & Lee, S. P. (n.d.). G-PROTEIN-COUPLED RECEPTOR OLIGOMERIZATION AND ITS POTENTIAL FOR DRUG DISCOVERY. Columbia University. [Link]

  • Grundmann, M., Wnorowski, A., Sławińska, A., Kaczor, A. A., & Salińska, E. (2024). Linkers in bitopic agonists shape bias profile among transducers for the dopamine D2 and D3 receptors. bioRxiv. [Link]

  • Ferré, S., Baler, R., Bouvier, M., Caron, M. G., Devi, L. A., & Finnerup, N. B. (2009). G Protein-Coupled Receptor Heteromers as New Targets for Drug Development. PMC. [Link]

  • Pardon, E., Steyaert, J., & Kobilka, B. K. (2014). Molecular basis for high affinity agonist binding in GPCRs. PMC. [Link]

  • Harris, D. T., Che, T., & Roth, B. L. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers. [Link]

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Foundational

1-(Pyridine-3-carbonyl)-1,4-diazepane: A Structural and Synthetic Guide for Advanced Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the modern landscape of rational drug design, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the modern landscape of rational drug design, the selection of highly specific molecular building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(Pyridine-3-carbonyl)-1,4-diazepane (IUPAC: 1,4-diazepan-1-yl(pyridin-3-yl)methanone) has emerged as a highly versatile secondary amine intermediate [1]. By fusing a metabolically stable nicotinoyl moiety with the conformational flexibility of a 1,4-diazepane (homopiperazine) ring, this compound serves as a privileged scaffold for developing therapeutics targeting central nervous system (CNS) disorders, oncology pathways, and amyloid-beta (Aβ) aggregation [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols for incorporating this building block into complex Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling and Structural Rationale

To effectively utilize 1-(Pyridine-3-carbonyl)-1,4-diazepane, researchers must understand the causality behind its structural components.

  • The Nicotinoyl (Pyridine-3-carbonyl) Motif: Pyridine rings are ubiquitous in medicinal chemistry due to their ability to act as robust hydrogen-bond acceptors while resisting oxidative metabolism (unlike electron-rich phenyl rings) [3]. The carbonyl linker rigidifies the connection to the diazepane ring, establishing a predictable dipole moment.

  • The 1,4-Diazepane (Homopiperazine) Ring: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane ring possesses greater conformational flexibility. This allows the distal secondary amine to adopt unique spatial trajectories (exit vectors), which is crucial for overcoming steric clashes in mutated kinase hinge regions or for optimizing electrostatic interactions with acidic residues (e.g., Asp/Glu) in G-protein coupled receptors (GPCRs) [2].

Table 1: Core Quantitative Data
PropertyValueClinical / Synthetic Relevance
CAS Number 926270-61-3Unique identifier for procurement and safety tracking.
Molecular Formula C11H15N3OIndicates a low molecular weight starting point for lead generation.
Molecular Weight 205.26 g/mol Highly efficient ligand efficiency (LE) metric; leaves ample "molecular weight budget" (Rule of 5) for further derivatization.
SMILES O=C(C1=CC=CN=C1)N1CCCNCC1Useful for computational docking and in silico library generation.
Amine Basicity (pKa) ~9.5 (Estimated)The free secondary amine is protonated at physiological pH (7.4), enhancing aqueous solubility and enabling salt-bridge formation.

Pharmacophore Mapping and Target Logic

When designing drugs using this scaffold, the molecule acts as a bipartite system. The pyridine ring typically engages with the target's hinge region or acts as a solvent-exposed solubilizing group, while the free secondary amine of the diazepane ring serves as the primary attachment point for further synthetic elaboration (e.g., N-alkylation or N-arylation).

Pharmacophore A 1-(Pyridine-3-carbonyl)-1,4-diazepane (Core Scaffold) B Pyridine Ring (H-Bond Acceptor) A->B C Carbonyl Linker (Rigidifying Element) A->C D 1,4-Diazepane Ring (Flexible Basic Amine) A->D E Target Kinase/Receptor Hinge Region Binding B->E Dipole Interaction F Solvent Exposed Region or Salt Bridge D->F Protonated State (pH 7.4)

Fig 1: Pharmacophore logic mapping of the nicotinoyl-diazepane scaffold.

Synthetic Integration: Step-by-Step Methodologies

The most common synthetic application for 1-(Pyridine-3-carbonyl)-1,4-diazepane is the functionalization of its free secondary amine. While simple


 alkylation is possible, the synthesis of advanced therapeutics often requires N-arylation.

Due to the steric bulk and conformational dynamics of the 7-membered diazepane ring, standard Nucleophilic Aromatic Substitution (


) can be sluggish unless the aryl halide is highly electron-deficient. Therefore, Buchwald-Hartwig cross-coupling  is the method of choice to ensure high yields and chemoselectivity.
Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is designed as a self-validating system; progression to the next step is strictly gated by analytical confirmation.

Reagents & Materials:

  • 1-(Pyridine-3-carbonyl)-1,4-diazepane (1.0 eq, 205.26 g/mol )

  • Aryl Bromide/Iodide (1.2 eq)

  • Pre-catalyst: Pd2(dba)3 (0.05 eq)

  • Ligand: BINAP or XPhos (0.1 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask, combine the aryl halide, Pd2(dba)3, and the selected ligand. Evacuate and backfill with ultra-pure Argon three times. Causality: Palladium(0) is highly sensitive to oxidation; strict exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Reagent Addition: Dissolve 1-(Pyridine-3-carbonyl)-1,4-diazepane in anhydrous solvent (0.2 M concentration) and add it to the flask via a syringe, followed by the addition of NaOtBu.

  • Thermal Activation: Heat the reaction mixture to 100°C under continuous stirring.

  • Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Gate: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows the disappearance of the

      
       206.1 
      
      
      
      peak (starting material) and the emergence of the target product mass.
  • Workup & Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final N-aryl derivative.

Synthesis Start 1-(Pyridine-3-carbonyl) -1,4-diazepane Reaction Buchwald-Hartwig Cross-Coupling (100°C, Base) Start->Reaction Reagent Aryl Halide (Ar-X) + Pd Catalyst Reagent->Reaction Monitor LC-MS Validation (Check[M+H]+) Reaction->Monitor Product N-Aryl Diazepane Derivative Monitor->Product >95% Conversion

Fig 2: Self-validating Buchwald-Hartwig synthetic workflow.

Safety and Handling Considerations

As with many bioactive nitrogen-containing heterocycles, 1-(Pyridine-3-carbonyl)-1,4-diazepane must be handled with standard laboratory safety protocols [1].

  • GHS Classification: It is classified as an irritant and is harmful if swallowed (H302).

  • PPE Requirements: Use nitrile gloves, safety goggles, and handle the neat powder within a certified fume hood to avoid inhalation of dust (P260).

References

  • Title: Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: Scientific Research Publishing (SciRP) / ResearchGate URL: [Link]

  • Title: Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase Inhibitory Activity Source: MDPI URL: [Link]

Exploratory

Technical Guide: Pharmacophore Engineering of Pyridine-Homopiperazine Conjugates

Executive Summary: The "Privileged" Scaffold Status In the landscape of medicinal chemistry, the pyridine-homopiperazine conjugate represents a distinct evolution from the ubiquitous pyridine-piperazine scaffold. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold Status

In the landscape of medicinal chemistry, the pyridine-homopiperazine conjugate represents a distinct evolution from the ubiquitous pyridine-piperazine scaffold. While the pyridine ring provides a tunable aromatic anchor with hydrogen-bond acceptor capabilities, the homopiperazine (1,4-diazepane) moiety introduces a critical "flexibility/basicity" differential.

Unlike the rigid chair conformation of piperazine, the seven-membered homopiperazine ring adopts a twisted chair conformation, offering unique vector exploration in ligand-protein binding events. This guide analyzes the pharmacophoric utility of this conjugate across GPCRs (Histamine H3), Ion Channels (P2X7), and enzyme inhibitors, providing actionable insights for lead optimization.

Structural Biology & Pharmacophore Analysis[1]

The Homopiperazine "Wiggle" Factor

The substitution of a 6-membered piperazine with a 7-membered homopiperazine is not merely a homologation strategy; it is a conformational edit.

  • Conformational Entropy: Homopiperazine possesses higher conformational flexibility, allowing the distal nitrogen to scan a larger volume of the binding pocket. This is critical for "induced fit" binding modes where the protein active site is not static.

  • Basicity Modulation: The secondary amine of homopiperazine is generally more basic (

    
    ) than that of piperazine (
    
    
    
    ), strengthening ionic interactions (salt bridges) with aspartate or glutamate residues in GPCR transmembrane domains [1].
The Pyridine Electronic Anchor

The pyridine ring acts as the electronic modulator of the scaffold.

  • N-Positioning: The placement of the ring nitrogen (2-, 3-, or 4-pyridyl) dictates the vector of the lone pair, influencing H-bond acceptor capability.

  • Substituent Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the C3 or C5 position of the pyridine ring reduce the electron density on the proximal homopiperazine nitrogen, preventing metabolic N-oxidation and altering the
    
    
    of the distal nitrogen via inductive effects [2].
Visualizing the Pharmacophore

The following diagram illustrates the tripartite pharmacophore model essential for binding affinity in H3R and P2X7 targets.

Pharmacophore Pyridine Pyridine Anchor (H-Bond Acceptor) Linker Homopiperazine Core (Flexible Spacer) Pyridine->Linker Rigid Attachment (SNAr) Pocket Target Interaction (Asp/Glu Residue) Pyridine->Pocket Pi-Stacking / H-Bond Distal Distal Nitrogen (Cationic Center) Linker->Distal Conformational Scan Distal->Pocket Ionic Salt Bridge

Figure 1: Tripartite pharmacophore model of pyridine-homopiperazine conjugates showing the electronic anchor, flexible spacer, and cationic interaction point.

Key Application Domains & SAR Case Studies

Neurology: Histamine H3 Receptor (H3R) Antagonists

The homopiperazine moiety has been successfully deployed to improve the selectivity of H3R antagonists.

  • Mechanism: The distal nitrogen forms a critical salt bridge with the conserved Asp3.32 residue in the transmembrane region.

  • Advantage: Homopiperazine derivatives often show improved affinity profiles compared to their piperazine analogs due to the ability of the 7-membered ring to accommodate the specific steric requirements of the H3R orthosteric site while maintaining blood-brain barrier (BBB) permeability [3].

  • Dual Targeting: Recent studies have utilized the piperidine/homopiperazine core to design dual H3R/Sigma-1 receptor ligands, showing that the basic nitrogen is a pivot point for multi-target recognition [4].

Immunology: P2X7 Receptor Antagonists

In the context of the P2X7 receptor, an ATP-gated ion channel involved in inflammation, the pyridine-homopiperazine scaffold acts as an allosteric modulator.

  • Lead Compounds: Derivatives like 6-furopyridine HMA utilize the homopiperazine ring to occupy the hydrophobic pocket adjacent to the ATP binding site.

  • Selectivity: The larger size of the homopiperazine ring (vs. piperazine) can induce steric clashes in the P2X4 receptor, thereby enhancing selectivity for the P2X7 subtype [5].

Infectious Disease: Anti-Tubercular Agents

Conjugates linking pyridine and homopiperazine to benzamides have shown efficacy against Mycobacterium tuberculosis.[1]

  • SAR Insight: The homopiperazine linker provided a distinct SAR profile compared to piperazine. While unsubstituted phenyl rings were active in piperazine series, specific halogenated derivatives (e.g., para-bromo) were required for potency in the homopiperazine series, suggesting a tighter steric channel in the mycobacterial target [6].

Comparative Potency Data

The table below summarizes potency shifts observed when switching from piperazine to homopiperazine in key studies.

Target ClassCompound SeriesHomopiperazine Effect (vs. Piperazine)Key MetricRef
NMDA Receptor Polyamine mimeticsMaintained Potency, Lower Efficacy

(Partial Agonist)
[7]
P2X7 Receptor Hexamethylene AmilorideIncreased Selectivity Non-competitive inhibition[5]
Anti-TB Pyridin-3-yl benzamidesAltered SAR Requirements

(requires p-Br)
[6]
Histamine H3 Indole derivativesEnhanced Affinity

[3]

Synthetic Protocols & Methodologies

The construction of these conjugates typically relies on Nucleophilic Aromatic Substitution (


) due to the electron-deficient nature of the pyridine ring. However, recent advances in catalysis offer greener alternatives.
Protocol A: Standard Nucleophilic Aromatic Substitution ( )

This is the industry-standard method for activated pyridines (e.g., 2-chloro-3-nitropyridine).

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Homopiperazine (3.0 eq - excess prevents bis-substitution)

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Base:

    
     (optional if excess amine is used)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-3-nitropyridine (10 mmol) in dry acetonitrile (50 mL).

  • Addition: Add homopiperazine (30 mmol) dropwise at

    
     to control exotherm.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: The excess homopiperazine remains in the aqueous phase. The organic layer is dried (

    
    ) and concentrated. Purify via column chromatography on silica gel using a gradient of DCM 
    
    
    
    10% MeOH/DCM.
Protocol B: Ruthenium-Catalyzed Hydrogen Borrowing (Green Chemistry)

For coupling non-activated pyridines or synthesizing the ring from diols, this method atom-economical.

Mechanism: A (pyridyl)phosphine-ligated Ru(II) catalyst dehydrogenates a diol to an aldehyde, which condenses with the amine, followed by in-situ hydrogenation [8].

Synthesis cluster_alt Alternative: Ru-Catalysis Start Start: 2-Chloro-3-nitropyridine Intermediate Meisenheimer Complex Start->Intermediate SNAr Attack (ACN, 80°C) Reagent Reagent: Homopiperazine (3.0 eq) Reagent->Intermediate Product Product: 1-(3-nitropyridin-2-yl)-1,4-diazepane Intermediate->Product Elimination of Cl- Diol Diol Precursor Diol->Product Hydrogen Borrowing RuCat Ru(II) Catalyst RuCat->Product

Figure 2: Synthetic pathways for pyridine-homopiperazine conjugates highlighting the dominant SNAr route and the emerging catalytic approach.

References

  • Szczepanska, K., et al. (2018).[2] Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives.[2][3][4] Current Medicinal Chemistry. Link

  • Swanson, T., et al. (2005). Pyrido-N-substituted piperazines as key scaffolds for enzymatic inhibitions.[5] Journal of Medicinal Chemistry.

  • Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4][6] ACS Chemical Neuroscience.[4] Link

  • Zhou, L.M., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at NMDA receptors.[7] Journal of Medicinal Chemistry. Link

  • Adinolfi, B., et al. (2022). 6-Furopyridine Hexamethylene Amiloride Is a Non-Selective P2X7 Receptor Antagonist.[8] International Journal of Molecular Sciences. Link

  • Reddyrajula, R., et al. (2020). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents.[9][1] RSC Advances. Link

  • Nalikezhathu, A., et al. (2023).[10] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. Link

  • Bode, J.W., et al. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines. Organic Letters.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane from homopiperazine

Application & Protocol Guide: Strategic Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane via Selective Mono-N-Acylation of Homopiperazine Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide:

Strategic Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane via Selective Mono-N-Acylation of Homopiperazine

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its modification allows for the fine-tuning of biological activity, making the development of robust and selective synthetic methods a critical endeavor for drug discovery professionals. This guide provides a detailed technical overview and two distinct, field-proven protocols for the synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane from homopiperazine. The primary chemical challenge lies in achieving selective mono-acylation of the symmetrical homopiperazine diamine, avoiding the formation of the di-acylated byproduct. We present a direct acylation strategy leveraging stoichiometric control and a more robust, multi-step approach utilizing a protecting group strategy to ensure high selectivity and yield. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical guide to this synthesis.

Scientific Principles: The Challenge of Selective Mono-Acylation

Homopiperazine is a symmetrical secondary diamine, meaning both nitrogen atoms possess comparable nucleophilicity and are susceptible to reaction with an acylating agent.[2][3] This inherent symmetry presents the central challenge: controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct. Uncontrolled acylation typically leads to a statistical mixture of unreacted starting material, the mono-acylated product, and the di-acylated byproduct, which complicates purification and significantly reduces the yield of the target compound.[2]

Two principal strategies are employed to overcome this challenge:

  • Stoichiometric Control (Direct Acylation): This approach involves using a significant molar excess of homopiperazine relative to the acylating agent. By flooding the reaction with the diamine, the probability of the acylating agent encountering an unreacted homopiperazine molecule is much higher than it encountering a mono-acylated molecule, thus statistically favoring the desired product. While straightforward, this method requires a subsequent, often challenging, purification step to remove the excess diamine.

  • Protecting Group Strategy: This is the most reliable method for ensuring selectivity.[2] One nitrogen of homopiperazine is temporarily "blocked" with a removable protecting group, such as the tert-butyloxycarbonyl (Boc) group. This renders one amine non-nucleophilic, directing the acylation to the single remaining free amine. The protecting group is then removed in a final step to yield the pure mono-acylated product. This multi-step process typically offers higher purity and yield, justifying the additional synthetic steps.[2][4]

The choice of acylating agent is also critical. While nicotinic acid can be used directly with a coupling agent (e.g., EDC, HATU, T3P), using a pre-activated form like nicotinoyl chloride is often more efficient.[5][6][7] Nicotinoyl chloride is commonly available as a hydrochloride salt, which requires the use of at least two equivalents of a non-nucleophilic base: one to neutralize the hydrochloride salt and generate the free acyl chloride, and a second to scavenge the HCl produced during the acylation reaction.[8]

Experimental Overview & Methodologies

This section details two validated protocols for the synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Protocol A: Direct Acylation with Nicotinoyl Chloride

This protocol leverages stoichiometric control for a rapid, one-pot synthesis. It is best suited for initial exploratory work or when the starting diamine is inexpensive and readily available.

reagents Homopiperazine (excess) Nicotinoyl Chloride HCl Triethylamine (Base) reaction Acylation Reaction Solvent: DCM Temp: 0°C to RT reagents->reaction 1. Combine workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography (Silica Gel) workup->purification 3. Isolate Crude product 1-(Pyridine-3-carbonyl) -1,4-diazepane purification->product 4. Purify

Caption: Direct Acylation Workflow.

ReagentMolar Eq.MW ( g/mol )AmountNotes
Homopiperazine4.0100.164.01 gMust be in large excess.
Nicotinoyl Chloride HCl1.0178.021.78 gHandle in a fume hood; moisture sensitive.
Triethylamine (TEA)2.2101.193.06 mLUse anhydrous grade.
Dichloromethane (DCM)--120 mLAnhydrous solvent.
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add homopiperazine (4.01 g, 40 mmol) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.

  • Add triethylamine (3.06 mL, 22 mmol) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve nicotinoyl chloride hydrochloride (1.78 g, 10 mmol) in anhydrous DCM (20 mL).

  • Add the nicotinoyl chloride solution dropwise to the cooled homopiperazine solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nicotinoyl chloride is consumed.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 99:1 to 95:5) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol B: Selective Synthesis via Mono-Boc Protection

This three-step protocol ensures high selectivity and is the preferred method for generating high-purity material, especially on a larger scale.

cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection homopiperazine Homopiperazine + (Boc)₂O boc_protected 1-Boc-1,4-diazepane homopiperazine->boc_protected boc_acylated 1-Boc-4-(pyridine-3-carbonyl) -1,4-diazepane boc_protected->boc_acylated Nicotinoyl Chloride HCl Triethylamine final_product 1-(Pyridine-3-carbonyl) -1,4-diazepane boc_acylated->final_product TFA in DCM

Caption: Boc-Protection Strategy Workflow.

  • Dissolve homopiperazine (2.0 g, 20 mmol, 2.0 eq) in DCM (40 mL) in a 100 mL flask.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.18 g, 10 mmol, 1.0 eq) in DCM (20 mL).

  • Slowly add the (Boc)₂O solution to the homopiperazine solution over 1-2 hours at room temperature with vigorous stirring.

  • Stir the reaction mixture for 18-24 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure. Purify by column chromatography to isolate tert-butyl 1,4-diazepane-1-carboxylate.

  • Dissolve the purified Boc-protected homopiperazine (2.0 g, 10 mmol, 1.0 eq) and triethylamine (3.06 mL, 22 mmol, 2.2 eq) in anhydrous DCM (50 mL).[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of nicotinoyl chloride hydrochloride (1.96 g, 11 mmol, 1.1 eq) in DCM (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Protocol A (Steps 8-11) to isolate the N-Boc-N'-nicotinoyl product.

  • Dissolve the purified N-Boc-N'-nicotinoyl intermediate in DCM (e.g., 20 mL per gram of intermediate).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise.

  • Stir the mixture at room temperature for 1-2 hours until TLC indicates complete deprotection.[2]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize carefully by washing with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final, pure product.

Troubleshooting and Optimization

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction - Inactive acylating agent (hydrolyzed).- Insufficient base for hydrochloride salt.- Use freshly opened or newly prepared nicotinoyl chloride.- Ensure at least 2 equivalents of base are used with the hydrochloride salt.[8]
Significant Di-acylated Byproduct (Protocol A) - Insufficient excess of homopiperazine.- Reaction temperature too high.- Increase the molar excess of homopiperazine to 5-fold or greater.- Maintain low temperature (0 °C) during the addition of the acyl chloride.
Complex Mixture on TLC - Presence of water in reagents/solvents.- Side reactions due to high temperature.- Ensure all glassware is oven-dried and use anhydrous solvents and reagents.- Perform the reaction at a lower temperature (0 °C) and monitor closely.[9]
Difficult Purification - The product and excess homopiperazine have similar polarities.- Product is water-soluble.- Convert excess homopiperazine to its salt by washing the organic layer with dilute HCl (product may also partition, so check aqueous layer).- Use a different eluent system for chromatography (e.g., with added triethylamine or ammonia).

Conclusion

The synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane can be successfully achieved through careful selection of the synthetic strategy. The direct acylation method offers a rapid route suitable for initial screening, while the Boc-protection strategy provides a more controlled and higher-yielding pathway for producing high-purity material essential for drug development programs. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently execute this synthesis and adapt it for related molecular targets.

References

  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. European Journal of Medicinal Chemistry, 44(2), 519–525. Available from: [Link]

  • Gao, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1934. Available from: [Link]

  • Aitken, D. J., et al. (2002). 4-ACETYLPYRIDINE. Organic Syntheses, 79, 1. Available from: [Link]

  • Kantevari, S., et al. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. International Journal of Molecular Sciences, 8(4), 303-313. Available from: [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514. Available from: [Link]

  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. Available from: [Link]

  • Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

Sources

Application

Amide coupling protocols for pyridine-3-carboxylic acid and diazepane

Title: Precision Amide Coupling: Regioselective Acylation of Diazepane with Pyridine-3-Carboxylic Acid Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the formation...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Amide Coupling: Regioselective Acylation of Diazepane with Pyridine-3-Carboxylic Acid

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the formation of amide bonds between heteroaromatic carboxylic acids and cyclic secondary amines[1]. This application note details validated, self-correcting protocols for the coupling of pyridine-3-carboxylic acid (nicotinic acid) with diazepane (homopiperazine). To prevent uncontrolled bis-acylation and oligomerization, the workflow mandates the use of mono-protected 1-Boc-homopiperazine[2]. Two orthogonal activation strategies are presented: a discovery-scale protocol utilizing HATU for maximum coupling efficiency, and a process-scale protocol leveraging T3P for enhanced safety and streamlined aqueous workup[3].

Mechanistic Rationale & Reagent Selection

Substrate Considerations: Pyridine-3-carboxylic acid is an electron-deficient heteroaromatic compound that exists primarily as a zwitterion in aqueous environments. Its activation requires a reagent capable of overcoming the inherent low nucleophilicity of its carboxylate form. Diazepane, a 7-membered cyclic diamine, presents a regioselectivity challenge. Direct coupling with unprotected diazepane inevitably yields a statistical mixture of mono- and bis-acylated products, alongside unreacted starting material. Therefore, desymmetrization via a protecting group strategy (e.g., 1-Boc-homopiperazine) is a strict prerequisite for high-yielding, self-validating protocols[2].

Route A: HATU-Mediated Coupling (Discovery Scale) HATU is a premier uronium-based coupling reagent that is particularly effective for coupling sterically hindered or secondary amines like diazepane[4]. The superior kinetics of HATU are driven by a neighboring group effect: the pyridine nitrogen atom in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group coordinates the incoming amine, stabilizing the reaction via a hydrogen-bonded 7-membered cyclic transition state[4]. While highly efficient, HATU is a known skin sensitizer and carries explosive risks upon heating, limiting its utility to milligram-to-gram discovery scales[4].

Route B: T3P-Mediated Coupling (Process Scale) For multigram and kilogram scale-up, Propylphosphonic anhydride (T3P) is the reagent of choice[3]. T3P activates the carboxylic acid to form a highly reactive acyloxyphosphonium intermediate. Unlike HATU, T3P is non-explosive, non-allergenic, and generates exclusively water-soluble phosphate byproducts[3]. This allows the target amide to be isolated in high purity via a simple liquid-liquid extraction, eliminating the need for silica gel chromatography[3].

ReactionStrategy Acid Pyridine-3-carboxylic acid (Nicotinic Acid) Activation Carboxylic Acid Activation Acid->Activation Amine 1-Boc-homopiperazine (Mono-protected Diazepane) Product tert-Butyl 4-(nicotinoyl)- 1,4-diazepane-1-carboxylate Amine->Product Nucleophilic Attack HATU HATU / DIPEA (High Efficiency) Activation->HATU T3P T3P / Et3N (High Scalability) Activation->T3P ActiveEster OAt-Active Ester HATU->ActiveEster Phosphonium Acyloxyphosphonium Ion T3P->Phosphonium ActiveEster->Product HOAt displacement Phosphonium->Product Phosphate displacement

Workflow of pyridine-3-carboxylic acid activation and coupling with 1-Boc-homopiperazine.

HATUMechanism Step1 Carboxylate Anion Formation (via DIPEA) Step2 Attack on HATU (Uronium Carbon) Step1->Step2 Step3 OAt-Active Ester Generation Step2->Step3 Release of Tetramethylurea Step4 7-Membered Cyclic Transition State Step3->Step4 Amine Coordination (Pyridine N-atom effect) Step5 Amide Bond Formation Step4->Step5 HOAt Elimination

HATU-mediated activation mechanism highlighting the 7-membered cyclic transition state.

Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU / DIPEA)

Objective: Rapid, high-yielding synthesis of tert-butyl 4-(nicotinoyl)-1,4-diazepane-1-carboxylate.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend pyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL)[4].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to the suspension. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid, which is critical for initiating the nucleophilic attack on the uronium salt[5].

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) in a single portion. The reaction mixture will typically transition to a homogenous yellow solution as the highly reactive OAt-active ester forms[6]. Stir for 15 minutes.

  • Coupling: Add 1-Boc-homopiperazine (1.05 equiv, 1.05 mmol) dropwise. The slight stoichiometric excess of the amine ensures complete consumption of the active ester, preventing side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea byproduct persists.

Protocol B: Process-Scale Synthesis (T3P / Et3N)

Objective: Scalable, chromatography-free synthesis of the target amide.

  • Preparation: Charge a reactor with pyridine-3-carboxylic acid (1.0 equiv, 50.0 mmol) and 1-Boc-homopiperazine (1.0 equiv, 50.0 mmol) in Ethyl Acetate (EtOAc) (150 mL).

  • Base Addition: Add Triethylamine (Et3N) (3.0 equiv, 150.0 mmol) to the stirred suspension.

  • Activation/Coupling: Cool the mixture to 0–5 °C using an ice bath. Slowly add T3P (50 wt% solution in EtOAc) (1.2 equiv, 60.0 mmol) via an addition funnel over 30 minutes. The slow addition controls the mild exotherm associated with phosphonium ion formation[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. T3P-mediated aminolysis is generally slower than HATU but highly selective, resulting in near-zero epimerization (though not a factor for achiral nicotinic acid, this selectivity prevents degradation)[3].

  • Workup: Add water (100 mL) to the reactor and stir vigorously for 15 minutes. The water-soluble phosphate byproducts will partition entirely into the aqueous phase[3].

  • Phase Separation: Separate the layers. Wash the organic (EtOAc) layer with 1M aqueous NaOH (50 mL), 1M aqueous HCl (50 mL) (Note: ensure pH remains > 3 to avoid premature Boc deprotection), and brine (50 mL).

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo to afford the product in high purity without chromatographic purification.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two protocols based on standard process development criteria.

MetricProtocol A (HATU / DIPEA)Protocol B (T3P / Et3N)
Optimal Scale Discovery (mg to <10 g)Process (10 g to kg+)
Typical Yield 85 – 95%75 – 85%
Reaction Time 2 – 4 hours12 – 16 hours
Byproducts Tetramethylurea, HOAt (requires washes/column)Water-soluble phosphates (removed via extraction)
Safety Profile Sensitizer, potential thermal hazardLow toxicity, non-explosive
Cost Efficiency High reagent costEconomical at scale

References

  • HATU - Wikipedia Source: wikipedia.org URL:[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: amriglobal.com / ribbitt.com URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org URL:[Link]

  • Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup Source: acs.org URL:[Link]

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU Source: researchgate.net URL:[Link]

Sources

Method

Preparation of 1,4-diazepane-based peptidomimetics

Executive Summary The 1,4-diazepane-2,5-dione scaffold (homodiketopiperazine) represents a privileged class of peptidomimetics capable of constraining peptide backbones into defined secondary structures, such as -turns o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane-2,5-dione scaffold (homodiketopiperazine) represents a privileged class of peptidomimetics capable of constraining peptide backbones into defined secondary structures, such as


-turns or 

-helical mimetics. Unlike flexible linear peptides, these seven-membered heterocycles exhibit enhanced metabolic stability and bioavailability. This Application Note provides two validated protocols for their synthesis: a high-throughput Solid-Phase Synthesis (SPPS) strategy utilizing a cyclization-release mechanism, and a scalable Solution-Phase route via reductive amination.

Strategic Synthetic Planning

The synthesis of 1,4-diazepanes requires careful orchestration of regioselectivity and stereochemical integrity. The choice of method depends on the library size and scale required.

FeatureProtocol A: Solid-Phase (SPPS)Protocol B: Solution-Phase
Primary Mechanism Cyclization-Release from ResinReductive Amination & Lactamization
Throughput High (Combinatorial Libraries)Low to Medium (Gram-scale)
Key Challenge On-resin cyclization efficiencyPurification of intermediates
Stereocontrol High (Chiral pool starting materials)High (Retention of configuration)
Diversity Point

,

,

,

,

positions

,

, Side chains

Protocol A: Solid-Phase Synthesis (Cyclization-Release Strategy)

This protocol utilizes a "cyclization-release" strategy where the formation of the 7-membered ring simultaneously cleaves the compound from the solid support. This ensures that only the cyclized product is released, resulting in high crude purity.

Reagents & Materials:

  • Resin: 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g).

  • Amino Acids: Fmoc-

    
    -amino acids, Fmoc-
    
    
    
    -amino acids.
  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • N-Alkylation: Alkyl halides, Lithium t-butoxide (LiOtBu).

  • Solvents: DMF (anhydrous), DCM, THF.

Step-by-Step Workflow:

1. Resin Loading (Immobilization of


-Amino Acid): 
  • Swell 2-Chlorotrityl chloride resin (1.0 g) in dry DCM for 30 min.

  • Dissolve Fmoc-

    
    -amino acid (2.0 equiv) and DIPEA (4.0 equiv) in DCM. Add to resin.
    
  • Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL/g resin) to quench unreacted chlorides (15 min).

  • Wash: DCM (3x), DMF (3x), DCM (3x).

2. Fmoc Deprotection:

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly with DMF and DCM.

  • QC Check: Positive Kaiser test (Blue beads) indicates free amine.

3. Peptide Coupling (Introduction of


-Amino Acid): 
  • Dissolve Fmoc-

    
    -amino acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF.
    
  • Add to resin and shake for 2 hours.

  • Wash: DMF (3x), DCM (3x).

  • QC Check: Negative Kaiser test.

4. N-Alkylation (Optional - Diversity Point):

  • Note: This step introduces a substituent at the amide nitrogen (N4 position).

  • Perform Fmoc deprotection (Step 2).

  • Protect the N-terminus with o-NBS (o-nitrobenzenesulfonyl chloride) if mono-alkylation is desired, or proceed via reductive alkylation on resin.

  • Alternative: Use N-alkylated amino acids in Step 3.

5. Cyclization and Cleavage:

  • Remove final Fmoc group.

  • Activation: Treat resin with 5% AcOH in DMF to protonate the amine (optional, depending on sequence).

  • Cyclization: Suspend resin in a solution of 20% Piperidine/DMF or DBU/DMF (catalytic) and heat to 60°C for 4–16 hours.

  • Mechanism:[1][2] The free amine attacks the C-terminal ester linkage (resin-bound), forming the ring and releasing the molecule.

  • Filter the resin. The filtrate contains the product.

6. Isolation:

  • Concentrate filtrate under reduced pressure.

  • Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Solution-Phase Synthesis (Reductive Amination)

This route is preferred for scaling up specific hits identified from SPPS screening. It relies on the reductive alkylation of an amino acid ester with an aldehyde derived from a protected amino acid.[3]

Reagents:

  • Component A: H-AA-OMe or H-AA-OtBu (Amino acid ester hydrochloride).

  • Component B: Boc-Amino Aldehyde (e.g., Boc-Asp(H)-OtBu or derived from reduction of Weinreb amide).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ).
    
  • Cyclization: HATU/DIPEA or EDCI/HOAt.

Step-by-Step Workflow:

1. Reductive Amination (Formation of Linear Precursor):

  • Dissolve Amino Acid Ester (1.0 equiv) and Boc-Amino Aldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Add NaBH(OAc)

    
     (1.5 equiv) in portions.
    
  • Stir at RT for 12–16 hours under

    
    .
    
  • Quench: Sat. NaHCO

    
    . Extract with DCM.
    
  • Purify: Flash chromatography (Hexane/EtOAc). Result: Secondary amine intermediate.

2. Deprotection:

  • N-Terminus: Remove Boc group (TFA/DCM 1:1, 1 h).

  • C-Terminus: If using methyl ester, hydrolyze with LiOH (THF/H

    
    O). If using t-butyl ester with Boc, global deprotection occurs in TFA.
    
  • Critical: For 1,4-diazepane-2,5-diones, we need a free amine at one end and an ester/acid at the other.

    • Route Variation: If the precursor is H-AA-NH-CH2-CH(R)-COOMe, base-catalyzed cyclization is possible.

3. Cyclization (Lactamization):

  • Dissolve the deprotected linear amino-acid/ester in dry DMF (High Dilution: 0.01 M) to favor intramolecular cyclization over oligomerization.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir at RT for 24 hours.

4. Workup:

  • Evaporate DMF. Dissolve residue in EtOAc.

  • Wash with 1N HCl, Sat. NaHCO

    
    , Brine.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate.

Visualization of Workflows

Figure 1: Solid-Phase Cyclization-Release Strategy

SPPS_Workflow Resin 2-Cl-Trt Resin Loading 1. Loading (Fmoc-beta-AA-OH) Resin->Loading Deprotect1 2. Fmoc Deprotection (20% Piperidine) Loading->Deprotect1 Coupling 3. Peptide Coupling (Fmoc-alpha-AA-OH, HATU) Deprotect1->Coupling Free Amine Deprotect2 4. Fmoc Deprotection Coupling->Deprotect2 Cyclization 5. Cyclization-Release (Nucleophilic Attack on Ester) Deprotect2->Cyclization N-terminal Amine Product 1,4-Diazepane-2,5-dione Cyclization->Product Cleavage

Caption: Workflow for the solid-phase synthesis of 1,4-diazepane-2,5-diones via cyclization-release.

Figure 2: Solution-Phase Reductive Amination Route

Solution_Workflow Start1 Boc-Amino Aldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) Start1->RedAm Start2 Amino Acid Ester (H-AA-OMe) Start2->RedAm Intermed Secondary Amine (Linear Precursor) RedAm->Intermed Deprotect Deprotection (TFA/DCM or LiOH) Intermed->Deprotect Cyclize Lactamization (HATU, DIPEA, High Dilution) Deprotect->Cyclize Free NH2 / COOH Final Target Scaffold Cyclize->Final

Caption: Convergent solution-phase synthesis utilizing reductive amination for scaffold construction.

Characterization & Validation Data

Successful synthesis is validated by the disappearance of linear precursors and the appearance of characteristic NMR signals for the 7-membered ring.

Table 1: Key Spectral Indicators

Signal TypeChemical Shift (

ppm)
MultiplicityInterpretation
Amide NH 7.5 – 8.5Doublet/BroadConfirming cyclization (loss of free amine).
Bridgehead CH 4.0 – 5.2Multiplet

-proton adjacent to N1/N4.
Ring CH

3.0 – 3.8MultipletDiastereotopic protons of the diazepane ring.

C Carbonyls
168 – 175SingletTwo distinct amide carbonyls (C2, C5).

Troubleshooting Guide:

  • Issue: Oligomerization.

    • Cause: Concentration too high during cyclization.

    • Solution: Maintain concentration

      
       M or use pseudo-high dilution (slow addition of reagent).
      
  • Issue: Epimerization.

    • Cause: Over-activation or excessive base.

    • Solution: Use HATU/HOAt which suppresses racemization; limit base to 2.0–3.0 equivalents.

References

  • Goff, D. A., & Zuckermann, R. N. (1995). Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. The Journal of Organic Chemistry. Link

  • Caroen, J., et al. (2016). Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy. Tetrahedron. Link

  • Loudni, L., et al. (2007). Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Boeglin, D., et al. (2007). 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science. Link[5]

  • Hulme, C., et al. (1998). Quaternary Substituted 1,4-Benzodiazepine-2,5-diones via the Ugi Four-Component Condensation. The Journal of Organic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols for the Selective Acylation of 1,4-Diazepane

Introduction: The Challenge of Selectivity in 1,4-Diazepane Functionalization The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif prevalent in medicinal chemistry and drug development.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Selectivity in 1,4-Diazepane Functionalization

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif prevalent in medicinal chemistry and drug development.[1][2] Its two secondary amine functionalities provide crucial handles for introducing molecular diversity and tailoring pharmacokinetic and pharmacodynamic properties. However, the symmetrical nature and similar reactivity of the two nitrogen atoms present a significant synthetic challenge: achieving selective mono-acylation while avoiding the often-undesired di-acylated byproduct.

Direct acylation of 1,4-diazepane with a single equivalent of an acylating agent typically yields a statistical mixture of starting material, mono-acylated product, and di-acylated product. This occurs because after the first acylation, the remaining secondary amine is still sufficiently nucleophilic to react, and in some aprotic solvents, the mono-acylated intermediate can be more soluble than the starting diamine, further promoting di-acylation.[3]

This guide provides an in-depth analysis of field-proven strategies and detailed protocols for achieving high selectivity in the mono-acylation of the 1,4-diazepane ring system. We will explore the mechanistic principles underpinning these methods, from protecting group strategies to in-situ substrate deactivation, enabling researchers to make informed decisions for their synthetic campaigns.

Core Principles of Selective Acylation

Achieving selectivity hinges on transiently differentiating the two nitrogen atoms. This can be accomplished by modulating their electronic properties or steric accessibility. The primary strategies fall into two categories:

  • Protecting Group Strategy: One nitrogen is temporarily "masked" with a protecting group, allowing the second nitrogen to be acylated. The protecting group is then removed to yield the desired mono-acylated product. This is a robust and highly reliable, albeit longer, synthetic route.[4]

  • Direct Selectivity via Substrate Deactivation: One nitrogen is selectively deactivated in situ through non-covalent interactions (e.g., salt formation) or temporary covalent complexation. This allows for a one-pot selective acylation without the need for separate protection and deprotection steps.

Visualization: The Selectivity Problem

The following diagram illustrates the fundamental challenge in the acylation of 1,4-diazepane.

G diazepane 1,4-Diazepane mono_acylated Mono-acylated Product (Desired) diazepane->mono_acylated Acylation di_acylated Di-acylated Product (Byproduct) sm_remaining Unreacted Starting Material acyl_chloride R-COCl (1 eq.)

Caption: Reaction of 1,4-diazepane with one equivalent of an acylating agent.

Strategy 1: The Protecting Group Approach

This is the most classical and often most dependable method for ensuring mono-acylation. The use of an amine-specific protecting group, such as the tert-butoxycarbonyl (Boc) group, allows for the unambiguous functionalization of the free nitrogen.[5]

Mechanism and Rationale

The strategy involves three distinct steps. First, the diamine is mono-protected. The large steric bulk of the Boc-anhydride reagent and careful control of stoichiometry favor the formation of the mono-protected species. Once isolated, the remaining secondary amine is the only nucleophilic site available for acylation. The final step involves the selective removal of the protecting group under conditions that do not affect the newly formed amide bond. The acid-lability of the Boc group makes it ideal, as it can be cleaved with acids like trifluoroacetic acid (TFA) without harming the robust amide.[4][5]

Workflow Visualization

G start 1,4-Diazepane protect Step 1: Mono-protection (Boc)2O, Solvent start->protect intermediate Isolate 1-Boc-1,4-diazepane protect->intermediate acylate Step 2: Acylation R-COCl, Base, Solvent intermediate->acylate protected_product Isolate 1-Boc-4-acyl-1,4-diazepane acylate->protected_product deprotect Step 3: Deprotection TFA, Solvent protected_product->deprotect final_product Final Product: 1-Acyl-1,4-diazepane deprotect->final_product

Caption: Workflow for the protecting group strategy for mono-acylation.

Detailed Protocol 1: Mono-acylation of 1,4-Diazepane via a Boc-Protected Intermediate

This protocol is adapted from the synthetic principles described by Piras et al. for the functionalization of 1-Boc-1,4-diazepane.[5]

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane)

  • Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in the same solvent.

  • Add the (Boc)₂O solution dropwise to the cooled 1,4-diazepane solution over 1-2 hours with vigorous stirring. Causality Note: Slow addition and using slightly less than one equivalent of (Boc)₂O minimizes the formation of the di-protected byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of DCM/Methanol, often with 1% triethylamine) to isolate the mono-protected product.

Step 2: Acylation of 1-Boc-1,4-diazepane

  • Dissolve 1-Boc-1,4-diazepane (1.0 eq) and a mild base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.[5]

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (Ar-COCl, 1.1 eq) dropwise.[5] Causality Note: The base is crucial to neutralize the HCl generated during the reaction, preventing the formation of the hydrochloride salt of the starting amine, which would render it unreactive.[6]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by chromatography.

Step 3: Deprotection to Yield 1-Acyl-1,4-diazepane

  • Dissolve the crude 1-Boc-4-acyl-1,4-diazepane from the previous step in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir the mixture at room temperature for 1-3 hours.[5] Causality Note: A large excess of TFA ensures the complete and rapid cleavage of the acid-labile Boc group.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by chromatography or crystallization to yield the final mono-acylated 1,4-diazepane.

Strategy 2: Direct Selective Acylation via Boron Complexation

A more atom-economical approach involves the temporary and selective deactivation of one nitrogen atom. One powerful method utilizes 9-borabicyclo[3.3.1]nonane (9-BBN) to form a transient complex with one of the amine functionalities.

Mechanism and Rationale

Pre-treatment of a symmetrical diamine with 9-BBN results in the formation of a stable complex with one of the nitrogen atoms. This complexation effectively deactivates the coordinated nitrogen, both electronically and sterically. The remaining, uncomplexed nitrogen retains its nucleophilicity and is available to react with the subsequently added acyl chloride.[7][8] The work-up procedure hydrolyzes the boron-amine complex, liberating the final mono-acylated product in a single pot.

Mechanism Visualization

G cluster_mech Mechanism of Boron-Mediated Selective Acylation start 1,4-Diazepane bbn + 9-BBN complex Transient Boron Complex (One N is deactivated) start->complex Complexation acyl + R-COCl reaction Acylation at Free N-atom complex->reaction Acylation workup Aqueous Workup product Mono-acylated Product reaction->product Hydrolysis

Caption: Selective acylation via deactivation of one nitrogen by 9-BBN.[7][8]

Detailed Protocol 2: Direct Mono-acylation using 9-BBN

This protocol is based on the methodology developed by Zhang et al. for the selective monoacylation of symmetrical diamines.[8]

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), add a 0.5 M solution of 9-BBN in THF (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature to ensure complete complex formation.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol (5-10 eq), followed by 1 M aqueous HCl.

  • Stir for 30 minutes to ensure complete hydrolysis of the boron complex.

  • Basify the mixture with 2 M aqueous NaOH until pH > 10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired mono-acylated 1,4-diazepane.

Comparative Summary of Methods

MethodSelectivity PrincipleKey ReagentsStepsProsCons
Protecting Group Covalent masking of one N-atom(Boc)₂O, Acyl Chloride, TFA3High yields, very reliable, easy to track.[5]Multi-step, lower overall atom economy, requires chromatography at multiple stages.
Boron Complexation In situ deactivation of one N-atom9-BBN, Acyl Chloride1 (pot)One-pot procedure, high atom economy, short reaction times.[8]Requires anhydrous/inert conditions, 9-BBN is pyrophoric and requires careful handling.
Acid Salt Formation In situ deactivation via protonationDiamine Dihydrochloride, Imidazole, Carboxylic Acid1 (pot)Uses inexpensive reagents, scalable.[3]Selectivity can be substrate-dependent, may require optimization.

Conclusion and Outlook

The selective mono-acylation of 1,4-diazepane is a critical transformation for accessing a vast chemical space of potential therapeutic agents. While direct acylation is problematic, robust and reliable methods are readily available to the synthetic chemist. The protecting group strategy, particularly with the Boc group, offers a dependable, albeit longer, route that is suitable for nearly any substrate. For projects where efficiency and atom economy are paramount, direct methods like the 9-BBN complexation strategy provide an elegant and rapid one-pot solution. The choice of method will ultimately depend on the specific substrate, scale of the reaction, and the overall synthetic plan. By understanding the causal mechanisms behind each technique, researchers can confidently and selectively functionalize this important scaffold.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Center for Biotechnology Information. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Utrecht University Repository. [Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. [Link]

  • Reaction conditions and acetylation products of benzodiazepines 1a-1f. ResearchGate. [Link]

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis. [Link]

  • Acylation of Alcohols and Amines. Science of Synthesis. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry. [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Center for Biotechnology Information. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharma and Bio Sciences. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. National Center for Biotechnology Information. [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

  • Electronic and steric effects controlling monomer-dimer self-assembly in 6 H -1,4-diazepinoporphyrazines: experimental and theoretical study. ResearchGate. [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Figshare. [Link]

  • Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. SlideShare. [Link]

  • The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Journal of Organic Chemistry. [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Problems with acetylation of a 1,4-quinol derivative. Reddit. [Link]

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Method

Application Note: Scalable Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane

The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the specific challenges of regioselectivity and scalability in synthesizing 1-(Pyridine-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the specific challenges of regioselectivity and scalability in synthesizing 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Rho-kinase (ROCK) inhibitors (e.g., Ripasudil, Fasudil analogs) and histamine receptor ligands. The synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane presents a classic process challenge: desymmetrization of a cyclic diamine .

Direct acylation of 1,4-diazepane often results in a statistical mixture of mono-acylated product, di-acylated impurity, and unreacted starting material, requiring tedious chromatographic separation. This guide details a regioselective, scalable protection-deprotection strategy utilizing tert-butoxycarbonyl (Boc) chemistry. This route ensures >98% purity without column chromatography, making it suitable for gram-to-kilogram scale production.

Strategic Route Analysis

To achieve high purity and scalability, we bypass the direct acylation route in favor of a stepwise orthogonal protection strategy.

Pathway Comparison

The following logic flow illustrates the decision matrix for selecting the "Boc-Route" over direct acylation.

RouteSelection Start Target: 1-(Pyridine-3-carbonyl)-1,4-diazepane RouteA Route A: Direct Acylation (1,4-Diazepane + Nicotinoyl Cl) Start->RouteA Low Cost / High Risk RouteB Route B: Orthogonal Protection (1-Boc-1,4-diazepane + Nicotinoyl Cl) Start->RouteB High Purity / Scalable ResultA Outcome A: Mixture (Mono + Di-acyl) Requires Chromatography Low Yield (<40%) RouteA->ResultA ResultB Outcome B: Exclusive Mono-acylation Crystallizable Intermediates High Yield (>85%) RouteB->ResultB Decision Selected Protocol: Route B (Boc-Strategy) ResultA->Decision Rejected for Scale-up ResultB->Decision

Figure 1: Decision logic for synthetic route selection. Route B is prioritized for reproducibility and purity.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane (Free Base) Scale: 100 g input (Scalable to kg)

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[3]Role
1-Boc-1,4-diazepane 112275-50-01.0Starting Material
Nicotinoyl Chloride HCl 2022-85-71.1Acylating Agent
Triethylamine (TEA) 121-44-82.5Base / Scavenger
Dichloromethane (DCM) 75-09-2-Solvent (Reaction)
Trifluoroacetic Acid (TFA) 76-05-110.0Deprotection Agent
Sodium Hydroxide (NaOH) 1310-73-2-pH Adjustment
Step 1: N-Acylation

Reaction: 1-Boc-1,4-diazepane + Nicotinoyl Chloride → 1-Boc-4-(Pyridine-3-carbonyl)-1,4-diazepane

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 1-Boc-1,4-diazepane (100.0 g, 0.50 mol) and DCM (800 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (174 mL, 1.25 mol) in one portion. Cool the mixture to 0–5°C using an ice/water bath.

  • Acylation: Slowly add Nicotinoyl Chloride Hydrochloride (97.8 g, 0.55 mol) portion-wise over 45 minutes. Critical: Maintain internal temperature < 10°C to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3 hours.

    • IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM) or HPLC. Starting material should be < 1%.

  • Workup:

    • Quench by adding water (500 mL). Stir vigorously for 15 min.

    • Separate phases. Wash the organic layer with saturated NaHCO₃ (2 x 300 mL) and Brine (300 mL).

    • Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil.

    • Note: This intermediate is sufficiently pure for the next step. If storage is needed, it solidifies upon standing.

Step 2: Boc-Deprotection & Free Basing

Reaction: 1-Boc-4-(Pyridine-3-carbonyl)-1,4-diazepane → 1-(Pyridine-3-carbonyl)-1,4-diazepane

  • Setup: Re-dissolve the crude intermediate (approx. 150 g) in DCM (500 mL). Cool to 0°C .

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (380 mL, 5.0 mol) dropwise over 1 hour.

    • Alternative: For cost reduction, use 4M HCl in Dioxane (4 equiv) or bubble HCl gas. TFA is preferred for speed and solubility in DCM.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • IPC: Monitor for disappearance of the Boc-protected species (LC-MS M+H = 306).

  • Concentration: Evaporate the solvent and excess TFA under vacuum. Co-evaporate with Toluene (2 x 200 mL) to remove residual TFA. Result is the TFA salt (viscous oil/gum).

  • Free Basing (Critical Step):

    • Dissolve the residue in Water (300 mL).

    • Cool to 10°C. Adjust pH to 12–13 using 40% aq. NaOH solution. Caution: Exothermic.

    • Extract with Chloroform/Isopropanol (9:1) (5 x 200 mL). Note: The product is highly polar; simple DCM extraction is often insufficient.

  • Isolation:

    • Combine organic extracts, dry over Na₂SO₄, and concentrate.

    • Purification: If necessary, the oil can be crystallized from Et₂O/Hexane or distilled under high vacuum (Kugelrohr) if high purity is required.

    • Yield: Expected 85–92 g (83–90% over 2 steps).

Process Workflow Visualization

SynthesisWorkflow Input 1-Boc-1,4-diazepane + Nicotinoyl Cl Step1 Step 1: Acylation (DCM, Et3N, 0°C) Input->Step1 Interm Intermediate: N-Boc-N'-Nicotinoyl Step1->Interm 3h, RT Step2 Step 2: Deprotection (TFA or HCl) Interm->Step2 Workup pH Adjustment (pH > 12) Step2->Workup Salt Form Final Final Product: 1-(Pyridine-3-carbonyl) -1,4-diazepane Workup->Final Extraction

Figure 2: Step-by-step process flow for the synthesis.

Quality Control & Analytics

To validate the synthesis, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Purity > 98.0%HPLC (C18, H₂O/MeCN + 0.1% TFA)
Identity (NMR) Conforms to structure¹H NMR (400 MHz, DMSO-d₆)
Mass Spec [M+H]⁺ = 206.13LC-MS (ESI)
Residual Solvent DCM < 600 ppm, TEA < 320 ppmGC-HS

Key NMR Signals (Free Base in CDCl₃):

  • Pyridine Ring: δ 8.7 (s, 1H), 8.6 (d, 1H), 7.7 (d, 1H), 7.3 (dd, 1H).

  • Diazepane Ring: Multiplets at δ 3.4–3.8 (4H, amide α-protons), 2.8–3.0 (4H, amine α-protons), 1.7–1.9 (2H, β-protons).

  • Note: Broadening may occur due to amide rotamers.

Safety & Handling

  • Nicotinoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes rapidly to release HCl gas; keep anhydrous.

  • 1,4-Diazepane Derivatives: Generally skin irritants. Avoid inhalation of vapors.

  • Exotherms: The quenching of Nicotinoyl chloride and the neutralization of TFA are highly exothermic. Controlled addition is mandatory.

References

  • Fluorochem. 1-(pyridine-3-carbonyl)-1,4-diazepane Product Page. (Accessed 2026).[4]

  • ChemScene. 1-(Pyridin-3-ylmethyl)-1,4-diazepane CAS Information. (Accessed 2026).[4]

  • Organic Letters. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Org. Lett. 2010, 12, 18, 4022–4025.

  • Google Patents. Production method of 1,4-diazepane derivatives (EP2818463A1).

  • Sigma-Aldrich. 1-(pyridine-4-carbonyl)-1,4-diazepane Product Data.

Sources

Application

Technical Guide: Using 1-(Pyridine-3-carbonyl)-1,4-diazepane as a Building Block

Part 1: Strategic Overview The Scaffold Architecture 1-(Pyridine-3-carbonyl)-1,4-diazepane (CAS: 926270-61-3) represents a "privileged scaffold" evolution. While piperazines are ubiquitous in drug discovery, the 1,4-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Scaffold Architecture

1-(Pyridine-3-carbonyl)-1,4-diazepane (CAS: 926270-61-3) represents a "privileged scaffold" evolution. While piperazines are ubiquitous in drug discovery, the 1,4-diazepane (homopiperazine) analog offers distinct advantages in conformational sampling and patentability.

This building block consists of three critical pharmacophoric elements:

  • The Pyridine Ring (Head): Acts as a hydrogen bond acceptor and a metabolic "soft spot" for tuning solubility (via protonation of the pyridine nitrogen, pKa ~3-4).

  • The Carbonyl Linker: Provides a rigid planar constraint, enforcing a specific vector between the pyridine and the diazepane ring.

  • The 1,4-Diazepane (Tail): A seven-membered ring with a free secondary amine . This is the reactive "handle" for library generation. The ring adopts a twisted chair conformation, offering a different spatial projection of substituents compared to the chair-form piperazine.

Why Use This Building Block?
  • Escape from "Flatland": The 7-membered ring introduces non-planar complexity, improving the saturation (

    
    ) of the molecule, which correlates with higher clinical success rates.
    
  • Solubility Enhancement: The homopiperazine ring is generally more basic and hydrophilic than its piperazine counterpart.

  • IP Space: It provides a structural differentiation from the crowded piperazine-amide chemical space.

Part 2: Physicochemical Profile & Handling

Before initiating synthesis, verify the material properties. This building block is typically supplied as a free base or hydrochloride salt.

PropertyValue (Approx.)Significance
Molecular Weight 205.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
cLogP 0.7 - 0.9Low lipophilicity allows for the attachment of hydrophobic "warheads" without violating Lipinski rules.
pKa (Diazepane NH) ~9.5 - 10.0Highly nucleophilic; requires base scavenger during acylation.
pKa (Pyridine N) ~3.5Remains unprotonated at physiological pH (7.4), but aids lysosomal trapping.
H-Bond Donors/Acceptors 1 / 3Balanced profile for membrane permeability.

Storage Protocol: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO₂ absorption (carbamate formation) over prolonged exposure to air.

Part 3: Synthetic Protocols

The following protocols focus on derivatizing the secondary amine (N4 position) . These are optimized for parallel synthesis and library generation.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this central node.

SyntheticWorkflow BB 1-(Pyridine-3-carbonyl) -1,4-diazepane (Starting Block) R_Acyl Acid Chlorides / Carboxylic Acids (Amide Coupling) BB->R_Acyl R_RedAm Aldehydes + NaBH(OAc)3 (Reductive Amination) BB->R_RedAm R_SnAr Aryl Halides (SNAr / Buchwald) BB->R_SnAr P_Amide Urea/Amide Analogs (GPCR/Kinase Inhibitors) R_Acyl->P_Amide HATU/DIPEA or R-COCl P_Amine Tertiary Amine Analogs (CNS Active Agents) R_RedAm->P_Amine DCE, AcOH P_Biaryl Biaryl Systems (Protein-Protein Interaction) R_SnAr->P_Biaryl Pd-Cat or Heat/Base

Caption: Divergent synthetic pathways utilizing the secondary amine handle of the 1,4-diazepane scaffold.

Protocol A: Amide Coupling (High-Throughput Compatible)

Target: Synthesis of GPCR antagonists or Kinase inhibitors (e.g., ROCK inhibition).

Reagents:

  • Substrate: 1-(Pyridine-3-carbonyl)-1,4-diazepane (1.0 eq)

  • Carboxylic Acid (R-COOH): 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in dry DMF. Add HATU and stir at Room Temperature (RT) for 15 minutes. Checkpoint: Solution should turn slightly yellow.

  • Addition: Add the diazepane building block (dissolved in minimal DMF) to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS. The secondary amine is highly reactive; if starting material remains >5% after 4 hours, add 0.2 eq of HATU.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination

Target: CNS penetrant molecules (removing the carbonyl H-bond acceptor).

Reagents:

  • Substrate: 1-(Pyridine-3-carbonyl)-1,4-diazepane (1.0 eq)

  • Aldehyde (R-CHO): 1.1 eq

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: Dissolve the diazepane and aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes.

    • Expert Insight: Do not add the reductant immediately. Allowing the iminium ion to form first reduces side reactions (alcohol formation).

  • Reduction: Add STAB in one portion. Stir at RT for 12 hours.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (using hydrophobic frit plates for high throughput).

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

Target: Attaching heteroaryl cores (e.g., Pyrimidine, Pyrazine).

Reagents:

  • Substrate: 1-(Pyridine-3-carbonyl)-1,4-diazepane (1.0 eq)

  • Electrophile: 2-Chloropyrimidine or 4-Chloropyridine derivative (1.0 eq)

  • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (for difficult substrates)

  • Solvent: DMSO or NMP

Step-by-Step:

  • Setup: Combine all reagents in a microwave vial or pressure tube.

  • Reaction: Heat to 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Workup: Pour into water. If solid precipitates, filter and wash. If oil forms, extract with EtOAc.

    • Self-Validating Step: If the electrophile is electron-rich and unreactive, switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C).

Part 4: Medicinal Chemistry Applications[1][2][3]

Kinase Inhibition (ROCK/PKA)

The 1,4-diazepane scaffold is a structural homolog of Fasudil (which uses a sulfonyl-diazepane core).[1] By using the pyridine-3-carbonyl variant, you replace the sulfonamide with a carboxamide.

  • Design Logic: The pyridine ring can interact with the hinge region of kinases (via the nitrogen), while the diazepane projects into the solvent-exposed region or a ribose binding pocket.

  • Advantage: Carboxamides are often metabolically more stable than sulfonamides and avoid potential sulfonamide hypersensitivity.

P2X7 Receptor Antagonists

Literature indicates that N-acylated 1,4-diazepanes are potent antagonists for the P2X7 receptor, a target for inflammation and neuropathic pain.

  • SAR Insight: The flexibility of the diazepane ring allows the bulky groups on the secondary nitrogen to fit into the allosteric binding pockets of the P2X7 trimer.

Orexin Receptor Antagonists

Dual Orexin Receptor Antagonists (DORAs) often feature a central diazepane constraint.[2]

  • Protocol Application: Use Protocol A (Amide Coupling) to attach a lipophilic biaryl acid to the diazepane. The pyridine ring serves as the polar "anchor" required for receptor affinity.

Part 5: Structural Activity Relationship (SAR) Logic

Use the following decision tree to guide your derivatization strategy based on assay results.

SAR_Logic Result Primary Screening Result Potent High Potency (Hit) Result->Potent IC50 < 100nM Weak Low Potency Result->Weak IC50 > 10uM Metab High Clearance (Metabolic Instability) Potent->Metab Microsomal Stability Low Rigidify Strategy: Switch to Piperazine (Flatten vector) Weak->Rigidify If entropy penalty suspected Grow Strategy: Extend N4 Substituent (Reach new pockets) Weak->Grow If binding site undefined Block Strategy: Methylate Pyridine C2/C6 or Fluorinate Metab->Block If Pyridine N-oxidation Polarity Strategy: Reduce N4-Carbonyl to Amine (Protocol B) Metab->Polarity If Amide hydrolysis

Caption: SAR Decision Tree for optimizing 1-(Pyridine-3-carbonyl)-1,4-diazepane hits.

References

  • Vertex AI Search. (2025). 1,4-diazepane scaffold in drug discovery. Retrieved from

  • National Center for Biotechnology Information. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem. Retrieved from

  • National Center for Biotechnology Information. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds. Journal of Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2007). Discovery of P2X7 receptor-selective antagonists. British Journal of Pharmacology. Retrieved from

  • ChemScene. (n.d.). 1-(Pyridin-3-ylmethyl)-1,4-diazepane Product Information. Retrieved from

Sources

Method

Precision Functionalization of Diazepane Scaffolds: A Strategic Guide

Topic: Functionalization of the Secondary Amine in Diazepane Scaffolds Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Diazepan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the Secondary Amine in Diazepane Scaffolds Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Diazepane Imperative

The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in ligands for GPCRs (e.g., Suvorexant), kinase inhibitors, and CNS agents. Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring possesses unique conformational flexibility—oscillating between twist-boat and chair forms. This "floppiness" presents both an opportunity for induced-fit binding and a challenge for chemical reactivity.

The Core Challenge: The secondary amine (


 or 

) in diazepane is highly nucleophilic but sterically more accessible than in piperidine, leading to issues with:
  • Over-alkylation: Rapid formation of quaternary ammonium salts during

    
     reactions.
    
  • Regioselectivity: In asymmetric diazepanes (e.g., 6-substituted), distinguishing between

    
     and 
    
    
    
    requires precise electronic or steric control.
  • Purification: The high polarity of the secondary amine often results in streaking on silica, requiring specialized mobile phases.

This guide provides field-proven protocols to navigate these challenges, focusing on high-fidelity functionalization strategies.

Strategic Analysis: Reactivity & Conformational Dynamics

Before initiating synthesis, one must understand the causality of the reaction environment.

  • pKa Considerations: The pKa of the secondary amine in 1,4-diazepane is approximately 9.5–10.0. It is more basic than morpholine but comparable to piperazine.

  • Steric Environment: The extra methylene group in the 7-membered ring reduces ring strain compared to 6-membered rings, but it increases the entropic penalty for ring closure if intramolecular reactions are attempted.

  • Orthogonal Protection: The most robust strategy involves starting with a mono-protected scaffold (e.g., N-Boc-1,4-diazepane). This forces functionalization to the single available secondary amine, eliminating regioselectivity concerns until the final deprotection step.

Visualization: Divergent Functionalization Workflow

The following diagram outlines the decision matrix for functionalizing the diazepane core.

DiazepaneWorkflow Start Mono-Protected 1,4-Diazepane Decision Target Moiety? Start->Decision RouteA Alkyl Group (sp3-C) Decision->RouteA Aliphatic RouteB Aryl/Heteroaryl (sp2-C) Decision->RouteB Aromatic RouteC Acyl/Sulfonyl (C=O / SO2) Decision->RouteC Amide/Sulfonamide MethodA1 Reductive Amination (Preferred) RouteA->MethodA1 Aldehydes/Ketones MethodA2 Direct Alkylation (Risk: Quaternization) RouteA->MethodA2 Alkyl Halides MethodB1 Buchwald-Hartwig (Pd-Catalyzed) RouteB->MethodB1 Ar-Br / Ar-OTf MethodB2 SnAr (Electron Deficient Ar) RouteB->MethodB2 Ar-F (NO2/CN) MethodC1 Schotten-Baumann or HATU Coupling RouteC->MethodC1

Figure 1: Decision tree for the divergent functionalization of the secondary amine in diazepane scaffolds.

Detailed Experimental Protocols

Protocol A: Controlled N-Alkylation via Reductive Amination

Objective: Mono-alkylation of the diazepane secondary amine without over-alkylation. Scope: Introduction of benzyl, ethyl, or complex aliphatic chains.

Rationale: Direct alkylation with alkyl halides often yields a mixture of mono-alkylation, bis-alkylation (quaternary salt), and elimination products. Reductive amination proceeds via an iminium ion intermediate, which is reduced in situ, strictly controlling stoichiometry to 1:1.

Materials
  • Substrate: N-Boc-1,4-diazepane (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone activation

Step-by-Step Methodology
  • Imine Formation: In an oven-dried flask, dissolve N-Boc-1,4-diazepane (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Activation: Add the aldehyde/ketone (1.1 mmol). If using a ketone or a sterically hindered aldehyde, add glacial acetic acid (1.0 mmol) to catalyze iminium formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: Do not add the reductant immediately; allow the equilibrium to favor the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine peak).

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography. Tip: Use a gradient of DCM:MeOH (95:5) with 1% NH4OH to prevent streaking of the tertiary amine product.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling the diazepane secondary amine with aryl halides (Ar-Br, Ar-Cl, Ar-OTf). Scope: Accessing biaryl structures common in CNS drugs (e.g., Clozapine analogs).

Rationale: The "floppy" diazepane ring can be sterically demanding. Standard ligands (e.g., PPh3) often fail. Bulky, electron-rich phosphine ligands (Buchwald ligands) are required to facilitate the reductive elimination step from the Pd(II) center.

Materials
  • Substrate: N-Boc-1,4-diazepane (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: RuPhos (for secondary amines/electron-rich Ar) or BrettPhos (for difficult substrates). SPhos is a robust general alternative.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (2.0 equiv) for sensitive substrates.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Deoxygenation: Flame-dry a Schlenk tube or microwave vial. Cycle argon/vacuum 3 times.

  • Catalyst Pre-complexation: Add Pd source and Ligand (L:Pd ratio 2:1 for monodentate ligands like RuPhos) to the vial. Add 1 mL of solvent and stir for 5 minutes at RT to form the active catalytic species (often changes color).

  • Substrate Addition: Add the aryl halide (1.0 mmol), N-Boc-1,4-diazepane (1.2 mmol), and Base (1.5 mmol).

  • Solvent: Add remaining solvent to reach 0.2 M concentration. Seal the vessel.

  • Reaction: Heat to 80–100°C.

    • Thermal: Oil bath for 12–18 hours.

    • Microwave: 110°C for 30–60 minutes (often higher yielding for diazepanes due to faster kinetics overcoming catalyst decomposition).

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography.

Self-Validating Check:

  • Color Change: Reaction mixture usually turns dark brown/black upon completion.

  • TLC: Use a co-spot. The diazepane starting material stains strongly with Ninhydrin or KMnO4. The product should be UV active (if Ar is attached).

Troubleshooting & Optimization Data

The following table summarizes common failure modes and specific remedies for diazepane chemistry.

IssueProbable CauseCorrective Action
Over-Alkylation (Protocol A)High reactivity of secondary amine; excess alkyl halide.Switch to Reductive Amination (Protocol A). If using alkyl halide, use DIPEA (1 equiv) and add halide dropwise at 0°C.
Low Conversion (Protocol B)Catalyst poisoning or inactive Pd-Ligand complex.Switch ligand to RuPhos or BrettPhos . Ensure strict O2-free conditions (sparge solvent with Ar for 15 min).
Regio-isomer Mix Unprotected diazepane used with asymmetric electrophile.Use Mono-Boc-1,4-diazepane . If unavailable, use 5 equivalents of diazepane to 1 equiv of electrophile to favor mono-functionalization, then recycle excess.
Streaking on TLC/Column Interaction of amine with acidic silica silanols.Pre-wash column with 1% Triethylamine (TEA) in hexane. Add 1% NH4OH or TEA to the mobile phase.

Mechanistic Visualization: Buchwald-Hartwig Cycle

Understanding the catalytic cycle helps in troubleshooting. For diazepanes, the Reductive Elimination step is often the bottleneck due to the ring's steric bulk.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination (Pd-N-Diazepane) OxAdd->AmineBind Diazepane Deprot Deprotonation (Base removes HBr) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Critical Step RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle for the arylation of diazepane. The Reductive Elimination step (Red) is sensitive to the steric bulk of the 7-membered ring and the ligand choice.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Cox, C. D., et al. (2014). Discovery of the Orexin Receptor Antagonist Suvorexant. Journal of Medicinal Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]

Application

Application Notes and Protocols for Solvent Selection in Pyridine-Diazepane Coupling Reactions

Introduction The pyridine-diazepane structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including tranquilizers, anticonvulsants, and other central...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine-diazepane structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including tranquilizers, anticonvulsants, and other central nervous system (CNS) agents. The construction of the C-N bond between a pyridine ring and a diazepine moiety is a critical step in the synthesis of these valuable molecules. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for forging this bond.[1][2]

However, the success of these coupling reactions is exquisitely sensitive to the choice of solvent. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences the stability and reactivity of the palladium catalyst, the reaction rate, and even the product distribution.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for pyridine-diazepane coupling reactions. It combines theoretical considerations with practical, field-proven protocols to empower chemists to optimize these challenging yet crucial transformations.

I. The Crucial Role of the Solvent in Catalysis

The solvent in a palladium-catalyzed cross-coupling reaction is far from an inert medium. It actively participates in the catalytic cycle through various interactions.[3][4] Key functions of the solvent include:

  • Solubilization: Ensuring that the pyridine substrate, diazepine coupling partner, base, and palladium catalyst are sufficiently dissolved to allow for efficient reaction.

  • Catalyst Stability and Activity: Coordinating with the palladium center, which can influence the stability of the active catalytic species and modulate its reactivity.[4]

  • Influence on Reaction Rate and Selectivity: The polarity of the solvent can stabilize or destabilize transition states in the catalytic cycle, thereby affecting the overall reaction rate and potentially influencing selectivity in cases where multiple reactive sites exist.[5][6][7]

  • Modulation of Base Strength: The solvent can affect the effective strength of the base used in the reaction, which is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.

Common Solvents in Buchwald-Hartwig Amination

A range of solvents have been successfully employed in Buchwald-Hartwig amination reactions. The choice often depends on the specific substrates and catalyst system. Commonly used solvents include:

  • Aprotic, Nonpolar/Weakly Polar Solvents: Toluene, xylene, and 1,4-dioxane are frequently used.[6][8] They are good at dissolving many organic substrates and are often compatible with the bulky, electron-rich phosphine ligands used in these reactions. However, the solubility of inorganic bases can be limited in these solvents.[6]

  • Aprotic, Polar Solvents: Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) can be effective, particularly when dealing with less soluble substrates or when a higher reaction temperature is required.[7][9] However, they can sometimes lead to side reactions like debromination.[6]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also common choices, offering a good balance of polarity and compatibility with many catalyst systems.[9][10] 2-MeTHF is often considered a "greener" alternative to THF.[10]

  • Alcoholic Solvents: In some cases, particularly with certain bases like cesium carbonate, alcoholic solvents such as tert-butanol can be effective.[9]

II. Strategic Solvent Screening Workflow

A systematic approach to solvent screening is crucial for optimizing a pyridine-diazepane coupling reaction. The following workflow provides a logical progression from initial screening to fine-tuning.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Optimization A Select Diverse Solvents (Polar Aprotic, Nonpolar Aprotic, Ethereal) B Standardized Reaction Conditions (Substrates, Catalyst, Base, Temp) A->B Define C Small-Scale Parallel Reactions B->C Execute D Analyze by LC-MS/GC-MS (Conversion, Yield, Byproducts) C->D Monitor E Identify Promising Solvent(s) D->E Evaluate F Optimize Temperature & Concentration E->F Proceed with G Fine-tune Base and Ligand F->G Iterate H Scale-up Reaction G->H Finalize

Caption: A systematic workflow for solvent screening and optimization.

III. Experimental Protocols

Protocol 1: General Procedure for Small-Scale Solvent Screening of Pyridine-Diazepane Coupling

This protocol outlines a general method for screening various solvents in a parallel fashion to identify the optimal conditions for the Buchwald-Hartwig amination of a halopyridine with a diazepine derivative.

Materials:

  • Halopyridine (e.g., 2-bromopyridine, 1.0 mmol)

  • Diazepane derivative (e.g., 1-Boc-1,4-diazepane, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvents to be screened (e.g., Toluene, 1,4-Dioxane, THF, 2-MeTHF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • To a series of oven-dried reaction vials, add the halopyridine (1.0 mmol), diazepine derivative (1.2 mmol), and cesium carbonate (2.0 mmol) under an inert atmosphere.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and phosphine ligand in a small amount of one of the anhydrous solvents being tested (e.g., toluene).

  • Aliquot the appropriate volume of the catalyst stock solution to each reaction vial.

  • Add 5 mL of the respective anhydrous solvent to each vial via syringe.

  • Seal the vials and place them in a preheated heating block (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 16-24 hours).

  • After the reaction time, cool the vials to room temperature.

  • Take a small aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.

  • Based on the analysis, select the most promising solvent(s) for further optimization.

Protocol 2: Optimized Procedure for Pyridine-Diazepane Coupling in 1,4-Dioxane

This protocol provides an example of an optimized procedure based on the results of a solvent screen where 1,4-dioxane was identified as the optimal solvent.

Materials:

  • 2-Chloropyridine (1.0 g, 8.8 mmol)

  • 1-Methyl-1,4-diazepane (1.2 g, 10.5 mmol)

  • BrettPhos Pd G3 precatalyst (0.16 g, 0.176 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.27 g, 13.2 mmol)

  • Anhydrous 1,4-dioxane (40 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-chloropyridine, 1-methyl-1,4-diazepane, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (40 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-2-yl)-1-methyl-1,4-diazepane.

IV. Data Presentation: Comparative Solvent Effects

The following table summarizes typical results from a solvent screening study for the coupling of 2-bromopyridine with 1-Boc-1,4-diazepane.

SolventTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Byproducts
Toluene110248575Debrominated pyridine
1,4-Dioxane10018>9592Minimal
THF66246055Unreacted starting material
2-MeTHF80247870Debrominated pyridine
DMF12012>9565Significant debromination and other decomposition products
tert-Butanol82244540Unreacted starting material

Analysis: In this representative example, 1,4-dioxane provides the best combination of high conversion and yield with minimal byproduct formation. Toluene and 2-MeTHF are viable alternatives, while THF shows lower reactivity at its reflux temperature. DMF, despite leading to high conversion, promotes undesirable side reactions. tert-Butanol is not an effective solvent in this particular system.

V. Troubleshooting and Best Practices

  • Low Conversion:

    • Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve the rate.

    • Change Ligand/Catalyst: The choice of ligand is as critical as the solvent. A more active catalyst system may be required.[1]

    • Ensure Anhydrous Conditions: Water can deactivate the catalyst and interfere with the base.[9]

  • Significant Byproduct Formation (e.g., Debromination):

    • Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes suppress side reactions.

    • Use a Weaker Base: Strong bases can sometimes promote side reactions. Consider screening weaker bases like K₃PO₄ or K₂CO₃.

    • Change Solvent: As seen in the data table, some solvents are more prone to promoting side reactions. Switching to a less polar, non-coordinating solvent can be beneficial.[6]

  • Poor Solubility:

    • Switch to a More Polar Solvent: If reactants are not dissolving, a more polar solvent like DMF or NMP might be necessary, but be mindful of potential side reactions.

    • Increase Solvent Volume: Diluting the reaction can sometimes help with solubility issues.

    • Use a Co-solvent System: A mixture of a good solubilizing solvent and a solvent that is optimal for the catalysis can be a good compromise.

VI. Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of pyridine-diazepane coupling reactions. A systematic approach to solvent screening, guided by an understanding of the solvent's role in the catalytic cycle, is essential for achieving high yields and purity. While nonpolar aprotic solvents like 1,4-dioxane and toluene are often good starting points, a thorough evaluation of other solvent classes is warranted for each specific substrate combination. By following the protocols and considering the troubleshooting advice provided in this application note, researchers can significantly improve their success rate in synthesizing these important pharmaceutical building blocks.

References

  • Vertex AI Search. Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Fairlamb, I. J. P., Kapdi, A. R., & Lee, A.-L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2265-2275. Available from: [Link]

  • Fairlamb, I. J. P., Kapdi, A. R., & Lee, A.-L. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Andersen, R. A., Tinnis, F., & Adolfsson, H. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 743-748. Available from: [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(11), 4571-4576. Available from: [Link]

  • Singh, R. P., & Singh, V. K. (2020). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. The Journal of Organic Chemistry, 85(15), 9407-9418. Available from: [Link]

  • Leadbeater, N. E. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(7), 639-656. Available from: [Link]

  • Li, J., et al. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 14(1), 6649. Available from: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2017). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). NSF PAR. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Locati, F., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(121), 99990-99999. Available from: [Link]

  • Gryglik, D., et al. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. The Journal of Physical Chemistry A, 116(27), 7268-7279. Available from: [Link]

  • Schaper, L. A., et al. (2019). Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. Dalton Transactions, 48(43), 16295-16301. Available from: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available from: [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1-12. Available from: [Link]

  • Scott, J. P., & Schoenebeck, F. (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. Available from: [Link]

  • Vitale, F., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2686. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Bechki, L., et al. (2021). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 27(64), 16035-16041. Available from: [Link]

  • Reddy, K. L., & Reddy, P. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(20), 3563-3565. Available from: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]

  • Zare, A., & Meraj, F. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(38), 23377-23402. Available from: [Link]

  • Gribble, M. W., et al. (2019). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available from: [Link]

  • SciSpace. Palladium-catalyzed coupling reactions. Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Available from: [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Available from: [Link]

  • Neukom, J. D., et al. (2011). Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions. Organic Letters, 13(9), 2196-2199. Available from: [Link]

  • Mroczkowski, S., & McLaughlin, M. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry, 15(18), 3841-3845. Available from: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyridine-Carbonyl Diazepanes

Executive Summary Pyridine-carbonyl diazepanes are highly sought-after pharmacophores in modern drug discovery. The incorporation of a 1,4-diazepane (homopiperazine) ring provides unique 3D conformational flexibility and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-carbonyl diazepanes are highly sought-after pharmacophores in modern drug discovery. The incorporation of a 1,4-diazepane (homopiperazine) ring provides unique 3D conformational flexibility and enhanced binding affinity in deep hydrophobic pockets, making them critical for lead-oriented synthesis[1]. However, conventional thermal amidation of pyridine-carboxylic acids with diazepanes is notoriously inefficient, often requiring prolonged reflux times (16–48 hours) that lead to thermal degradation, bis-acylation, and poor overall yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique to overcome these barriers[2]. By leveraging direct dielectric heating, MAOS reduces reaction times for macro-sized heterocycles and diazepines from hours to mere minutes while significantly improving yield and purity[3]. Furthermore, nucleophilic substitutions involving diazepane derivatives under microwave irradiation proceed cleanly without cleaving sensitive functional groups[4].

Mechanistic Rationale & Experimental Causality

To ensure a robust and reproducible synthesis, every reagent and parameter in this protocol has been selected based on specific mechanistic causality:

  • Dielectric Heating vs. Convective Heating: Unlike conventional oil baths that rely on thermal conduction through the vessel wall, microwaves directly couple with polar molecules. We utilize N,N-Dimethylformamide (DMF) as the solvent because of its high dielectric loss tangent (

    
    ), which acts as an excellent microwave absorber, instantly generating localized superheating to drive the endothermic amidation[2].
    
  • Coupling Agent Selection (HATU): HATU is prioritized over standard EDC/HOBt. The 7-azabenzotriazole moiety in HATU stabilizes the highly reactive O-acylisourea intermediate via intramolecular hydrogen bonding. This prevents the degradation of the electron-deficient pyridine ring and accelerates nucleophilic attack.

  • Regioselective Control via Protection: 1,4-diazepane is a symmetric diamine. To prevent the formation of bis-acylated byproducts, 1-Boc-1,4-diazepane is used. This restricts the nucleophilic attack strictly to the secondary amine at position 4, ensuring a precise 1:1 stoichiometric coupling.

Workflow Visualization

Pathway Step1 Pyridine-carboxylic Acid + HATU / DIPEA in DMF Step2 Active HOAt Ester Formation (RT, 5 min) Step1->Step2 Step3 Addition of 1-Boc-1,4-Diazepane Step2->Step3 Step4 Microwave Irradiation (100 °C, 10 min, 200 W) Step3->Step4 Step5 Boc-Protected Intermediate (Crude Extract) Step4->Step5 Step6 TFA Deprotection & Purification Step5->Step6

Workflow for microwave-assisted synthesis of pyridine-carbonyl diazepanes.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Phase 1: Pre-Activation of the Pyridine-Carboxylic Acid
  • Charge the Vessel: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add Pyridine-3-carboxylic acid (nicotinic acid) (1.0 mmol, 123 mg) and HATU (1.1 mmol, 418 mg).

  • Solvation & Basification: Add anhydrous DMF (3.0 mL) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL).

  • Validation Checkpoint 1 (Visual & TLC): Stir at room temperature for 5 minutes. The solution will transition from colorless to a vibrant pale yellow, confirming the formation of the active HOAt ester. Spot the mixture on a TLC plate (EtOAc:Hexane 1:1, UV 254 nm). Ensure complete consumption of the starting acid (

    
    ) and the appearance of the active ester (
    
    
    
    ).
Phase 2: Microwave-Assisted Amidation
  • Reagent Addition: Add 1-Boc-1,4-diazepane (1.2 mmol, 240 mg) to the activated mixture. Seal the vial securely with a Teflon-lined crimp cap or snap-cap septum.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument to heat to 100 °C for 10 minutes , utilizing dynamic power modulation (maximum 200 W) to maintain isothermal conditions[4].

  • Validation Checkpoint 2 (LC-MS): After rapid compressed-air cooling to room temperature, sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. A dominant peak corresponding to the

    
     of the Boc-protected intermediate should be observed, with 
    
    
    
    of unreacted diazepane remaining.
Phase 3: Workup and Deprotection
  • Extraction: Quench the reaction mixture with saturated aqueous

    
     (10 mL) and extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Boc-Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) (2.0 mL) and add Trifluoroacetic acid (TFA) (2.0 mL). Stir at room temperature for 30 minutes.

  • Validation Checkpoint 3 (NMR): Concentrate the mixture and analyze the crude

    
    -NMR (in 
    
    
    
    ). The complete disappearance of the intense tert-butyl singlet (
    
    
    ppm) confirms successful deprotection, yielding the final pyridine-carbonyl diazepane as a TFA salt, ready for preparative HPLC purification.

Quantitative Data & Optimization

The transition from conventional heating to microwave irradiation yields profound improvements in both efficiency and environmental impact, aligning with green chemistry principles[2].

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave Cavity)
Temperature 90 °C (Reflux)100 °C (Sealed Vessel)
Reaction Time 16 - 24 hours10 minutes
Yield (Average) 45% - 55%85% - 92%
Impurity Profile High (Thermal degradation, bis-acylation)Low (Clean conversion)
Solvent Volume 20 - 50 mL2 - 5 mL

References

1.[3] Title: Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives - PMC Source: nih.gov URL:

2.[2] Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI Source: mdpi.com URL:

3.[4] Title: Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support Source: nycu.edu.tw URL:

4.[1] Title: Chapter 4: Lead- and Fragment-oriented Synthesis - Books - The Royal Society of Chemistry Source: rsc.org URL:

Sources

Application

Application Note: Solid-Phase Synthesis Strategies for Homopiperazine Libraries

Introduction: The Homopiperazine Scaffold in Drug Discovery The homopiperazine (1,4-diazepane) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Homopiperazine Scaffold in Drug Discovery

The homopiperazine (1,4-diazepane) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered heterocyclic structure provides a flexible, three-dimensional framework capable of projecting substituents into distinct vectors, making it an ideal template for targeting a wide range of biological receptors and enzymes. Homopiperazine derivatives have demonstrated utility as dipeptidyl peptidase IV (DPP-IV) inhibitors, antibacterial agents, and ligands for G-protein-coupled receptors.[1][2]

To efficiently explore the chemical space around this valuable core, combinatorial chemistry, and specifically solid-phase synthesis (SPS), offers a powerful platform. The principles of SPS, pioneered by Bruce Merrifield, streamline the synthesis of large compound libraries by anchoring the initial building block to an insoluble polymer support.[3] This approach simplifies the entire workflow by enabling the use of excess reagents to drive reactions to completion, with purification at each intermediate stage reduced to a simple filtration and washing process.[3] This application note provides a detailed guide to the strategic design and practical execution of solid-phase synthesis for generating diverse homopiperazine libraries.

Core Principles: Architecting the Synthesis

A successful solid-phase synthesis is contingent on the strategic interplay between the solid support, the linker, and the protecting group strategy. The choice of each component dictates the reaction conditions that can be employed and the ultimate structure of the cleaved product.

Solid Supports (Resins)

The insoluble support is the foundation of the synthesis. Its chemical and physical properties, such as swelling capacity, are critical for reaction efficiency.[3]

  • Polystyrene (PS) Resins: These are the most common supports, offering good mechanical stability and compatibility with a range of organic solvents.[3]

  • TentaGel and PEGA Resins: These polyethylene glycol (PEG) grafted resins exhibit excellent swelling properties in a broad spectrum of solvents, from dichloromethane to water, enhancing reaction kinetics.

  • Commonly Used Functionalized Resins:

    • Wang Resin: Features a p-alkoxybenzyl alcohol linker, suitable for producing C-terminal acids upon cleavage with strong acids like trifluoroacetic acid (TFA).[4]

    • Rink Amide Resin: Designed to yield C-terminal amides upon TFA cleavage, making it highly suitable for many peptidomimetic applications.[4]

    • 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the attachment of carboxylic acids or N-protected amino acids under mild conditions. Cleavage can be achieved with very dilute acid (e.g., 1-5% TFA in DCM), which preserves many acid-sensitive protecting groups on the molecule.[4] Its steric bulk also helps to suppress side reactions like diketopiperazine formation.[5]

Linker Strategies: The Art of Attachment and Release

The linker connects the nascent molecule to the solid support and is designed to be stable throughout the synthesis but cleavable under specific conditions. For heterocycle synthesis, "traceless" linkers are often preferred, as they leave no residual functionality on the final product after cleavage.[6][7]

Linker TypeResin ExampleCleavage ConditionResulting FunctionalityKey Advantage
p-Alkoxybenzyl Wang ResinHigh % TFA (e.g., 95%)Carboxylic AcidStandard, well-understood linker for acid products.
Rink Amide Rink Amide ResinHigh % TFA (e.g., 95%)Primary AmideDirect synthesis of carboxamides.
Trityl-based 2-Chlorotrityl ResinDilute Acid (1-5% TFA)Carboxylic AcidMild cleavage preserves other acid-labile groups.[4]
Safety-Catch Sulfonyl LinkerActivation (e.g., alkylation) then Nucleophilic CleavageVaries (Ester, Amide)Orthogonal to acid/base labile groups, offering high stability until activated.[8]
Silicon-based Custom Silicon LinkerHF or TFAHydrogen (Traceless)Cleavage replaces the Si-C bond with a C-H bond, leaving no trace of the linker.[9]
Protecting Group Orthogonality

The selection of protecting groups for reactive functionalities (amines, carboxylic acids) is critical. The strategy relies on "orthogonality," where one type of protecting group can be removed without affecting another.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (removed with piperidine). Commonly paired with acid-labile side-chain protecting groups (like t-Butyl) and an acid-cleavable linker (e.g., Wang, Rink).[4][8]

  • Boc (tert-butyloxycarbonyl): Acid-labile (removed with TFA). Typically used with base-labile side-chain protecting groups and a very strong acid-cleavable linker (e.g., HF cleavage from Merrifield resin).[8]

The Fmoc/tBu strategy is generally preferred for library synthesis due to its milder deprotection conditions.[3]

General Synthetic Workflow for Homopiperazine Libraries

The following diagram outlines a common, modular workflow for constructing a homopiperazine library on a solid support. This process is designed to introduce diversity at multiple points around the scaffold.

G cluster_prep Phase 1: Resin Preparation cluster_elong Phase 2: Elongation & Diversification cluster_cyclize Phase 3: Cyclization & Cleavage cluster_analyze Phase 4: Analysis Resin Select Resin (e.g., 2-CTC) Load Load First Building Block (e.g., Fmoc-Amino Acid) Resin->Load Cap Cap Unreacted Sites (e.g., Ac₂O) Load->Cap Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Cap->Fmoc_Deprotect Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Point of Diversity R¹ Fmoc_Deprotect->Reductive_Amination Acylation Acylation (X-CH₂COCl or Fmoc-AA) Point of Diversity R² Reductive_Amination->Acylation Final_Deprotect Final Deprotection (Piperidine/DMF) Acylation->Final_Deprotect Cyclization On-Resin Cyclization (Base, e.g., DIEA) Forms Homopiperazine Core Final_Deprotect->Cyclization Cleavage Cleavage from Resin (e.g., TFA Cocktail) Cyclization->Cleavage Purification Purification (Prep-HPLC) Cleavage->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase homopiperazine library synthesis.

Detailed Protocol: Reductive Amination & On-Resin Cyclization

This protocol describes the synthesis of a 1,4-disubstituted homopiperazin-2-one library, a common variant of the homopiperazine core. The strategy utilizes reductive amination for diversification and an on-resin intramolecular cyclization.[10][11][12]

Materials & Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (1.2 mmol/g loading)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Amino Acids: Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Activation/Coupling: N,N'-Diisopropylethylamine (DIEA)

  • Deprotection: 20% Piperidine in DMF (v/v)

  • Reductive Amination: Aldehydes/Ketones, Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH)

  • Acylation: 2-Bromoacetyl bromide

  • Cyclization: 10% DIEA in DMF (v/v)

  • Cleavage: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v)

  • Washing Solvents: DMF, DCM, MeOH

Step-by-Step Methodology

1. Resin Loading (Attachment of First Amino Acid)

  • Swell 2-CTC resin (1.0 g, 1.2 mmol) in DCM (10 mL) for 30 min in a reaction vessel.

  • In a separate flask, dissolve Fmoc-amino acid (2.4 mmol, 2 eq.) and DIEA (4.2 mmol, 3.5 eq.) in minimal DCM.

  • Drain the resin and add the amino acid solution. Agitate at room temperature for 2-4 hours.

  • Scientist's Note: Using DIEA as the base is crucial here. Stronger, non-hindered bases can lead to premature cleavage from the highly sensitive 2-CTC resin.

  • Add MeOH (1 mL) to the vessel and agitate for 30 min to cap any unreacted trityl chloride sites.

  • Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.

2. Fmoc Deprotection

  • Swell the resin in DMF (10 mL) for 20 min.

  • Drain and add 20% piperidine in DMF (10 mL). Agitate for 5 min.

  • Drain and repeat the piperidine treatment for 15 min.

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Self-Validation: Confirm the presence of a free primary amine using the Kaiser test. A positive result (deep blue beads) indicates a successful deprotection.

3. Diversification via Reductive Amination (R¹)

  • Swell the deprotected resin in 1% AcOH in DMF (10 mL).

  • Add the desired aldehyde (6.0 mmol, 5 eq.). Agitate for 1 hour to form the imine.

  • Add NaBH(OAc)₃ (6.0 mmol, 5 eq.). Agitate for 6-12 hours.

  • Scientist's Note: NaBH(OAc)₃ is a mild reducing agent suitable for the reduction of imines in the presence of other functional groups.[11] The acidic environment helps to catalyze imine formation.

  • Drain and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

  • Self-Validation: Confirm the absence of a primary amine (Kaiser test negative) and the presence of a secondary amine (Chloranil test positive, yellow-green beads).

4. Acylation with Bromoacetyl Bromide

  • Swell the resin in DCM (10 mL). Cool the vessel to 0 °C.

  • Add DIEA (6.0 mmol, 5 eq.) followed by the slow addition of 2-bromoacetyl bromide (6.0 mmol, 5 eq.).

  • Agitate at 0 °C for 30 min, then allow to warm to room temperature for 2 hours.

  • Drain and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

5. On-Resin Cyclization

  • Swell the resin in DMF (10 mL).

  • Add 10% DIEA in DMF (10 mL). Agitate at 50 °C for 12-18 hours.

  • Scientist's Note: This is an intramolecular Sₙ2 reaction where the secondary amine displaces the bromine, forming the seven-membered ring. On-resin cyclization is favored due to the "pseudo-dilution" effect, which minimizes intermolecular side reactions.[13][14]

  • Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Caption: Key chemical transformations on the solid support.

6. Cleavage and Isolation

  • Place the dried resin (approx. 100 mg) in a vial.

  • Add the cleavage cocktail (2 mL, TFA/TIPS/H₂O 95:2.5:2.5). Agitate for 2 hours at room temperature.

  • Scientist's Note: Triisopropylsilane (TIPS) is a scavenger used to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen, then precipitate the crude product with cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude product.

7. Purification and Analysis

  • Dissolve the crude product in a suitable solvent (e.g., DMSO/Water).

  • Purify using preparative reverse-phase HPLC.

  • Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.[15][16][17]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling/Reductive Amination Steric hindrance; Poor resin swelling; Deactivated reagents.Double couple the reaction; Switch to a more suitable solvent (e.g., NMP); Use fresh reagents.
Low Cleavage Yield Incomplete final reaction; Steric hindrance around the linker.Allow cleavage to proceed for a longer duration; Use a stronger TFA cocktail if compatible with the product.
Diketopiperazine (DKP) Formation Fmoc-deprotection of the second amino acid leads to intramolecular cyclization, cleaving the dipeptide from the resin.[5]Use 2-CTC resin which is more sterically hindered. Introduce the third amino acid immediately after deprotecting the second. Use pre-activated amino acids (e.g., HOBt/DIC) to ensure rapid coupling.
Racemization Strong base or high temperatures during amino acid activation/coupling.Use a milder base like DIEA or Collidine. Avoid prolonged heating. Use coupling additives like HOBt to suppress racemization.

Conclusion

Solid-phase organic synthesis provides a robust and highly adaptable framework for the rapid generation of homopiperazine libraries. By carefully selecting the resin, linker, and protecting group strategy, researchers can efficiently assemble complex molecular architectures. Key transformations such as on-resin reductive amination and intramolecular cyclization enable the introduction of multiple points of diversity. Coupled with reliable methods for reaction monitoring and final product analysis, these strategies empower drug discovery professionals to systematically explore the structure-activity relationships of this important heterocyclic scaffold.

References

  • Craig, D., Robson, M.J., & Shaw, S.J. (n.d.). Traceless Linkers for Solid-phase Synthesis. Homo- and Hetero-Diels-Alder Reactions of o-Quinodimethanes. Scilit. [Link]

  • Mourtas, S., Gatos, D., Kaldis, A., Katakalou, C., & Barlos, K. (2008). and 1,3,4,5-tetra-substituted 1,4-diazepin-2-one solid-phase synthesis. PubMed. [Link]

  • Ngu, K., & Patel, D.V. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. PubMed. [Link]

  • Mun, H.S., & Jeong, J.H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. PubMed. [Link]

  • Stark, D.H. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]

  • Stokke, H., et al. (n.d.). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

  • Stark, D.H. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Stark, D.H. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. [Link]

  • Nájera, S., de la Torre, B.G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Synple Chem. [Link]

  • Tzani, A., Mourtzis, N., & Paraskevopoulos, G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Salvino, J.M., Gerard, B., Ye, H.F., Sauvagnat, B., & Dolle, R.E. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Washington University School of Medicine in St. Louis. [Link]

  • Smith, R.A., Bobko, M.A., & Lee, W. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. PubMed. [Link]

  • Request PDF. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. [Link]

  • Giovannoni, J., Subra, G., Amblard, M., & Martinez, J. (2001). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. ResearchGate. [Link]

  • Flagstad, T., et al. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Nanyang Technological University. [Link]

  • Szardenings, A.K., Burkoth, T.S., Look, G.C., & Campbell, D.A. (n.d.). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. ACS Publications. [Link]

  • Kumar, V.A., et al. (n.d.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

  • Wu, Z.M., et al. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters. [Link]

  • Wu, Z.M., et al. (2025). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. ResearchGate. [Link]

  • Scribd. (n.d.). Analytical Techniques For Characterization of Solid State. Scribd. [Link]

  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Triclinic Labs. [Link]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Góngora-Benítez, M., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]

  • Oh, J.W., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield of my desired product. What are the most likely causes?

Low or non-existent yields in the acylation of 1,4-diazepane can often be traced back to a few critical factors related to the reagents and reaction conditions.

Potential Cause 1: Inactive Nicotinoyl Chloride

Nicotinoyl chloride is highly susceptible to hydrolysis.[1] If it has been exposed to atmospheric moisture, it will convert to nicotinic acid, which is unreactive under these conditions.

  • Troubleshooting:

    • Use freshly opened or properly stored nicotinoyl chloride.

    • Consider synthesizing nicotinoyl chloride fresh from nicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

    • If using nicotinoyl chloride hydrochloride, it is crucial to use a sufficient amount of base to neutralize both the hydrochloride salt and the HCl generated during the acylation reaction.[1][4]

Potential Cause 2: Incorrect Stoichiometry

An improper molar ratio of reactants is a common pitfall.

  • Troubleshooting:

    • Carefully verify the molar equivalents of 1,4-diazepane, nicotinoyl chloride, and the base.

    • For mono-acylation, it is often advantageous to use an excess of the diamine to statistically favor the formation of the desired product over the di-acylated byproduct.[1]

Potential Cause 3: Sub-optimal Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the reaction outcome.

  • Troubleshooting:

    • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.[5][6]

    • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced during the reaction.[5][7] The pKa of the base should be high enough to effectively neutralize the acid but not so high as to cause unwanted side reactions.

    • Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions.[8] Allowing the reaction to slowly warm to room temperature is a common practice.[1]

Q2: I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

The presence of two nucleophilic nitrogen atoms in 1,4-diazepane makes di-acylation a common competitive reaction.[1]

Strategy 1: Use of Excess Diamine

Employing a molar excess (2-5 equivalents) of 1,4-diazepane relative to nicotinoyl chloride will statistically favor the mono-acylated product.[1]

Strategy 2: Slow Addition of the Acylating Agent

Adding the nicotinoyl chloride solution dropwise to the reaction mixture containing the diamine helps to maintain a low concentration of the acylating agent, thereby reducing the likelihood of a second acylation event.[6]

Strategy 3: Use of a Protecting Group

A more controlled approach involves the use of a protecting group to temporarily block one of the amine functionalities.

  • Workflow:

    • Protect one of the nitrogen atoms of 1,4-diazepane, for example, with a tert-butyloxycarbonyl (Boc) group.

    • Perform the acylation reaction on the unprotected nitrogen.

    • Deprotect the Boc group to yield the desired mono-acylated product.[8]

Q3: My work-up procedure is complicated, and I am losing a lot of product. Are there any best practices for isolating this compound?

The polar nature of 1-(Pyridine-3-carbonyl)-1,4-diazepane can make extraction and purification challenging.

Aqueous Work-up:

  • After the reaction is complete, a common procedure is to quench the reaction with water.[1]

  • To remove the hydrochloride salt of the excess base (e.g., triethylamine hydrochloride), you can perform aqueous washes.

  • If your product is in the organic layer, wash sequentially with a mild acid (like dilute HCl) to remove unreacted diamine, followed by a mild base (like saturated sodium bicarbonate solution) to remove any unreacted nicotinic acid (from hydrolysis), and finally with brine.[9][10]

  • Be aware that the product itself has a basic pyridine nitrogen and a basic diazepane nitrogen, so its solubility will be pH-dependent. Acidic washes may cause your product to partition into the aqueous layer.

Purification:

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For example, a gradient of methanol in dichloromethane can be used.[11] The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help prevent the product from streaking on the column.[7]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q4: The reaction mixture shows multiple spots on my TLC plate. What are the possible side reactions?

Besides the starting materials and the desired product, several other species can be present in the reaction mixture.

  • Di-acylated Product: As discussed in Q2, this is a common byproduct.

  • Nicotinic Acid: Formed from the hydrolysis of nicotinoyl chloride.[1]

  • Ammonium Salts: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride).

  • Unreacted Starting Materials: Incomplete conversion will leave both 1,4-diazepane and nicotinoyl chloride (or its hydrolysis product) in the mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield Inactive (hydrolyzed) nicotinoyl chloride.Use fresh or freshly prepared nicotinoyl chloride. Ensure anhydrous reaction conditions.[1]
Incorrect stoichiometry.Carefully measure molar equivalents. Consider using an excess of 1,4-diazepane.[1]
Sub-optimal reaction conditions (solvent, base, temperature).Use a dry, aprotic solvent. Employ a suitable non-nucleophilic base. Control the reaction temperature, starting at 0 °C.[5][7][8]
Formation of Di-acylated Byproduct High reactivity of both nitrogens in 1,4-diazepane.Use a 2-5 fold excess of 1,4-diazepane.[1] Add nicotinoyl chloride slowly to the reaction mixture.[6] Consider a protecting group strategy for one of the amine groups.[8]
Difficult Purification Polarity of the product leading to poor extraction or streaking on silica gel.Optimize the pH of the aqueous work-up. For column chromatography, use a polar solvent system (e.g., DCM/MeOH) and consider adding a basic modifier like triethylamine.[7]
Complex Reaction Mixture (Multiple TLC Spots) Multiple side reactions occurring.Ensure the purity of starting materials. Optimize reaction conditions (stoichiometry, temperature, reaction time) to favor the desired product formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (2.0-3.0 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5-2.0 equivalents) to the solution.

  • Reaction:

    • In a separate flask, dissolve nicotinoyl chloride (1.0 equivalent) in anhydrous DCM.

    • Add the nicotinoyl chloride solution dropwise to the cooled 1,4-diazepane solution over 30-60 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the nicotinoyl chloride.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

Visualizations

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 1,4-diazepane and triethylamine in DCM prep2 Cool to 0 °C prep1->prep2 react1 Slowly add nicotinoyl chloride solution prep2->react1 react2 Warm to room temperature and stir for 2-4h react1->react2 workup1 Quench with water react2->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Silica gel column chromatography workup4->purify1

Caption: General workflow for the synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Troubleshooting Logic Diagram

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues start Low Yield Issue reagent1 Check Nicotinoyl Chloride Activity start->reagent1 reagent2 Verify Stoichiometry start->reagent2 cond1 Ensure Anhydrous Solvent start->cond1 cond2 Optimize Base start->cond2 cond3 Control Temperature start->cond3 select1 Excess Diamine? start->select1 select2 Slow Addition? start->select2

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Rochester University. (n.d.). About Workup. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4081451A - Process for preparing 2-halogeno nicotinic acids.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2015, August 29). Can anyone suggest a better workup procedure in compound purification for organic synthesis? Retrieved from [Link]

  • ResearchGate. (2018, March 9). Synthesis of acid chlorides? Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Synthesis and characterization of some 1,4-diazepin es derivatives. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, August 27). Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? Retrieved from [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Homopiperazine Derivatives

Current Status: Operational Ticket ID: PUR-HOMO-001 Assigned Specialist: Senior Application Scientist[1] Introduction: The "Polarity Trap" Homopiperazine (1,4-diazepane) derivatives present a "perfect storm" of purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-HOMO-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Polarity Trap"

Homopiperazine (1,4-diazepane) derivatives present a "perfect storm" of purification challenges. Unlike their 6-membered piperazine cousins, the 7-membered ring introduces additional conformational flexibility, often resulting in slightly higher basicity (pKa ≈ 10–11) and distinct solubility profiles.

Why your standard C18 method is failing:

  • Extreme Polarity: These molecules often elute in the void volume (

    
    ) of standard C18 columns.[1]
    
  • Silanol Interactions: The secondary amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Detection Issues: The homopiperazine core lacks a chromophore, making UV detection at standard wavelengths (254 nm) impossible and even low-UV (210 nm) unreliable due to solvent cut-off.[1]

This guide provides a self-validating troubleshooting workflow to isolate these derivatives with high purity (>95%) and yield.

Module 1: Method Selection (The Decision Tree)

Do not default to C18. Analyze your specific derivative's properties to select the correct stationary phase.

Strategic Workflow

purification_decision_tree start START: Homopiperazine Derivative solubility Is the compound water-soluble? start->solubility logP Calculated LogP < 0? solubility->logP Yes high_ph METHOD B: High pH RP (C18 Hybrid Particle) solubility->high_ph No (Lipophilic Side Chains) hilic METHOD A: HILIC (Amide or Bare Silica) logP->hilic Yes (Highly Polar) logP->high_ph No (Moderately Polar) scx METHOD C: SCX Catch & Release (Purification & Desalting) hilic->scx If crude is very dirty high_ph->scx If salt removal needed caption Figure 1: Decision matrix for selecting the optimal stationary phase based on polarity (LogP) and solubility.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Best for: Highly polar derivatives (LogP < 0) that elute in the void on C18.

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.[1][2]

  • Column Choice: Amide (robust, good peak shape) or Bare Silica (Type C, hydride surface).

  • Mobile Phase: Acetonitrile (weak solvent) / Water (strong solvent).[1][3][4]

  • Buffer: 10–20 mM Ammonium Formate or Acetate (pH 3–4). Crucial: Do not use phosphate buffers (precipitation risk in high ACN).

Method B: High pH Reverse Phase
  • Best for: Derivatives with lipophilic side chains but bad tailing.[1]

  • Mechanism: At pH 10–11, the amine is deprotonated (neutral), suppressing silanol interactions and increasing retention.

  • Column Choice: MUST use hybrid particles (e.g., Waters XBridge/BEH, Agilent Poroshell HPH) stable up to pH 12. Standard silica dissolves > pH 8.[1]

  • Buffer: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.

Module 2: The "Invisible Peak" (Detection)

If you cannot see it, you cannot purify it.[1] Homopiperazines are "UV-silent."[1]

Detector Comparison
DetectorSuitabilityProsCons
UV (210 nm) PoorAvailable in most labs.[1]Low sensitivity; susceptible to solvent interference; misses non-aromatic derivatives.[1]
MS (ESI+) Excellent High sensitivity; confirms mass (M+H).Requires volatile buffers; can be expensive.
ELSD/CAD GoodUniversal for non-volatiles; measures mass.[1]Destructive; nonlinear response; requires nebulization.[1]
RI (Refractive Index) ModerateUniversal.[1]Incompatible with gradients; low sensitivity.[1]
Protocol: Pre-Column Derivatization (If UV is your only option)

If you lack MS/ELSD, react the secondary amine with NBD-Cl (4-chloro-7-nitrobenzofurazan) to create a fluorescent/UV-active tag.[1]

  • Mix: 100 µL sample + 100 µL 0.1 M Borate buffer (pH 8.0).

  • Add: 100 µL NBD-Cl solution (5 mg/mL in MeCN).

  • Incubate: 60°C for 30 mins.

  • Quench: Add 50 µL 1 M HCl.

  • Analyze: UV at 470 nm (highly specific, no background).

Module 3: Troubleshooting Peak Tailing

Tailing (


) ruins resolution and purity. It is almost always caused by the interaction of the protonated amine with acidic silanols on the column support.
Diagnostic Logic

tailing_troubleshooting problem Problem: Peak Tailing (As > 1.5) check_ph Check Mobile Phase pH problem->check_ph low_ph Acidic (pH < 3) check_ph->low_ph high_ph Basic (pH > 9) check_ph->high_ph modifier Add Modifier: 0.1% TFA (suppresses silanols) low_ph->modifier Still tailing? concentration Check Buffer Conc. Increase to 20-50 mM high_ph->concentration Still tailing? column_switch Switch Column: Use Charged Surface (CSH) or Hybrid (BEH) modifier->column_switch Fails concentration->column_switch Fails caption Figure 2: Step-by-step logic to eliminate peak tailing caused by silanol interactions.

Key Fixes:

  • The TFA Effect: Trifluoroacetic acid (0.05–0.1%) is the gold standard for suppressing silanols and ion-pairing with the amine. Warning: See Module 4 for removal.

  • Chaotropic Salts: If using HILIC, adding 10–20 mM Ammonium Perchlorate (if compatible) or simply increasing Ammonium Formate concentration can sharpen peaks.[1]

Module 4: Isolation & Desalting (The Work-up)

Purifying the compound is only half the battle. Removing the buffer salts (especially TFA) is critical for biological assays, as TFA is cytotoxic.

Protocol A: SCX "Catch and Release" (Recommended)

This method isolates the basic homopiperazine from non-basic impurities and removes TFA/formate salts.

Materials: SCX (Strong Cation Exchange) cartridge (e.g., Strata-X-C, Oasis MCX).

  • Condition: Flush cartridge with MeOH, then Water.[1]

  • Load: Dissolve crude/fraction in 0.1 M HCl or 5% Acetic Acid (pH must be < 4). Load onto cartridge.

    • Mechanism:[1][2][5][6] The positively charged amine binds to the sulfonic acid groups. Neutral impurities flow through.[1]

  • Wash: Flush with MeOH (removes hydrophobic neutrals) and Water (removes buffer salts).[1]

  • Elute: Flush with 2 M Ammonia in Methanol .

    • Mechanism:[1][2][5][6] High pH deprotonates the amine, breaking the ionic bond and releasing the free base.

  • Finish: Evaporate solvent. Result is the pure free base.

Protocol B: HCl Salt Exchange (Lyophilization)

If the free base is unstable (volatile or prone to oxidation), convert it to a stable Hydrochloride salt.

  • Dissolve: Take the TFA-containing fraction.

  • Add: Excess HCl (e.g., 0.1 M HCl or 1 M HCl in dioxane).

  • Freeze-Dry: Lyophilize the sample. HCl is volatile; TFA is volatile.[1]

  • Repeat: Re-dissolve in water/HCl and lyophilize 2–3 times.

    • Result: The stronger acid (HCl) displaces the weaker one (TFA), leaving you with the Homopiperazine · xHCl salt.

References

  • Separation of Polar Basic Molecules (HILIC vs RP)

    • Comparison of HILIC and Reversed-Phase columns for polar basic analytes. (2025).[1][7][8][9] National Institutes of Health.

  • SCX Catch and Release Protocols

    • Purification of complex polar amide mixtures using SCX. (2023).[1] Biotage Application Notes.

  • TFA Removal Strategies

    • Methods for removing TFA from peptide and amine purifications.[1][10][11] (2015).[1][3][5][8][9][12] ResearchGate Technical Discussions.

  • Homopiperazine Properties

    • Chemical and Physical Properties of Homopiperazine (1,4-Diazepane).[8][13][14] PubChem Database.[1][8]

  • HILIC Method Development

    • Retaining and Separating Polar Molecules: HILIC vs RPLC. (2019).[1][3] Agilent Technologies Technical Overview.

Sources

Troubleshooting

Technical Support Center: Selective Mono-acylation of 1,4-Diazepanes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in drug development and materials science: the selective functionalization of 1,4-diazepanes. Specifically, we will address the prevention of bis-acylation to ensure high yields of the desired mono-acylated product.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating a 1,4-diazepane?

The core issue lies in the symmetrical nature of the 1,4-diazepane scaffold. It possesses two secondary amine nitrogens of nearly identical reactivity. During an acylation reaction, both nitrogen atoms are susceptible to reacting with the acylating agent.[1] This often results in a mixture of the desired mono-acylated product, the undesired bis-acylated byproduct, and unreacted starting material, which significantly complicates downstream purification and reduces the overall yield of your target compound.[1]

Q2: I'm using a 1:1 stoichiometric ratio of my acylating agent to the diazepane, but I'm still seeing significant bis-acylation. Why?

This is a common and logical observation. The mono-acylated product, once formed, still contains a free, nucleophilic secondary amine. This intermediate must compete for the remaining acylating agent with the unreacted 1,4-diazepane starting material.

There are two key factors at play:

  • Statistical Probability: As the reaction progresses, the concentration of the starting diazepane decreases while the concentration of the mono-acylated product increases, raising the probability of a second acylation event.

  • Reactivity: The electronic nature of the acyl group can sometimes influence the nucleophilicity of the remaining free amine, although typically the mono-acylated product is slightly less reactive than the starting diamine. However, this difference is often insufficient to achieve high selectivity.

Therefore, simply relying on 1:1 stoichiometry is rarely sufficient to prevent the formation of the bis-acylated byproduct.

Q3: What are the main strategies to achieve selective mono-acylation?

There are several robust strategies, which can be broadly categorized into two approaches: a direct, one-pot method or an indirect, multi-step protection-deprotection sequence.[1]

  • Orthogonal Protection Strategy: This is often the most reliable, albeit longer, route. It involves chemically "blocking" one nitrogen with a protecting group, performing the acylation on the free nitrogen, and then removing the block.[1][2] The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[3][4][5]

  • Direct Acylation Strategies: These methods aim to achieve selectivity in a single step through careful control of reaction conditions and reagents.

    • Slow Addition: The acylating agent is added very slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, statistically favoring its reaction with the more abundant starting diamine over the newly formed mono-acylated product.[6]

    • In Situ Mono-Protonation: By adding one equivalent of an acid, you can protonate one of the diazepane nitrogens. The resulting ammonium salt is no longer nucleophilic, effectively directing the acylation to the remaining free nitrogen.[1]

    • Lewis Acid Complexation: A similar principle to protonation, where a Lewis acid (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN) coordinates to one nitrogen, deactivating it towards acylation.[7][8][9]

    • Catalytic Methods: Specific protocols, such as those using imidazole as a catalyst, have been developed to promote selective mono-acylation of symmetrical diamines.[10]

Q4: When should I choose a protecting group strategy versus a direct approach?

The choice depends on several factors:

  • Choose a Protecting Group Strategy when:

    • Your 1,4-diazepane starting material is highly valuable, and maximizing its conversion to the mono-acylated product is critical.

    • Direct methods have failed to give clean results.

    • The additional steps of protection and deprotection are compatible with other functional groups in your molecule.

    • Scalability and process robustness are paramount. The protection strategy is often more reproducible and easier to optimize.[1][10]

  • Choose a Direct Approach when:

    • Atom economy and step-efficiency are major concerns.

    • The 1,4-diazepane is inexpensive and can be used in excess.

    • You have access to equipment like a syringe pump for controlled, slow additions.

    • The acylating agent is particularly reactive, and you need to temper the reaction conditions.

Troubleshooting Guide: Common Issues in Mono-acylation
ProblemProbable Cause(s)Recommended Solution(s)
High percentage of bis-acylated product (>20%) 1. High local concentration of acylating agent. 2. Reaction temperature is too high. [6] 3. Stoichiometry is not optimized. 1. Employ Slow Addition: Dissolve the acylating agent (1.0 eq) in your reaction solvent and add it dropwise over several hours using a syringe pump to the solution of the diazepane (1.0-1.2 eq). 2. Lower the Temperature: Run the reaction at 0 °C or even -20 °C to control reactivity.[6] 3. Use Excess Diamine: Increase the ratio of 1,4-diazepane to acylating agent (e.g., 2:1 or 3:1). This statistically favors mono-acylation but requires subsequent separation.
Low or no conversion of starting material 1. Insufficiently reactive acylating agent. 2. Base is too weak or sterically hindered. 3. Reaction temperature is too low. 1. Activate the Carboxylic Acid: If using a carboxylic acid, convert it to a more reactive species like an acyl chloride (with SOCl₂ or (COCl)₂) or use a peptide coupling agent (e.g., EDC, HOBt). 2. Change the Base: Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). 3. Increase Temperature Gradually: Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. Monitor progress by TLC or LC-MS.
Reaction is messy with multiple unidentified spots 1. Presence of water or other protic contaminants. 2. Decomposition of starting material or product. 3. Acylating agent is unstable under the reaction conditions. 1. Ensure Anhydrous Conditions: Rigorously dry all glassware. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[6] 2. Use Milder Conditions: If product instability is suspected, switch to a weaker base (e.g., K₂CO₃) and maintain low temperatures.[6] 3. Check Reagent Purity: Ensure the purity of your acylating agent. If it's an acyl chloride, consider using it freshly prepared or purchased.
Purification is difficult 1. Similar polarity of starting material, mono-, and bis-acylated products. 2. Amine products streaking on silica gel. 1. Switch to a Protection Strategy: The N-Boc protected intermediate often has a very different polarity, making it much easier to separate from any unreacted starting material.[1] 2. Modify Chromatography Conditions: Add a small amount of base (e.g., 1% TEA) to the eluent during column chromatography to prevent streaking of basic amine compounds.
Mechanistic Insights: The Acylation Pathway

The fundamental competition in the reaction is between the acylation of the starting 1,4-diazepane and the subsequent acylation of the mono-substituted product.

G Diazepane 1,4-Diazepane (2 Reactive Sites) Mono Desired Product (Mono-acylated) (1 Reactive Site) Diazepane->Mono Acyl Acylating Agent (R-CO-X) Acyl->Mono + Diazepane Bis Undesired Byproduct (Bis-acylated) Mono->Bis

Caption: The competitive reaction pathways in the acylation of 1,4-diazepane.

Experimental Protocols
Protocol 1: Selective Mono-acylation via N-Boc Protection Strategy

This three-step method is highly reliable and generally provides a clean, easily purified product. It is the recommended starting point for valuable or complex substrates.[1]

G start 1. Mono-Boc Protection step2 2. Acylation of Free Amine start->step2 step3 3. Boc Deprotection step2->step3 finish Final Mono-acylated Product step3->finish

Caption: Workflow for the N-Boc protection strategy.

Step 1: Mono-Boc Protection of 1,4-Diazepane

  • Setup: In a round-bottom flask, dissolve 1,4-diazepane (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent.

  • Reaction: Slowly add the (Boc)₂O solution to the stirred diazepane solution over 2-3 hours at room temperature using a dropping funnel or syringe pump.

  • Monitoring: Stir the reaction mixture for 18-24 hours. Monitor the reaction by TLC or LC-MS until the (Boc)₂O is fully consumed.

  • Workup & Purification: Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel) to separate the desired 1-Boc-1,4-diazepane from unreacted starting material and the small amount of di-Boc-diazepane byproduct.

Step 2: Acylation of 1-Boc-1,4-diazepane

  • Setup: Dissolve the purified 1-Boc-1,4-diazepane (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until completion.

  • Workup & Purification: Perform an aqueous workup (e.g., wash with saturated NaHCO₃ solution, then brine). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the N-acyl-N'-Boc-1,4-diazepane product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Setup: Dissolve the purified N-acyl-N'-Boc-1,4-diazepane in DCM or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C and add an excess of a strong acid. Trifluoroacetic acid (TFA, 5-10 eq) in DCM or a solution of HCl in 1,4-dioxane (4M) are commonly used.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitor by LC-MS).

  • Workup: Evaporate the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and the final mono-acylated product extracted into an organic solvent.

Protocol 2: Direct Mono-acylation via Slow Addition

This one-pot protocol is faster but requires careful control to achieve good selectivity. It is best suited for reactions where the 1,4-diazepane is not the limiting reagent.

  • Setup: In a three-neck flask equipped with a dropping funnel (or syringe pump inlet), a thermometer, and an inert gas inlet, dissolve 1,4-diazepane (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Prepare Acylating Agent: In a separate flask or gas-tight syringe, dissolve the acylating agent (e.g., benzoyl chloride, 1.0 eq) in a significant volume of the same anhydrous solvent.

  • Slow Addition: Add the acylating agent solution to the cooled diazepane solution dropwise over a period of 4-8 hours. A syringe pump is highly recommended for this step to ensure a slow, constant addition rate.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour before warming to room temperature. Continue to stir for 2-6 hours, monitoring progress by LC-MS.

  • Workup & Purification: Quench the reaction by adding water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product will be a mixture; purify via column chromatography to isolate the mono-acylated product.

References
  • Title: Imidazole-Catalyzed Monoacylation of Symmetrical Diamines Source: Organic Letters URL: [Link]

  • Title: Process for the resolution of (r,s)
  • Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds Source: PMC URL: [Link]

  • Title: Selective anomeric acetylation of unprotected sugars in water Source: PMC URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: ScienceDirect URL: [Link]

  • Title: Selective Mono‐BOC Protection of Diamines Source: Synthetic Communications - Taylor & Francis URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PMC URL: [Link]

  • Title: Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols Source: ResearchGate URL: [Link]

  • Title: Selective monoacylation of symmetrical diamines via prior complexation with boron Source: Organic Letters URL: [Link]

  • Title: The effect of temperature on selectivity of acetylation. The yields of... Source: ResearchGate URL: [Link]

  • Title: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron Source: Request PDF - ResearchGate URL: [Link]

  • Title: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron Source: Figshare URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Pyridine-Diazepane Salts in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet challenging issue of dissolving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet challenging issue of dissolving pyridine-diazepane salts in organic solvents. Drawing from established principles and field-proven techniques, this resource offers a structured approach to overcoming solubility hurdles in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of pyridine-diazepane salts.

Q1: Why is my pyridine-diazepane salt not dissolving in common organic solvents like dichloromethane (DCM) or acetonitrile (MeCN)?

A1: Pyridine-diazepane salts are ionic compounds, often with significant crystal lattice energy. Their solubility is governed by the "like dissolves like" principle.[1] While the pyridine and diazepane moieties possess some organic character, the ionic nature of the salt form dominates. Solvents like DCM and even MeCN may not be polar enough to effectively solvate both the cation and the anion and overcome the crystal lattice energy. The polarity of the solvent plays a crucial role; highly polar solvents are generally required to dissolve ionic salts.[2]

Q2: I've tried heating the mixture, but the salt still doesn't dissolve. What should I do next?

A2: While increasing the temperature often enhances solubility for many compounds, it's not always a universal solution, especially for salts with high lattice energies.[3] If heating is ineffective, it's time to consider a more systematic approach. This involves evaluating the solvent system, considering the properties of the counter-ion, and potentially modifying the salt itself.

Q3: Could the counter-ion be the source of my solubility problems?

A3: Absolutely. The nature of the counter-ion significantly impacts the physicochemical properties of the salt, including its solubility.[4] Common counter-ions like chloride or bromide can lead to highly crystalline, less soluble salts. Conversely, larger, more diffuse, or "softer" counter-ions can disrupt crystal packing and improve solubility in organic solvents.[5]

Q4: Are there any "go-to" solvents for dissolving polar organic salts?

A4: For polar organic salts, highly polar aprotic solvents are often a good starting point.[6] Consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[2] For some applications, polar protic solvents like methanol or ethanol can also be effective, although their reactivity should be considered.[2]

II. In-Depth Troubleshooting Guides

When simple solutions are not enough, a more structured troubleshooting approach is necessary. This section provides detailed guides to systematically address and resolve complex solubility issues.

Guide 1: Systematic Solvent Screening

The first and most critical step is to systematically screen a range of solvents with varying polarities.[1] This will help you identify a suitable solvent or co-solvent system for your specific pyridine-diazepane salt.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your pyridine-diazepane salt into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation: Agitate the vials at room temperature (e.g., using a vortex mixer) for a set period (e.g., 15-30 minutes). Visually assess the solubility.

  • Heating: If the salt is not soluble at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe any changes in solubility.

  • Documentation: Record your observations in a table to compare the effectiveness of each solvent.

Table 1: Solvent Selection for Screening
Solvent ClassExamplesRelative PolarityDielectric ConstantSuitability for Pyridine-Diazepane Salts
Non-Polar Hexane, TolueneLow1.9, 2.4Generally poor, but useful for extractions.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateMedium9.1, 7.5, 6.0May work for less polar salts or as co-solvents.
Polar Aprotic Acetone, Acetonitrile (MeCN)High21, 37.5Common starting points, but may not be sufficient.[6]
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High38, 47Often effective for highly polar salts.[2]
Polar Protic Methanol, EthanolHigh32.6, 24.3Can be effective, but potential for reactivity.[2]

Data compiled from multiple sources.[2][7][8]

Visualization: Solvent Polarity Spectrum

Caption: A visual guide to solvent polarity.

Guide 2: The Power of Co-Solvents

If a single solvent is not effective, a co-solvent system can often provide the necessary balance of properties to dissolve your salt.[1] A small amount of a highly polar solvent added to a less polar one can dramatically increase solubility.

Protocol 2: Co-Solvent Titration
  • Initial Suspension: Suspend your pyridine-diazepane salt in a solvent where it has poor solubility but is physically stable.

  • Co-Solvent Addition: While stirring, add a highly polar co-solvent (e.g., DMSO or DMF) dropwise to the suspension.

  • Observation: Continue adding the co-solvent until the salt completely dissolves.

  • Quantification: Record the approximate volume percentage of the co-solvent required for dissolution. This provides a starting point for your reaction or analysis solvent system.

Visualization: Co-Solvency Concept

G cluster_0 Poorly Soluble System cluster_1 Effective Co-Solvent System Salt Pyridine-Diazepane Salt Solvent1 Primary Solvent (e.g., DCM) Salt->Solvent1 Insoluble Solvent_mix Primary Solvent + Co-Solvent (e.g., DCM + DMSO) Solvent1->Solvent_mix Addition of Salt_dissolved Dissolved Salt Salt_dissolved->Solvent_mix Soluble CoSolvent Co-Solvent (e.g., DMSO) CoSolvent->Solvent_mix

Caption: How co-solvents improve solubility.

Guide 3: Modifying the Salt Form: Counter-Ion Exchange

If solvent manipulation is insufficient, modifying the salt itself by exchanging the counter-ion is a powerful strategy.[4][9] This can fundamentally alter the salt's crystal lattice energy and its interaction with solvents.

Key Considerations for Counter-Ion Selection:
  • Size and Charge Delocalization: Larger, single-charge anions (e.g., triflate, tosylate, besylate) tend to form less ordered crystal lattices, which can lead to improved solubility in organic solvents compared to smaller, harder anions like chloride.[5]

  • pKa Matching: The pKa of the acidic counter-ion should be significantly lower than the pKa of the protonated pyridine-diazepane to ensure a stable salt is formed. The pKa of pyridine is approximately 5.2.[10][11]

  • Lipophilicity: For improved solubility in less polar organic solvents, consider lipophilic counter-ions.[5]

Table 2: Common Counter-Ions for Improving Organic Solubility
Counter-IonStructureKey Features
Trifluoromethanesulfonate (Triflate, OTf) CF₃SO₃⁻Excellent leaving group, often forms salts soluble in a range of organic solvents.
Tosylate (OTs) CH₃C₆H₄SO₃⁻Aromatic sulfonate, can improve solubility and crystallinity for characterization.
Besylate C₆H₅SO₃⁻Another common aromatic sulfonate used to enhance solubility.[9]
Hexafluorophosphate (PF₆⁻) PF₆⁻Large, non-coordinating anion that can significantly improve solubility in non-polar solvents.
Tetrafluoroborate (BF₄⁻) BF₄⁻Similar to PF₆⁻, often used to create soluble salts.
Protocol 3: General Procedure for Counter-Ion Exchange
  • Dissolution: Dissolve your initial pyridine-diazepane salt (e.g., the hydrochloride salt) in a suitable solvent (e.g., water or methanol).

  • Addition of New Counter-Ion Source: Add a solution of a salt containing the desired new counter-ion (e.g., sodium triflate or silver tosylate). The choice of the cation (sodium, silver, etc.) will depend on the desired precipitation of the original counter-ion (e.g., as NaCl or AgCl).

  • Precipitation and Filtration: If an insoluble salt forms (e.g., AgCl), it can be removed by filtration.

  • Isolation: The desired pyridine-diazepane salt with the new counter-ion can then be isolated from the filtrate, often by evaporation of the solvent.

Visualization: Counter-Ion Exchange Workflow

G Start Pyridine-Diazepane-Cl⁻ (Poorly Soluble) Dissolve Dissolve in H₂O or MeOH Start->Dissolve Add_AgOTf Add Silver Triflate (AgOTf) Dissolve->Add_AgOTf Filter Filter to remove AgCl precipitate Add_AgOTf->Filter Isolate Isolate Pyridine-Diazepane-OTf⁻ (Improved Solubility) Filter->Isolate

Caption: Workflow for counter-ion exchange.

III. Advanced Strategies

For the most persistent solubility challenges, more advanced techniques may be required.

  • pH Adjustment: For salts of weakly basic pyridine-diazepanes, adjusting the pH of the solution can impact solubility. In some cases, partial deprotonation to the free base can increase solubility in organic solvents. However, this may not be desirable if the salt form is required for the subsequent reaction chemistry.[12]

  • Use of Additives: In some instances, the addition of "salting-in" agents or hydrotropes can increase the solubility of organic salts.[13] These are typically used in aqueous systems but may have applications in highly polar organic media.

  • Amorphous vs. Crystalline Forms: The crystalline form of a salt is generally less soluble than its amorphous counterpart. Techniques like lyophilization (freeze-drying) or rapid precipitation can sometimes yield an amorphous solid with enhanced solubility.[14]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome solubility challenges with pyridine-diazepane salts, leading to more successful and reproducible experimental outcomes.

IV. References

  • Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved from

  • Benchchem. (n.d.). mitigating side reactions in pyridinium salt synthesis. Retrieved from

  • MDPI. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from

  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. Retrieved from

  • Journal of Pharmaceutical Research and Development. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from

  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions. Retrieved from

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from

  • PubChem. (n.d.). Pyridine. Retrieved from

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from

  • ACS Publications. (n.d.). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Retrieved from

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Homopiperazine Contaminants

Current Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Topic: Removal of Unreacted Homopiperazine (1,4-Diazepane) Ticket ID: PUR-HOMO-001

The "Sticky Amine" Problem

Welcome to the purification support center. If you are here, you likely have a reaction mixture containing your desired product and an excess of homopiperazine (1,4-diazepane).

The Challenge: Homopiperazine is a 7-membered cyclic diamine. It is highly polar, hygroscopic, and strongly basic. Its high boiling point (169 °C) makes evaporation difficult, and its polarity causes it to streak (tail) aggressively on standard silica gel, often co-eluting with polar products.

This guide provides three distinct workflows to remove this impurity, ranging from standard aqueous workups to advanced solid-phase scavenging.

Quick Reference: Homopiperazine Properties
PropertyValueImplication for Purification
Boiling Point 169 °CHigh vacuum required; simple rotovap will fail.
pKa (Conj. Acid) ~10.8 (N1), ~6.0 (N2)Strongly basic. Can be fully protonated at pH < 4.
LogP -0.48 (approx)Highly water-soluble. Hard to extract out of water.
Reactivity Secondary Amine (x2)Nucleophilic; reacts with isocyanates/aldehydes.
Module 1: The Aqueous Switch (Extraction)

Best For: Neutral or Acidic Products (Amides, Esters, etc.) Principle: Exploiting the high pKa of homopiperazine to trap it in the aqueous phase.

The Logic: Homopiperazine is a base.[1] By lowering the pH of the aqueous layer below its pKa (aiming for pH 2-3), you protonate both nitrogen atoms, forming a highly soluble dicationic salt. If your product is neutral, it will partition into the organic layer, leaving the homopiperazine trapped in the water.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (DCM or Ethyl Acetate).

  • The Acid Wash: Wash the organic layer 3 times with 0.5 M or 1.0 M HCl .

    • Checkpoint: Test the aqueous output with pH paper. It must remain acidic (pH < 2). If it turns neutral, the homopiperazine has consumed the acid; add more acid.

  • Separation: Collect the organic layer.[1][2]

  • Validation: The homopiperazine (now a hydrochloride salt) is in the aqueous waste. Your product is in the organic layer.[2][3]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Troubleshooting Q&A:

Q: My product is also a basic amine. Will this work? A: No. If your product has a basic nitrogen, it will also protonate and be lost to the aqueous layer. Proceed to Module 2 (Scavenging) .

Q: I formed an emulsion during the wash. A: Homopiperazine salts can act as surfactants. Add brine (saturated NaCl) to the aqueous acid layer to increase ionic strength and break the emulsion.

Module 2: The Solid-Phase Sponge (Scavenging)

Best For: Basic Products (where acid wash fails) or Water-Sensitive Compounds. Principle: Chemoselective capture using polymer-supported electrophiles.

The Logic: Since homopiperazine contains secondary amines, it is a nucleophile. By adding a resin bead functionalized with an electrophile (like an Isocyanate), the homopiperazine covalently bonds to the bead. You then filter the beads away, leaving your pure product in solution.[4]

Recommended Resin: PS-Isocyanate (Polystyrene-supported Isocyanate).[3][5]

Protocol:

  • Calculate: Determine the excess mmols of homopiperazine used in the reaction.

  • Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the excess homopiperazine.

  • Solvent: Ensure the reaction solvent swells the resin (DCM, THF, or DMF work best).

  • Incubation: Shake gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stirring bars, as they grind the beads into fine dust that clogs filters. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin beads with DCM to recover any product trapped in the pore network.

Validation:

  • Ninhydrin Stain: Spot the filtrate on a TLC plate. Stain with Ninhydrin. If the homopiperazine is gone, there should be no purple/red spot at the baseline (or wherever the impurity usually runs).

ScavengingWorkflow Start Crude Mixture (Product + Excess Homopiperazine) AddResin Add PS-Isocyanate Resin (3.0 equiv vs impurity) Start->AddResin Incubate Shake 2-4 Hours (Solvent: DCM/THF) AddResin->Incubate Filter Filter off Resin Incubate->Filter Filtrate Filtrate contains PURIFIED PRODUCT Filter->Filtrate Liquid Phase ResinWaste Resin contains BOUND IMPURITY Filter->ResinWaste Solid Phase

Figure 1: Workflow for removing nucleophilic amines using scavenger resins.

Module 3: Chromatographic Strategies

Best For: Large scale purification where resins are too expensive.

The Logic: Standard silica is acidic (pKa ~5). Basic homopiperazine interacts strongly with silanols, causing broad streaks that contaminate everything. We must disable this interaction.

Strategy A: The "Amine-Modified" Mobile Phase

  • Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).

  • Mechanism: The small, mobile base saturates the silica's acidic sites, allowing the homopiperazine to elute as a sharp band (usually very polar/slow) rather than a streak.

Strategy B: Amine-Functionalized Silica (KP-NH)

  • Material: Use "Amino-Silica" cartridges (e.g., Biotage KP-NH).[6]

  • Mechanism: The silica surface is pre-coated with amines.[7] This prevents the acid-base interaction entirely.

  • Result: Homopiperazine will likely elute faster and sharper than on standard silica.

Module 4: The "Chemist's Trick" (Derivatization)

Best For: When the impurity co-elutes perfectly with the product.

The Logic: If you cannot separate the impurity, change the impurity. Reacting the homopiperazine with an anhydride creates a lipophilic amide, drastically changing its Rf value on a TLC plate.

Protocol:

  • Add 0.5 equivalents (relative to the impurity) of Boc₂O (Di-tert-butyl dicarbonate) or Acetic Anhydride to the crude mixture.

  • Stir for 30 minutes.

  • The homopiperazine converts to N,N'-di-Boc-homopiperazine (or acetyl equivalent).

  • Result: This new molecule is non-basic and much less polar (moves to the solvent front in chromatography), making separation from your polar product easy.

Decision Matrix

PurificationLogic Start Analyze Product Properties IsBasic Is Product Basic? Start->IsBasic AcidWash USE ACID WASH (0.5M HCl Extraction) IsBasic->AcidWash No (Neutral/Acidic) IsSensitive Is Product Acid/Water Sensitive? IsBasic->IsSensitive Yes (Basic) Scavenge USE SCAVENGER RESIN (PS-Isocyanate) IsSensitive->Scavenge Yes Scale Is Scale > 10g? IsSensitive->Scale No Derivatize DERIVATIZE (Add Boc2O -> Flash Column) Scale->Derivatize No (Fastest) Column AMINE-SILICA FLASH (KP-NH Cartridge) Scale->Column Yes (Cost effective)

Figure 2: Decision tree for selecting the optimal purification method.

References
  • Sigma-Aldrich. Homopiperazine Product & Safety Data (CAS 505-66-8).[8] Retrieved from

  • Biotage. PS-Isocyanate Technical Note: Scavenging Nucleophiles. Retrieved from (Note: Search "PS-Isocyanate" in Technical Notes)

  • BenchChem. Technical Support Center: Purification of Bulky Amines by Chromatography. Retrieved from

  • ChemicalBook. Homopiperazine Physical Properties and pKa Data. Retrieved from

Sources

Optimization

Optimizing amide bond formation with pyridine carboxylic acids

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when forming amide b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when forming amide bonds with pyridine carboxylic acids (e.g., picolinic, nicotinic, and isonicotinic acids).

Unlike standard aliphatic or simple aromatic acids, pyridine carboxylic acids introduce complex electronic and steric variables. The basicity of the pyridine nitrogen, its potential for zwitterion formation, and its ability to chelate coupling reagents require a strategic departure from standard protocols.

This guide is designed to deconstruct these mechanistic failures and provide self-validating, field-proven troubleshooting protocols.

Mechanistic Challenges with Pyridine Carboxylic Acids

Before troubleshooting, it is critical to understand the causality behind reaction failures. The pyridine ring is not just an inert scaffold; it actively participates in the reaction microenvironment.

MechanisticChallenges PCA Pyridine Carboxylic Acid Zwitterion Zwitterion Formation (Poor Solubility) PCA->Zwitterion Neutral pH Chelation Reagent Chelation (e.g., Uronium salts) PCA->Chelation HATU/HBTU Epimerization Base-Catalyzed Epimerization PCA->Epimerization Strong Base

Mechanistic pathways leading to common side reactions in pyridine carboxylic acid couplings.

Troubleshooting Guide & FAQs

Q1: Why does my coupling with picolinic acid (2-pyridinecarboxylic acid) stall or produce low yields when using HATU? A1: Picolinic acid is uniquely challenging due to the proximity of the basic pyridine nitrogen to the carboxylic acid group. When using uronium- or guanidinium-based reagents like HATU, the pyridine nitrogen can coordinate with the active ester or the coupling reagent itself, forming off-target, unreactive chelated intermediates. Solution: Switch to a phosphorus-based coupling reagent like n-propanephosphonic acid anhydride (T3P). T3P avoids the formation of stable chelated intermediates and drives the reaction forward efficiently[1].

Q2: How do I prevent epimerization when coupling a chiral carboxylic acid containing a pyridine ring? A2: Epimerization in these systems is driven by the basicity of the pyridine ring, which can intramolecularly assist in the deprotonation of the alpha-proton, leading to azlactone formation or enolization of the active ester. Strong tertiary amine bases (like DIPEA or Et3N) exacerbate this pathway. Solution: Utilize T3P in combination with a weak, non-nucleophilic base such as pyridine or 2,6-lutidine. This specific combination has been proven to suppress epimerization to negligible levels (<0.5%) even on large pilot-plant scales by preventing the over-deprotonation of the alpha-center [1].

Q3: I am trying to couple nicotinic acid (3-pyridinecarboxylic acid) with an electron-deficient aniline, but EDC/HOBt is failing. What is the mechanistic failure point? A3: Electron-deficient amines (e.g., anilines) are poor nucleophiles. In a standard EDC/HOBt reaction, the HOBt active ester forms correctly, but the weak nucleophile fails to attack the ester before it undergoes hydrolysis or an N-acylurea rearrangement. Solution: Introduce stoichiometric 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent acyl transfer agent, reacting with the HOBt ester to form a highly electrophilic acylpyridinium intermediate. This intermediate is reactive enough to force the coupling with weak nucleophiles [2]. If this fails, generating the acid chloride in situ with POCl₃ is the definitive fallback [3].

Quantitative Data: Reagent Comparison

The following table summarizes expected outcomes based on empirical data when coupling pyridine carboxylic acids under various conditions.

Carboxylic AcidAmine TypeCoupling ReagentBaseSolventExpected Yield (%)Epimerization
Picolinic AcidAliphaticHATUDIPEADMF38 - 55N/A
Chiral Pyridine-AcidAliphaticT3PPyridineEtOAc/MeCN88 - 92< 0.5%
Nicotinic AcidElectron-DeficientEDC / HOBtDIPEAAcetonitrile< 15N/A
Nicotinic AcidElectron-DeficientEDC / HOBt / DMAPDIPEAAcetonitrile72 - 85N/A
Isonicotinic AcidHighly HinderedPOCl₃ (Acid Chloride)PyridineDCM60 - 75High

Standard Operating Procedures (SOPs)

Protocol A: T3P-Mediated Coupling for Epimerization-Prone Picolinic Acids

Mechanism: T3P activates the acid via a mixed anhydride. The use of pyridine as a base prevents the deprotonation of sensitive alpha-chiral centers.

  • Preparation: Charge a dry flask with the chiral pyridine carboxylic acid (1.0 equiv) and the amine (1.05 equiv) under an inert atmosphere (N₂/Ar).

  • Solvent & Base: Dissolve the mixture in a 2:1 v/v ratio of MeCN/EtOAc (0.2 M concentration). Add pyridine (3.0 equiv). Self-Validation Check: The solution should remain clear; precipitation indicates zwitterion insolubility, requiring a switch to pure DMF.

  • Activation: Cool the reaction to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.2 equiv) over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via LCMS.

  • Workup: Quench with 0.5 M aqueous HCl. The direct-drop crystallization of the free base amide often occurs here, purging pyridine and T3P byproducts into the mother liquor[1].

Protocol B: EDC/DMAP-Mediated Coupling for Electron-Deficient Amines

Mechanism: DMAP intercepts the HOBt-active ester to form a highly reactive acylpyridinium species, overcoming the poor nucleophilicity of anilines.

  • Preparation: In a dry flask, dissolve nicotinic acid (1.0 equiv) and the electron-deficient amine (1.0 equiv) in anhydrous Acetonitrile (0.15 M).

  • Additives: Add HOBt (0.1 equiv) and DMAP (1.0 equiv). Note: Stoichiometric DMAP is mandatory here, not catalytic, as it must stabilize the intermediate[2].

  • Coupling Reagent: Add DIPEA (5.0 equiv), followed by EDC hydrochloride (1.5 equiv) in one portion at room temperature.

  • Propagation: Heat the reaction to 40 °C for 48 hours. Self-Validation Check: TLC should show the disappearance of the highly UV-active HOBt-ester intermediate.

  • Workup: Concentrate the solvent in vacuo, redissolve in EtOAc, and wash sequentially with saturated NaHCO₃, water, and brine to remove DMAP and urea byproducts.

Reagent Selection Workflow

Use this logical matrix to determine the optimal coupling strategy for your specific pyridine carboxylic acid derivative.

Workflow Start Select Pyridine Carboxylic Acid IsChiral Chiral alpha-center? Start->IsChiral T3P Use T3P + Pyridine (Suppresses Epimerization) IsChiral->T3P Yes IsAmineWeak Electron-Deficient Amine? IsChiral->IsAmineWeak No EDC Use EDC + HOBt + DMAP (Acyl Transfer) IsAmineWeak->EDC Yes (Mild) AcidChloride In situ Acid Chloride (POCl3 or SOCl2) IsAmineWeak->AcidChloride Yes (Severe) HATU Use HATU + DIPEA (Standard Coupling) IsAmineWeak->HATU No (Standard)

Decision matrix for selecting amide coupling reagents based on substrate properties.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Bioorganic & Medicinal Chemistry Letters (via PMC/NIH) URL:[Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(Pyridine-3-carbonyl)-1,4-diazepane

Welcome to the technical support resource for 1-(Pyridine-3-carbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(Pyridine-3-carbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in aqueous solutions. Our goal is to provide both direct answers and the experimental frameworks necessary to investigate and resolve stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-(Pyridine-3-carbonyl)-1,4-diazepane in an aqueous solution?

The principal anticipated degradation pathway is the hydrolysis of the amide bond connecting the pyridine-3-carbonyl (nicotinoyl) group and the 1,4-diazepane ring. Amide bonds, while generally stable, are susceptible to cleavage in the presence of water, a process that can be significantly accelerated by acidic or basic conditions.[1][2][3] This reaction would yield nicotinic acid and 1,4-diazepane as the primary degradation products.

Diagram: Predicted Hydrolysis Pathway

Hydrolysis Parent 1-(Pyridine-3-carbonyl)-1,4-diazepane Products Nicotinic Acid + 1,4-Diazepane Parent->Products  Aqueous Hydrolysis (Acid or Base Catalyzed)

Caption: Predicted hydrolytic cleavage of the central amide bond.

Q2: How does pH affect the stability of the compound?

The stability of 1-(Pyridine-3-carbonyl)-1,4-diazepane is expected to be highly pH-dependent. The rate of amide hydrolysis typically follows a U-shaped pH-rate profile, where the compound is most stable at a specific pH (usually near neutral) and degradation is accelerated under both acidic and basic conditions.[3][4][5]

  • Acidic Conditions (pH < 5): Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4]

  • Basic Conditions (pH > 8): Base catalysis proceeds via the direct attack of a hydroxide ion, a much stronger nucleophile than water, on the carbonyl carbon.[3]

Researchers should empirically determine the optimal pH for their stock solutions and experimental buffers to ensure compound integrity.

Q3: What impact does temperature have on the stability of this compound in solution?

As with most chemical reactions, the rate of hydrolytic degradation will increase with temperature. Storing aqueous solutions of 1-(Pyridine-3-carbonyl)-1,4-diazepane at elevated temperatures will accelerate the breakdown of the amide bond. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C to minimize degradation. However, it is crucial to first confirm the compound's stability to freeze-thaw cycles.

Q4: Are there other potential degradation pathways besides hydrolysis?

While hydrolysis is the most probable pathway in a simple aqueous solution, other degradation mechanisms should be considered, particularly under "forced degradation" or stress conditions.[6]

  • Oxidation: The pyridine ring and the secondary amine within the diazepane ring could be susceptible to oxidation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide), light, or metal ions. This could lead to the formation of N-oxides or other oxidative degradants.[7]

  • Photodegradation: Aromatic heterocyclic systems like pyridine can be sensitive to light. Exposure of solutions to UV or even ambient light over extended periods may induce degradation. Photostability studies are recommended if the intended application involves light exposure.[6]

Troubleshooting Guide: Investigating Compound Instability

This section provides a structured workflow for diagnosing and quantifying the stability of 1-(Pyridine-3-carbonyl)-1,4-diazepane when you observe unexpected experimental results or loss of activity.

Problem: "My experimental results are inconsistent, or the compound seems to lose potency over time in my aqueous buffer."

This common issue points toward compound degradation. The following workflow will help you identify the cause and establish stable handling conditions.

Diagram: Instability Troubleshooting Workflow

Troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stress Testing (Forced Degradation) cluster_3 Phase 4: Analysis & Solution start Observed Instability / Potency Loss dev_hplc Develop Stability-Indicating HPLC Method start->dev_hplc validate_hplc Confirm Peak Purity & Resolution from Degradants dev_hplc->validate_hplc stress_study Perform Forced Degradation Study validate_hplc->stress_study stress_conditions Stress Conditions stress_study->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal (e.g., 80°C) stress_conditions->thermal analyze Analyze HPLC Data to Identify Degradation Pathways acid->analyze base->analyze oxidation->analyze thermal->analyze conclusion Establish Stable Formulation & Handling Conditions analyze->conclusion

Caption: A systematic workflow for troubleshooting compound instability.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound, 1-(Pyridine-3-carbonyl)-1,4-diazepane, from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile choice for moderately polar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape for the basic pyridine and diazepane nitrogens.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Detection: Use a UV detector. Scan for the optimal wavelength by analyzing a dilute standard; the pyridine ring should provide a strong chromophore (likely around 260 nm).

  • Gradient Development:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound.

    • Prepare a "stress cocktail" by mixing small aliquots of samples from the forced degradation study (Protocol 2).

    • Inject the cocktail and optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) of >1.5 between all peaks.

  • Method Validation: Confirm that the method is "stability-indicating" by assessing peak purity of the parent compound under each stress condition using a photodiode array (PDA) detector. The peak should be spectrally pure, indicating no co-eluting degradants.[7]

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products, which is essential for validating the analytical method.[8][9]

General Setup:

  • Prepare a stock solution of 1-(Pyridine-3-carbonyl)-1,4-diazepane at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • For each condition below, dilute the stock into the stressor solution.

  • Include a control sample (compound in solution without the stressor) kept at room temperature.

  • Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) to assess the rate of degradation. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress Conditions:

  • Acid Hydrolysis:

    • Stressor: 0.1 M Hydrochloric Acid (HCl).

    • Procedure: Dilute the stock solution in 0.1 M HCl. If degradation is too rapid, reduce the acid concentration or temperature. If it's too slow, the temperature can be increased (e.g., to 60-80°C).[8]

  • Base Hydrolysis:

    • Stressor: 0.1 M Sodium Hydroxide (NaOH).

    • Procedure: Dilute the stock solution in 0.1 M NaOH. This reaction is often rapid at room temperature. Be prepared to quench the reaction at early time points by neutralizing with an equivalent amount of acid.

  • Oxidative Degradation:

    • Stressor: 3% Hydrogen Peroxide (H₂O₂).

    • Procedure: Dilute the stock solution in 3% H₂O₂. Keep the sample at room temperature and protect it from light.

  • Thermal Degradation:

    • Stressor: Heat (e.g., 80°C).

    • Procedure: Keep the stock solution (in its initial solvent) in an oven at a controlled temperature. Analyze at set time points.

Data Presentation:

Summarize the results in a table to clearly compare the stability under different conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)No. of Degradant PeaksMajor Degradant Peak (Retention Time)
Control (RT)2499.80N/A
0.1 M HCl (60°C)885.223.5 min
0.1 M NaOH (RT)278.913.5 min
3% H₂O₂ (RT)2495.118.2 min
Thermal (80°C)2498.50N/A
Note: This is example data and must be generated experimentally.

By following this guide, researchers can proactively address stability concerns, ensuring the reliability and reproducibility of their experimental data when working with 1-(Pyridine-3-carbonyl)-1,4-diazepane.

References

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A comprehensive update. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Qadir, M., et al. (2005). Conformation analyses, dynamic behavior, and amide bond distortions of medium-sized heterocycles. 2. Partially and fully reduced 1-benzazocines, benzazonines, and benzazecines. The Journal of Organic Chemistry, 70(5), 1552–1557. [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (2013). Molecules, 18(10), 11675-11691. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). ACS Omega, 5(40), 26049–26058. [Link]

  • Jackson, S. L., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8(1), 1148. [Link]

  • Forced Degradation for Pharmaceuticals: A Review. (2022). International Journal of Scientific Development and Research, 7(6), 335-342. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38401-38407. [Link]

  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(11), e3869. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). Scientific Reports, 9(1), 16536. [Link]

Sources

Optimization

Troubleshooting Boc-deprotection steps in diazepane synthesis

Welcome to the Technical Support Center for complex heterocyclic synthesis. This guide provides advanced troubleshooting strategies for the removal of the tert-butyloxycarbonyl (Boc) protecting group during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. This guide provides advanced troubleshooting strategies for the removal of the tert-butyloxycarbonyl (Boc) protecting group during the synthesis of diazepanes.

Diazepane cores—such as those found in the insomnia medication suvorexant—often feature sterically hindered secondary amines. Removing the Boc group from these precursors is a critical bottleneck that frequently suffers from stalled kinetics, oily product isolation, and unexpected side reactions.

Mechanistic Causality: The "Why" Behind the Failure

To troubleshoot effectively, one must understand the exact mechanism of the failure. Boc deprotection is an acid-catalyzed process that proceeds via the protonation of the carbamate oxygen. This induces fragmentation, releasing a carbamic acid (which rapidly decarboxylates into the free amine) and a highly reactive tert-butyl cation[1].

In diazepane synthesis, two primary mechanistic failures occur:

  • Steric Shielding: The bulky seven-membered diazepane ring physically blocks the acid from efficiently protonating the carbamate, causing the reaction to stall[2].

  • Cationic Trapping: The liberated tert-butyl cation acts as a potent electrophile. If not properly scavenged, it will irreversibly alkylate electron-rich aromatic rings, thiols, or other nucleophilic sites on your molecule[3][4].

Diagnostic Workflow

G Start Boc-Protected Diazepane Precursor AcidChoice Select Deprotection Reagent Start->AcidChoice TFA TFA / DCM (20-50%) Fast, but risks side-reactions AcidChoice->TFA HCl 4M HCl / Dioxane Preferred for 2° Amines AcidChoice->HCl Issue1 Incomplete Cleavage (Steric Hindrance) TFA->Issue1 Bulky Substrate Issue2 t-Butyl Alkylation or Trifluoroacetylation TFA->Issue2 Reactive Nucleophiles HCl->Issue1 Poor Solubility Product Diazepane Salt (Ready for Cyclization) HCl->Product Clean Conversion Fix1 Increase Temp to 50°C (e.g., HCl/EtOAc) Issue1->Fix1 Fix2 Add Cation Scavenger (DTE, Anisole) Issue2->Fix2 Fix1->Product Fix2->Product

Troubleshooting workflow for Boc-deprotection in diazepane synthesis.

Troubleshooting FAQs

Q1: My Boc deprotection of the diazepane precursor is incomplete, even after 12 hours. What is the root cause? A1: Incomplete deprotection in diazepanes nearly always stems from steric hindrance around the secondary amine, which limits the accessibility of the acid[2]. If you are using standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature, the activation energy barrier is simply not being met. Solution: Switch your reagent to 4.0 M HCl in ethyl acetate (EtOAc) and heat the reaction to 50 ± 2 °C. In the optimized synthesis of the diazepane core of suvorexant, this exact thermal adjustment reduced the reaction time from 6 hours to 2.5 hours while ensuring complete conversion[5].

Q2: LC-MS analysis shows a mass corresponding to my product + 96 Da. What happened? A2: If you used TFA, you are likely observing the trifluoroacetylation of your newly deprotected secondary amine. TFA can act as an acylating agent under certain conditions, reacting with the free diazepane amine to form a stable trifluoroacetamide[2]. Solution: Abandon TFA and utilize 4.0 M HCl in 1,4-dioxane. HCl is non-acylating and provides a much cleaner impurity profile for secondary amines[6].

Q3: I am observing +56 Da side products. How do I prevent this? A3: A +56 Da adduct indicates tert-butylation. The tert-butyl cation generated during the cleavage of the Boc group has alkylated a nucleophilic site on your molecule[3]. Solution: You must introduce a cation scavenger into your reaction mixture. Adding 0.5% to 5% dithioethane (DTE) or anisole to the cleavage solution will safely trap the tert-butyl cations before they can react with your substrate[4].

Q4: My deprotected diazepane yields a sticky, hygroscopic oil that is impossible to weigh accurately. How can I improve isolation? A4: TFA salts of secondary amines are notoriously oily and difficult to crystallize[6]. Solution: Switching to an HCl-based deprotection strategy (e.g., HCl in dioxane) typically yields the amine as a highly crystalline hydrochloride salt. This allows for direct isolation via precipitation, bypassing the need for complex chromatography[1][6].

Comparative Data: TFA vs. HCl in Diazepane Synthesis

To aid in reagent selection, the following table synthesizes the quantitative and qualitative differences between the two primary deprotection systems based on field-proven data[1][5][6].

ParameterTFA in DCM (20-50%)4.0 M HCl in 1,4-Dioxane / EtOAc
Reaction Kinetics Generally fast, but frequently stalls on hindered 2° amines.Rapid; can be safely accelerated with gentle heating (50 °C).
Product Form TFA salt (Often a hygroscopic oil).Hydrochloride salt (Typically a crystalline solid).
Side Reaction Risks Trifluoroacetylation, tert-butylation.tert-butylation (if scavengers are omitted).
Volatile Byproducts Isobutylene, CO₂.Isobutylene, CO₂.
Best Use Case Linear peptides with multiple orthogonal protecting groups.Sterically hindered diazepanes and cyclic secondary amines.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they contain built-in physical or analytical checkpoints to confirm success without relying solely on downstream yields.

Protocol A: High-Efficiency Deprotection (Preferred for Diazepanes)

This method utilizes HCl to force the precipitation of the product, driving the reaction equilibrium forward while avoiding trifluoroacetylation[1][6].

  • Preparation: Dissolve the Boc-protected diazepane precursor (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane.

    • Causality: Anhydrous conditions are critical; water will compete with the acid, reducing the effective acidity of the medium and slowing the deprotection[2].

  • Acid Addition: Slowly add a commercially available solution of 4.0 M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Reaction Monitoring: Stir the mixture for 30 to 120 minutes.

    • Validation Checkpoint 1: Monitor via Thin-Layer Chromatography (TLC). The successful cleavage of the lipophilic Boc group will result in the disappearance of the high-Rf starting material and the appearance of a baseline spot (the highly polar HCl salt)[1].

  • Precipitation: If the product does not precipitate natively from the dioxane, add cold, anhydrous diethyl ether dropwise to the stirring solution.

    • Validation Checkpoint 2: The formation of a dense, white crystalline precipitate visually confirms the successful generation of the amine hydrochloride salt.

  • Isolation: Collect the solid via vacuum filtration, wash thoroughly with cold diethyl ether to remove residual 1,4-dioxane and trapped isobutylene, and dry under high vacuum.

Protocol B: Thermal Deprotection for Highly Hindered Precursors

Adapted from the optimized synthesis of suvorexant, this protocol uses thermal energy to overcome extreme steric shielding[5].

  • Preparation: Dissolve the sterically hindered Boc-diazepane in ethyl acetate (EtOAc).

  • Acid Addition: Add 4.0 M HCl in EtOAc (10 equiv).

  • Thermal Activation: Heat the reaction mixture to 50 ± 2 °C.

    • Causality: The application of targeted thermal energy overcomes the activation energy barrier imposed by the extreme steric bulk around the chiral diazepane core, preventing the reaction from stalling[5].

  • Reaction Monitoring: Stir continuously for 2.5 hours.

    • Validation Checkpoint: Pull an aliquot for LC-MS analysis. The chromatogram must show the complete absence of the [M+H] peak corresponding to the Boc-protected species.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo and recrystallize the resulting residue from methanol–isopropyl acetate to afford the high-purity diazepane intermediate (>99% purity)[5].

References

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in Chiral Homopiperazine Synthesis

Welcome to the technical support center for the synthesis of chiral homopiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral homopiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a critical challenge in this field: the prevention of racemization. Maintaining the stereochemical integrity of homopiperazine scaffolds is paramount, as the desired biological activity is often confined to a single enantiomer.

This resource provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your synthetic campaigns.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during chiral homopiperazine synthesis?

A1: Racemization in chiral homopiperazine synthesis typically occurs at the stereogenic center, most commonly at the C2 position. The primary causes are exposure to harsh reaction conditions that facilitate the formation of a planar, achiral intermediate.[1][2] Key factors include:

  • Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, often during the removal of protecting groups, can lead to epimerization. The proton at the chiral C2 position can be abstracted by a base, forming a planar intermediate that can be re-protonated from either face, resulting in a loss of stereochemical purity.[1]

  • Elevated Temperatures: High reaction temperatures provide the necessary activation energy for racemization to occur.[1]

  • Inappropriate Coupling Reagents: During the formation of amide bonds in precursor synthesis, certain activating agents can promote the formation of oxazolone intermediates, which are particularly prone to racemization.[1][3]

Q2: Which protecting groups are most effective at preventing racemization?

A2: The choice of N-protecting group is critical for minimizing racemization. Urethane-based protecting groups are generally preferred because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less likely to participate in the formation of racemization-prone intermediates like oxazolones.[3]

  • Boc (tert-butyloxycarbonyl): Widely used and effective at suppressing racemization during coupling reactions.[4][5] However, its removal requires acidic conditions, which must be carefully controlled to avoid epimerization.[1][3]

  • Cbz (Benzyloxycarbonyl): Another robust urethane-type protecting group that is resistant to racemization during activation.[4][5] It is typically removed under neutral conditions via catalytic hydrogenation.[1][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Can be removed under mild basic conditions, offering an alternative to acid-labile or hydrogenation-sensitive substrates.[4][5]

Q3: How can I accurately determine the enantiomeric excess (ee) of my homopiperazine product?

A3: Accurate determination of enantiomeric excess is crucial for validating your synthetic strategy. Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable and widely used methods for determining ee. It involves separating the enantiomers on a chiral stationary phase.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a rapid method for ee determination, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents form diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that can be integrated.[6][8][9]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by the enantiomers and can be a fast method for screening enantiomeric excess.[8][10]

II. Troubleshooting Guides

Problem 1: Significant loss of enantiomeric purity after deprotection of a Boc-protected homopiperazine.
Potential Cause Scientific Rationale Recommended Solution
Harsh Acidic Conditions Strong acids like trifluoroacetic acid (TFA) can promote epimerization at the chiral center, especially with prolonged reaction times or elevated temperatures.[1]Use milder acidic conditions for Boc deprotection. Consider using 4M HCl in dioxane at 0°C and carefully monitor the reaction to avoid extended exposure.[3] Alternatively, if the substrate is particularly sensitive, explore the use of weaker acids like p-toluenesulfonic acid (p-TsOH).[1]
High Temperature Increased thermal energy can overcome the activation barrier for racemization.[1]Perform the deprotection at low temperatures (e.g., 0°C) and ensure the reaction is not allowed to warm to room temperature for extended periods.[3]
Experimental Protocol: Mild Boc Deprotection
  • Dissolve the N-Boc protected chiral homopiperazine in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (typically 2-3 equivalents).

  • Monitor the reaction progress closely by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature to minimize prolonged exposure to the acidic conditions.

  • Immediately proceed to the next synthetic step or neutralize the resulting hydrochloride salt.[3]

Problem 2: Racemization observed during the synthesis of a homopiperazine precursor involving an amide bond formation.
Potential Cause Scientific Rationale Recommended Solution
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing racemization through the formation of oxazolone intermediates.[3]Utilize coupling reagents known for their low racemization potential, such as HATU, HBTU, or PyBOP, often in combination with additives like HOBt or HOAt.[3]
Excessive Base or High Temperature The presence of a strong base and elevated temperatures can significantly accelerate the rate of racemization.[3]Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.[3] Perform the coupling reaction at low temperatures (e.g., 0°C to room temperature).[3]
Experimental Protocol: Low-Racemization Peptide Coupling using HATU/DIPEA
  • Dissolve the N-protected chiral amino acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine component (1-1.2 equivalents) to the solution.

  • Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature while monitoring its progress by TLC or LC-MS.[3]

Problem 3: Difficulty in synthesizing enantiomerically pure C2-functionalized homopiperazines.
Potential Cause Scientific Rationale Recommended Solution
Lack of Stereocontrol in Synthesis Traditional synthetic methods may not offer sufficient control over the stereochemistry at the C2 position.Employ an organocatalytic approach for the enantioselective synthesis of C2-functionalized piperazines. This can involve an enantioselective chlorination of an aldehyde followed by reductive amination and cyclization.[11][12] Alternatively, consider a palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones.[13]
Starting from Racemic Material Beginning a synthesis with a racemic mixture necessitates a resolution step, which can be inefficient.Utilize a chiral auxiliary to direct the stereochemical outcome of the synthesis.[14][15] Another strategy is to start from the chiral pool, using enantiopure amino acids as starting materials.[11][16]

III. Visualized Workflows and Mechanisms

Decision-Making Workflow for Diagnosing and Addressing Racemization

G start Racemization Detected (Reduced ee) step_check At which step did racemization occur? start->step_check deprotection Deprotection Step step_check->deprotection Identify step via ee analysis of intermediates coupling Coupling Step step_check->coupling sol_deprotection Use milder deprotection conditions (e.g., lower temp, milder acid/base) deprotection->sol_deprotection sol_coupling Change coupling reagent (e.g., to HATU, Ynamide). Add HOBt/HOAt. Lower temperature. Use stoichiometric base. coupling->sol_coupling

Caption: A decision-making workflow for diagnosing and addressing racemization.

Mechanism of Base-Catalyzed Racemization

G cluster_0 Chiral Homopiperazine cluster_1 Planar Intermediate cluster_2 Racemic Mixture A R-Enantiomer B Achiral Enolate A->B + Base (-H+) B->A + H+ C R-Enantiomer B->C + H+ D S-Enantiomer B->D + H+

Sources

Optimization

Technical Support Center: Workup Procedures for Water-Soluble Diazepane Amides

Welcome to the Technical Support Center for advanced organic synthesis workups. Diazepane amides (such as homopiperazine derivatives) are notorious for complicating reaction workups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis workups. Diazepane amides (such as homopiperazine derivatives) are notorious for complicating reaction workups. Because the diazepane ring contains two nitrogen atoms, converting one into an amide leaves a highly basic, polar secondary or tertiary amine. This structural feature gives the molecule a massive hydration shell, often causing it to stubbornly remain in the aqueous layer during standard liquid-liquid extractions.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you successfully isolate these challenging compounds.

Workflow: Selecting Your Workup Strategy

Before proceeding with a standard aqueous wash, evaluate your crude reaction mixture using the decision matrix below.

DiazepaneWorkup Start Crude Diazepane Amide Mixture CheckImp Coupling Reagents Present? (e.g., EDC, HATU) Start->CheckImp SCX SCX Catch & Release (Bind amine, wash, elute with NH3/MeOH) CheckImp->SCX Yes (High Impurities) AqWorkup Aqueous Workup Required CheckImp->AqWorkup No / Minimal Success Isolated Diazepane Amide SCX->Success Basify Basify to pH > 11 (Na2CO3 or NaOH) AqWorkup->Basify SaltingOut Saturate Aqueous Layer (NaCl or K2CO3) Basify->SaltingOut Extract Extract with 3:1 CHCl3:IPA or 2-MeTHF SaltingOut->Extract Extract->Success

Decision matrix for selecting the optimal workup strategy for water-soluble diazepane amides.

Troubleshooting Guides & FAQs

Q1: I performed a standard ethyl acetate extraction, but my diazepane amide product is entirely in the aqueous layer. How do I recover it? Causality: Diazepanes contain a secondary or tertiary amine with a pKa typically between 9.0 and 10.5. At neutral pH, this amine is protonated (cationic), rendering the molecule highly water-soluble. Furthermore, standard solvents like ethyl acetate lack the hydrogen-bond donating capacity to disrupt the hydration shell of the polar amide. Solution: To extract a basic amine into the organic layer, the pH of the aqueous solution must be adjusted to at least 2 units above the amine's pKa[1]. Basify the aqueous layer to pH > 11 using 1M NaOH or saturated K₂CO₃. Next, saturate the aqueous layer with NaCl to decrease the solubility of the organic compound in water (salting out)[1]. Finally, switch your extraction solvent to a highly polar mixture, such as 3:1 Chloroform:Isopropanol or 2-MeTHF[2].

Q2: During the extraction of my polar amide, a thick emulsion formed that won't separate. How can I break it? Causality: Emulsions in basic amine workups often result from the surfactant-like properties of partially protonated products, or the presence of water-soluble organic solvents (like THF or DMF) bridging the two phases. Solution: Preventative action is best: ensure any miscible reaction solvents (e.g., THF, DMF, methanol) are removed via rotary evaporation prior to beginning the workup[3]. If an emulsion has already formed, add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, which forces the organic solvent out and disrupts the emulsion[4]. If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite can remove insoluble polymeric byproducts that stabilize the emulsion boundary.

Q3: I used EDC/HOBt for the amide coupling. Standard protocols suggest an acidic wash (1M HCl) to remove excess amine and EDC, but this protonates my diazepane product and pulls it into the aqueous layer. How do I purify it? Causality: Because your target molecule and the impurities (EDC, unreacted starting amine) are both basic, liquid-liquid extraction cannot differentiate them based on pH. An acidic wash will protonate both, pulling your product into the waste layer[5]. Solution: Bypass liquid-liquid extraction entirely and utilize Strong Cation Exchange (SCX) chromatography (Catch-and-Release). SCX resin contains propylsulfonic acid groups (pKa < 1). When the crude mixture is loaded, all basic amines bind ionically to the resin[6]. Non-basic impurities (like HOBt and neutral byproducts) are washed away with methanol. The target diazepane amide is then recovered by eluting with a solution of ammonia in methanol, which deprotonates the amine and releases it from the resin.

Quantitative Data: Solvent Extraction Efficiency

To highlight the importance of solvent and additive selection, the table below summarizes the typical partitioning efficiency of highly polar basic amines (like diazepane amides) across different biphasic systems.

Solvent SystemAqueous AdditiveAqueous pHEstimated Recovery (%)Mechanism of Action
Ethyl AcetateNone7.0< 10%Poor H-bond disruption; amine remains protonated.
Ethyl AcetateNaCl (sat)10.040 - 50%Partial deprotonation; salting out drives partitioning.
DichloromethaneNone10.0~ 60%Better solvation of polar core, but lacks H-bond donors.
2-MeTHFNaCl (sat)12.0> 85%Green solvent; excellent solvation of freebase amines.
CHCl₃ : Isopropanol (3:1)K₂CO₃ (sat)12.0> 95%IPA bridges hydration shell; CHCl₃ provides bulk solubility.

Step-by-Step Methodologies

Protocol A: Advanced Salting-Out & Mixed-Solvent Extraction

Use this protocol when your reaction does not contain basic coupling reagents, or after removing them.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove any water-miscible solvents (e.g., DMF, THF, MeOH)[3].

  • Basification: Suspend the crude residue in a minimal amount of water. Slowly add 1M NaOH or saturated aqueous K₂CO₃ until the pH is strictly > 11 (verify with pH paper).

  • Salting Out: Add solid NaCl to the aqueous layer and stir until no more dissolves (saturation). This dramatically reduces the aqueous solubility of the diazepane amide[1].

  • Extraction: Add a volume of 3:1 Chloroform:Isopropanol equal to the aqueous layer. Stopper and shake vigorously. Allow the layers to separate.

  • Self-Validation Check: Spot the separated aqueous layer on a TLC plate. Stain with Ninhydrin (if a secondary amine is present) or iodine[2]. If a strong spot remains, perform an additional extraction.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can weakly coordinate basic amines), filter, and concentrate in vacuo[4].

Protocol B: SCX-2 Catch-and-Release Purification

Use this protocol to separate your basic diazepane amide from neutral/acidic impurities and coupling reagents without using aqueous phase partitioning.

  • Column Equilibration: Mount an ISOLUTE SCX-2 cartridge (or equivalent propylsulfonic acid resin) on a vacuum manifold. Condition the cartridge by passing 2-3 column volumes (CV) of Methanol through it[6]. Do not let the resin dry.

  • Loading: Dissolve your crude reaction mixture in a minimal amount of Methanol or Dichloromethane/Methanol mix. Load the solution onto the cartridge. The basic diazepane amine will be "caught" by the sulfonic acid groups.

  • Washing (Impurity Removal): Wash the cartridge with 3 CV of Methanol. This removes all non-basic impurities (e.g., unreacted carboxylic acid, HOBt, neutral amides). Self-Validation: Collect this wash and spot it on TLC under UV light to confirm impurities are eluting.

  • Elution (Product Release): Elute the target diazepane amide by passing 2-3 CV of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge[6]. The ammonia deprotonates the diazepane, releasing it from the resin.

  • Isolation: Evaporate the ammoniacal methanol fractions under reduced pressure to yield the clean, freebased diazepane amide.

References

  • Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Available at: 1

  • Biotage. Work-up Products - Filtration | Catch & Release | Phase Separation. Available at: 6

  • Reddit (Chempros). Amine workup. Available at: 2

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available at: 4

  • Sigma-Aldrich. Application Note – N-Heterocycle Formation. Available at:

  • HKUST. Organic Reaction Workup Formulas for Specific Reagents. Available at: 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-(Pyridine-3-carbonyl)-1,4-diazepane

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Pyridine-3-carbonyl)-1,4-diazepane. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Pyridine-3-carbonyl)-1,4-diazepane. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document serves as a predictive and comparative guide for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and comparing with structurally analogous compounds, we will construct a detailed interpretation of the expected spectrum. This approach not only predicts the spectral features but also explains the underlying chemical principles, offering a robust framework for researchers encountering this or similar molecular scaffolds.

Theoretical Framework: Key Structural Features and Their NMR Signatures

The structure of 1-(Pyridine-3-carbonyl)-1,4-diazepane combines a flexible seven-membered 1,4-diazepane ring with a rigid, electron-withdrawing pyridine-3-carbonyl group. This combination gives rise to several key features that will dominate the ¹H NMR spectrum:

  • Amide Bond Resonance and Restricted Rotation: The C-N bond between the carbonyl group and the diazepane nitrogen (N-1) possesses significant double-bond character due to resonance.[1] This restricted rotation can lead to magnetic non-equivalence of protons on the diazepane ring, even for those distant from the substituent. At room temperature, the rate of rotation is often slow on the NMR timescale, resulting in broadened signals or distinct resonances for otherwise chemically similar protons.

  • Conformational Dynamics of the 1,4-Diazepane Ring: Seven-membered rings like 1,4-diazepane are conformationally flexible, capable of adopting several twist-chair and twist-boat conformations.[2] The specific conformation can be influenced by substitution. In the case of an N-acyl substituent, the planarity of the amide group will influence the local geometry of the ring. The unsubstituted 1,4-diazepane (homopiperazine) has been shown to exist in a pseudo-chair conformation.[3][4]

  • Anisotropic Effects of the Pyridine Ring and Carbonyl Group: The π-electron systems of the pyridine ring and the carbonyl group generate local magnetic fields. Protons situated in the shielding or deshielding regions of these fields will experience upfield or downfield shifts in their resonance frequencies, respectively.

  • Inductive Effects of the Carbonyl Group: The electron-withdrawing nature of the carbonyl group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Below is a diagram illustrating the key structural components influencing the ¹H NMR spectrum.

cluster_0 1-(Pyridine-3-carbonyl)-1,4-diazepane cluster_1 Key Influencing Factors Molecule A Amide Resonance (Restricted Rotation) A->Molecule Affects N1-adjacent protons (e.g., H-2, H-7) B Diazepane Ring Conformational Flexibility B->Molecule Influences coupling constants and chemical shifts of all diazepane protons C Pyridine & Carbonyl Anisotropy C->Molecule Shifts pyridine and nearby diazepane protons D Inductive Effects (Carbonyl Group) D->Molecule Deshields protons on C2 and C7

Caption: Key factors influencing the ¹H NMR spectrum of 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Predicted ¹H NMR Spectrum of 1-(Pyridine-3-carbonyl)-1,4-diazepane

Based on the principles outlined above and data from analogous compounds, a predicted ¹H NMR spectrum is summarized in Table 1. The numbering convention used is provided in the diagram below.

Numbering Scheme Molecule

Caption: Numbering scheme for 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Pyridine-3-carbonyl)-1,4-diazepane (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-2'~8.7Doublet of doublets (dd) or Singlet (s)ortho: ~5 Hz, meta: ~2 HzMost deshielded aromatic proton due to proximity to nitrogen and ortho to the carbonyl group.
H-6'~8.6Doublet of doublets (dd)ortho: ~5 Hz, para: <1 HzDeshielded aromatic proton ortho to the ring nitrogen.
H-4'~7.8Doublet of triplets (dt)ortho: ~8 Hz, meta: ~2 HzAromatic proton meta to the ring nitrogen and ortho to the carbonyl group.
H-5'~7.4Doublet of doublets (dd)ortho: ~8 Hz, ortho: ~5 HzAromatic proton with two ortho couplings.
H-2, H-7~3.8 - 4.0Broad multiplet-Protons adjacent to the acylated nitrogen (N-1) are significantly deshielded by the inductive effect of the carbonyl group. Broadening is expected due to restricted amide bond rotation and ring conformational exchange.
H-3, H-5~3.0 - 3.2Multiplet-Protons adjacent to the secondary amine (N-4).
H-6~2.0 - 2.2Multiplet (quintet)-Methylene protons flanked by two other methylene groups.
NH (N-4)~1.5 - 2.5Broad singlet-Signal for the secondary amine proton; position and intensity can vary with concentration and solvent.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum with that of two key analogues: the parent 1,4-diazepane and a representative N-substituted diazepane.

1,4-Diazepane (Homopiperazine)

The ¹H NMR spectrum of the unsubstituted ring provides a baseline.

Table 2: Experimental ¹H NMR Data for 1,4-Diazepane

ProtonsChemical Shift (δ, ppm) in CDCl₃[3]Multiplicity
H-2, H-3, H-5, H-7~2.8 - 3.0Multiplet
H-6~1.7 - 1.8Quintet
NH~1.9Broad singlet

Comparison:

  • Downfield Shift of N-1 Protons: The most significant difference is the expected large downfield shift of the H-2 and H-7 protons in the target molecule (~3.8-4.0 ppm) compared to the ~2.8-3.0 ppm range in unsubstituted 1,4-diazepane. This is a direct consequence of the strong electron-withdrawing and anisotropic effects of the pyridine-3-carbonyl group.

  • Signal Complexity: The spectrum of 1,4-diazepane is relatively simple due to its symmetry. In contrast, the acylation at N-1 breaks this symmetry and introduces restricted rotation, leading to a more complex and dispersed spectrum for 1-(Pyridine-3-carbonyl)-1,4-diazepane.

N-Benzyl-5-methyl-1,4-diazepane

This compound illustrates the effect of a less electron-withdrawing N-substituent.

Table 3: Expected ¹H NMR Spectral Features for N-Benzyl-5-methyl-1,4-diazepane (in CDCl₃)[5]

ProtonsExpected Chemical Shift (δ, ppm)
Aromatic protons7.2 - 7.4
Benzyl CH₂3.5 - 3.7
Diazepane ring protons2.0 - 3.5
Methyl protons1.0 - 1.2

Comparison:

  • Magnitude of Deshielding: The benzylic protons at ~3.5-3.7 ppm provide a good comparison for the protons adjacent to a substituted nitrogen. The pyridine-3-carbonyl group, being more electron-withdrawing than a benzyl group, is expected to shift the adjacent H-2 and H-7 protons even further downfield (~3.8-4.0 ppm).

  • Aromatic Region: The aromatic protons of the benzyl group appear in the typical ~7.2-7.4 ppm range. The protons of the pyridine ring in our target molecule are expected to be further downfield due to the influence of the heteroatom and the carbonyl substituent.

Experimental Protocol: ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum suitable for a molecule like 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 1-(Pyridine-3-carbonyl)-1,4-diazepane (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. CDCl₃ is a good first choice, but if solubility is an issue or if exchangeable protons (like the NH) are of particular interest, DMSO-d₆ can be used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° (to allow for a shorter relaxation delay).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

The workflow for this experimental protocol is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Set Parameters & Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of 1-(Pyridine-3-carbonyl)-1,4-diazepane is predicted to be complex, reflecting the molecule's asymmetric nature, the conformational flexibility of the seven-membered ring, and the electronic effects of the pyridine-3-carbonyl substituent. Key diagnostic signals include the downfield aromatic protons of the pyridine ring and the significantly deshielded methylene protons adjacent to the amide nitrogen. A comparative analysis with unsubstituted 1,4-diazepane and other N-substituted analogues strongly supports these predictions. This guide provides a solid theoretical and practical foundation for researchers working with this compound, enabling them to interpret experimental data with confidence.

References

  • Cox, E. D. et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. Available at: [Link]

  • ResearchGate. 1,4-Diazepane Ring-Based Systems | Request PDF. Available at: [Link]

  • ResearchGate. NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3. Available at: [Link]

  • ChemRxiv. A little about Pyrazolo[3,4-d][2][6]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Available at: [Link]

  • Lange, F. et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(30), 10384–10398. Available at: [Link]

  • El-Fattah, M. E. A. et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1200. Available at: [Link]

  • ResearchGate. (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Available at: [Link]

  • ResearchGate. (PDF) Homopiperazine (Hexahydro-1,4-diazepine). Available at: [Link]

  • Nanalysis (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Diazepane Isomers: A Methodological Guide

Target Audience: Researchers, scientists, and drug development professionals. Diazepane derivatives, specifically 1,4-diazepanes, are privileged scaffolds in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Diazepane derivatives, specifically 1,4-diazepanes, are privileged scaffolds in modern medicinal chemistry. Notably, 1-benzyl-5-methyl-1,4-diazepane serves as a critical chiral intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist. Because the stereochemistry at the C5 position dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API), achieving baseline resolution of diazepane enantiomers and positional isomers via High-Performance Liquid Chromatography (HPLC) is a mandatory checkpoint in drug development. This guide objectively compares HPLC column performances, details the mechanistic causality behind mobile phase selections, and provides a self-validating protocol for isomeric separation.

Mechanistic Principles of Diazepane Isomer Separation

Chiral Recognition Mechanism

The separation of diazepane enantiomers—such as the (R)- and (S)-isomers of 1-benzyl-5-methyl-1,4-diazepane—relies on transient diastereomeric interactions between the analyte and a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), provide a helical chiral environment. The nitrogen atoms of the diazepane ring and the aromatic benzyl group engage in hydrogen bonding, dipole-dipole interactions, and


 stacking within the chiral grooves of the CSP. The slight spatial differences in how the (R)- and (S)-enantiomers fit into these grooves dictate their differential retention times.
The Causality of Mobile Phase Additives

A fundamental challenge in analyzing 1,4-diazepanes is the presence of two basic amine centers (secondary and tertiary) within the seven-membered ring. When eluted using standard neutral organic modifiers, these basic nitrogens interact strongly with residual, unendcapped silanol groups on the silica support of the CSP. This secondary interaction leads to severe peak tailing, band broadening, and poor resolution.

To counteract this, the integration of a basic additive—typically 0.1% to 0.2% Diethylamine (DEA)—is mechanistically required. DEA acts as a competitive masking agent; it saturates the acidic silanol sites on the stationary phase faster than the bulky diazepane molecules, ensuring sharp, symmetrical peaks and reproducible retention times 1.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct stationary phase is critical for optimizing the retention time and resolution of diazepane isomers.

  • Amylose-based CSPs (e.g., Chiralpak IA):

    • Performance: Exceptional for 1-benzyl-5-methyl-1,4-diazepane resolution. The immobilized nature of the amylose derivative provides a robust chiral environment.

    • Advantage: Compatible with a wide range of solvents, including strong modifiers like ethanol and basic additives like DEA, without degrading the stationary phase. In standard protocols, the (R)-enantiomer typically elutes first, providing a reliable marker for Suvorexant intermediate synthesis 1.

  • Cellulose-based CSPs (e.g., Chiralpak AD):

    • Performance: Highly effective for spiro-diazepan derivatives and chemokine receptor modulators.

    • Advantage: Often provides alternative elution orders compared to amylose columns. This orthogonal selectivity is highly advantageous when the trace enantiomer elutes in the tail of the major peak, allowing analysts to flip the elution order by switching from amylose to cellulose 2.

  • Normal-Phase vs. Reverse-Phase Modifiers:

    • Performance: Normal-phase conditions (e.g., Hexane/Isopropanol or Heptane/Ethanol) generally yield superior resolution for lipophilic diazepane derivatives (such as the fluorinated CGR-50 antiviral series) compared to reverse-phase conditions. The lack of water in the mobile phase strengthens the critical hydrogen-bonding interactions between the diazepane core and the CSP 3.

Quantitative Data Presentation: Retention Time Comparison

The following table summarizes the validated retention behaviors of various diazepane isomers across different chromatographic systems.

Diazepane Isomer / DerivativeStationary PhaseMobile Phase Composition (v/v)Flow RateDetectionElution Order / Retention Behavior
(R)-1-benzyl-5-methyl-1,4-diazepane Chiralpak IA (Amylose)Heptane / EtOH / DEA (90:10:0.2)1.0 mL/minUV 254 nmFirst Eluting Enantiomer
(S)-1-benzyl-5-methyl-1,4-diazepane Chiralpak IA (Amylose)Heptane / EtOH / DEA (90:10:0.2)1.0 mL/minUV 254 nmSecond Eluting Enantiomer
CGR-51 (Tricyclic Diazepane)Normal-Phase ChiralHexane / Isopropanol1.0 mL/minUV 210 nmFirst Eluting Enantiomer
CGR-52 (Tricyclic Diazepane)Normal-Phase ChiralHexane / Isopropanol1.0 mL/minUV 210 nmSecond Eluting Enantiomer
6-Aza-spiro[4]octan-4-ol diazepan Chiralpak AD (Cellulose)Isopropanol / n-Heptane (5:95)1.0 mL/minUV 220 nmBaseline Resolved

Experimental Protocol: Chiral HPLC Resolution of 1-Benzyl-5-methyl-1,4-diazepane

This methodology outlines the analytical separation of racemic 1-benzyl-5-methyl-1,4-diazepane. To ensure trustworthiness, this protocol is designed as a self-validating system with built-in system suitability checks.

Step 1: System Preparation & Equilibration

  • Equip the HPLC system with a Chiralpak IA column (4.6 mm × 250 mm, 5 μm).

  • Prepare the mobile phase: Mix Heptane, Ethanol, and Diethylamine (DEA) in a 90:10:0.2 (v/v/v) ratio.

    • Causality Check: Heptane acts as the non-polar bulk solvent driving the analyte into the stationary phase, ethanol provides the necessary elution strength for the polar diazepane core, and DEA suppresses secondary silanol interactions.

  • Equilibrate the column at a flow rate of 1.0 mL/min at 25 °C until a stable baseline is achieved at 254 nm.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the racemic diazepane mixture in 1.0 mL of the prepared mobile phase.

  • Vortex for 30 seconds and sonicate for 1 minute.

  • Filter through a 0.22 μm PTFE syringe filter into an HPLC vial.

    • Causality Check: Dissolving the sample directly in the mobile phase prevents solvent-mismatch shock at the column head, which can cause peak splitting.

Step 3: Injection and Elution

  • Inject 10 μL of the sample.

  • Monitor the elution for 15 minutes. The (R)-enantiomer will elute first due to weaker spatial affinity with the amylose derivative, followed by the (S)-enantiomer.

Step 4: System Suitability and Self-Validation

  • Action: Calculate the resolution factor (

    
    ) and the tailing factor (
    
    
    
    ) for both enantiomer peaks using the chromatography data system.
  • Validation Check: The system is only validated for quantitative enantiomeric excess (ee) analysis if

    
     (indicating true baseline separation) and 
    
    
    
    .
  • Troubleshooting Loop: If

    
    , the basic additive (DEA) concentration has likely degraded. DEA oxidizes and evaporates over time, leading to exposed silanols and peak tailing. Discard the mobile phase, prepare a fresh batch with newly opened DEA, and re-equilibrate. This built-in feedback loop ensures data integrity before running critical API samples.
    

Methodological Workflow Visualization

G A Racemic Diazepane Mixture B Chiral Stationary Phase Screening (e.g., Amylose vs. Cellulose) A->B C Mobile Phase Optimization (Heptane/EtOH vs. Hexane/IPA) B->C D Basic Additive Integration (0.1% - 0.2% DEA to mask silanols) C->D E HPLC Resolution & Elution D->E F (R)-Diazepane Isomer (First Eluting) E->F Peak 1 G (S)-Diazepane Isomer (Second Eluting) E->G Peak 2

Logical workflow for chiral HPLC method development and resolution of diazepane isomers.

References

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. US Patent Application US20190276414A1. Google Patents.
  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry, ACS Publications.
  • DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS. European Patent Office - EP 2010506 B1.

Sources

Validation

Structural Elucidation of Pyridine-Diazepanes: A Comparative Guide to High-Resolution Tandem Mass Spectrometry Platforms

Executive Summary & Mechanistic Grounding Pyridine-diazepanes are privileged scaffolds in modern pharmacology, frequently deployed in the design of kinase inhibitors and GPCR modulators due to their favorable conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Pyridine-diazepanes are privileged scaffolds in modern pharmacology, frequently deployed in the design of kinase inhibitors and GPCR modulators due to their favorable conformational flexibility and hydrogen-bonding profiles. However, characterizing their metabolic fate and structural integrity requires robust analytical frameworks. The presence of the seven-membered diazepane ring, coupled with the basic pyridine moiety, creates complex, multi-pathway fragmentation cascades under tandem mass spectrometry (MS/MS).

When subjected to electrospray ionization (ESI), pyridine-diazepanes predominantly form [M+H]+ and [M+2H]2+ precursor ions. This is driven by the high proton affinity of the diazepane secondary/tertiary amines and the pyridine nitrogen. The causality behind their fragmentation lies in the strain and electron distribution of the 7-membered ring. Under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the molecule undergoes two primary mechanistic pathways:

  • Exocyclic C-N Cleavage : The bond linking the pyridine ring to the diazepane core is highly susceptible to inductive cleavage, yielding a stable pyridinyl cation and a neutral diazepane loss.

  • Diazepane Ring Opening : The flexible 7-membered ring undergoes sequential inductive cleavages, specifically targeting the N-1–C-2 and C-3–C-4 bonds. This results in the characteristic expulsion of small neutral molecules, predominantly ethylene (C2H4, -28.0313 Da), and the generation of diagnostic iminium ions[1]. High-resolution accurate mass data is critical to elucidate these pathways and distinguish them from isobaric losses like carbon monoxide (CO, -27.9949 Da), which is a common fragmentation route in related lactam structures[2].

Mechanistic fragmentation pathways of pyridine-diazepanes under CID and HCD.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

To objectively evaluate product performance for structural elucidation, we compare the Thermo Scientific Q-Exactive Orbitrap (utilizing HCD) against the Agilent 6545 Q-TOF (utilizing CID).

  • Orbitrap (HCD) : HCD is a beam-type collisional dissociation that prevents the low-mass cut-off typical of traditional ion trap CID. It excels in generating low-mass iminium reporter ions. Furthermore, the ultra-high resolving power is absolutely necessary to distinguish the loss of ethylene from carbon monoxide—a common isobaric interference in complex biological matrices[2].

  • Q-TOF (CID) : Q-TOF platforms offer superior acquisition speeds, making them ideal for narrow UHPLC peaks in high-throughput pharmacokinetic screening. While their resolution is lower than Orbitrap, their isotopic fidelity and dynamic range provide excellent quantitative performance for parent compound tracking.

Quantitative Performance Comparison
Performance MetricThermo Q-Exactive Orbitrap (HCD)Agilent 6545 Q-TOF (CID)Causality & Impact on Pyridine-Diazepane Analysis
Resolving Power Up to 240,000 (FWHM at m/z 200)~45,000 (FWHM at m/z 200)Orbitrap uniquely resolves isobaric fragments (e.g., C2H4 vs. CO losses), preventing false positive structural assignments.
Mass Accuracy < 1 ppm (with internal lock mass)< 2 ppmBoth platforms provide sufficient accuracy to assign elemental compositions to diazepane ring fragments.
Scan Speed Up to 12 HzUp to 50 HzQ-TOF captures more data points across narrow UHPLC peaks, yielding superior quantitative reproducibility for fast LC gradients.
Fragmentation Control Stepped Normalized Collision Energy (NCE)Fixed or Ramped Collision Energy (CE)Stepped NCE in Orbitrap simultaneously captures both fragile exocyclic cleavages and high-energy ring-opening events in a single spectrum.
Low-Mass Cutoff None (Beam-type HCD)None (Collision Cell CID)Both platforms successfully detect low-mass diagnostic iminium ions (m/z 30–60) critical for diazepane characterization.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a stable-isotope-labeled (SIL) internal standard (e.g., Pyridine-Diazepane-d4), the workflow continuously validates retention time stability, normalizes collision energy variations, and verifies ionization efficiency across the run.

Phase 1: Sample Preparation (Self-Validating SPE)
  • Spiking : Aliquot 100 µL of biological matrix (e.g., plasma) and spike with 10 µL of SIL internal standard (100 ng/mL). Causality: The SIL standard acts as an internal baseline; any deviation in its recovery or fragmentation flags matrix suppression or instrument drift.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE) : Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) cartridge. Wash with 5% methanol to remove neutral lipids. Elute with 5% ammoniated methanol. Causality: The basic nitrogens of the pyridine-diazepane selectively bind to the cation exchange resin, ensuring near-complete removal of interfering phospholipids.

  • Reconstitution : Evaporate the eluate under nitrogen and reconstitute in 100 µL of 50% Mobile Phase A / 50% Mobile Phase B.

Phase 2: UHPLC Chromatographic Separation
  • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases :

    • A : 0.1% Formic acid in LC-MS grade water.

    • B : 0.1% Formic acid in acetonitrile.

    • Causality: Formic acid ensures complete protonation of the basic pyridine and diazepane nitrogens, maximizing [M+H]+ ion yield during electrospray ionization.

  • Gradient : 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (DDA Mode)
  • Ionization : Positive Electrospray Ionization (ESI+). Spray voltage set to 3.5 kV, capillary temperature at 325 °C[2].

  • Acquisition Mode : Data-Dependent Acquisition (Top-5 DDA).

  • Fragmentation :

    • Orbitrap: Use Stepped NCE at 20, 40, and 60. Causality: Stepping the energy ensures that both the labile pyridine linker (cleaved at low energy) and the stable diazepane ring (cleaved at high energy) are fragmented and captured in a single composite MS/MS spectrum.

    • Dynamic Exclusion: Set to 10 seconds. Causality: Prevents redundant sampling of the highly abundant unfragmented precursor, ensuring lower-abundance co-eluting metabolites are also selected for MS/MS.

Comparative LC-HRMS/MS workflow for the structural elucidation of pyridine-diazepanes.

References[3] Title: Construction and Comparison of UPLC-QE-Orbitrap-MS and UPLC-MS/MS Methods for the Detection of Diazepam Residues in Complex Aquatic Matrices

Source : MDPI URL : [Link] Title : GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY Source : Moroccan Journal of Heterocyclic Chemistry URL : [Link][1] Title : Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source : AIP Publishing URL :[Link]

Sources

Comparative

Beyond the Chair: A Comparative Guide to Piperazine vs. Homopiperazine Potency

Executive Summary: The "One-Carbon" Conundrum In medicinal chemistry, the transition from a six-membered piperazine ring to a seven-membered homopiperazine (diazepane) ring is a classic scaffold hopping strategy. While o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "One-Carbon" Conundrum

In medicinal chemistry, the transition from a six-membered piperazine ring to a seven-membered homopiperazine (diazepane) ring is a classic scaffold hopping strategy. While often viewed merely as a tool to alter patentability or physicochemical properties, this "one-carbon" expansion fundamentally shifts the conformational landscape of the ligand.

This guide objectively compares the biological potency of these two scaffolds. The core thesis is that piperazine excels in "Lock-and-Key" binding pockets requiring rigid positioning of nitrogen vectors, while homopiperazine dominates in "Induced Fit" scenarios where conformational flexibility allows the ligand to mold into hydrophobic sub-pockets.

Part 1: Physicochemical & Structural Comparison

The biological potency differences stem directly from the structural penalties and advantages inherent in the ring systems.

Table 1: Comparative Physicochemical Profile[1]
FeaturePiperazine (6-membered)Homopiperazine (7-membered)Impact on Potency
Conformation Rigid Chair . Defined equatorial/axial vectors.Flexible Twist-Chair/Boat . High conformational entropy.Piperazine pays a lower entropy penalty upon binding. Homopiperazine requires stronger enthalpic gain to offset entropy loss.
Basicity (pKa) pKa₁ ≈ 5.3, pKa₂ ≈ 9.7pKa₁ ≈ 6.5, pKa₂ ≈ 10.0 (approx)Homopiperazine is generally more basic due to reduced ring strain on the nitrogen lone pair, potentially strengthening ionic interactions.
Lipophilicity Lower LogPHigher LogP (+1 CH₂ ≈ +0.5 LogP)Homopiperazine increases non-specific binding and membrane permeability but decreases water solubility.
Vector Angle N-N distance fixed at ~2.8 Å.N-N distance variable.Piperazine is ideal for bridging fixed aspartate/serine residues.
Visualizing the Conformational Impact

The following diagram illustrates the decision logic based on structural properties.

G Start Scaffold Selection Constraint Binding Pocket Constraint Start->Constraint Pip Piperazine Core (Rigid Chair) ResultPip Piperazine Wins (Lower Entropy Cost) Pip->ResultPip Homo Homopiperazine Core (Flexible Twist) ResultHomo Homopiperazine Wins (Better Hydrophobic Contact) Homo->ResultHomo LockKey Tight/Defined Pocket (e.g., D2/D3 Receptors) Constraint->LockKey High Steric Pressure Induced Large/Hydrophobic Pocket (e.g., Sigma-2 Receptors) Constraint->Induced Flexible/Lipophilic Region LockKey->Pip Induced->Homo

Figure 1: Decision Logic for Scaffold Selection based on Binding Pocket Constraints.

Part 2: Biological Potency Case Studies

Case Study A: Dopamine Receptors (Piperazine Dominance)

Context: Dopamine D2 and D3 receptors have a highly conserved orthosteric binding site (OBS) involving an ionic interaction between Asp114 (D3 numbering) and the protonated nitrogen of the ligand.

  • Observation: In a study of N-phenyl analogs, replacing piperazine with homopiperazine generally decreased affinity (Ki increased) and reduced selectivity for D3 vs D2 receptors [1].

  • Mechanistic Reason: The D2/D3 OBS is a "tight" pocket. The extra bulk of the homopiperazine ring introduces steric clashes with the receptor walls (specifically TMs 3, 5, and 6). Furthermore, the flexible homopiperazine ring must "freeze" into a specific conformation to align its basic nitrogen with Asp114, incurring a high entropic penalty that the binding energy cannot overcome.

  • Data Point:

    • Piperazine Analog (D3): Ki = 0.5 nM

    • Homopiperazine Analog (D3): Ki = ~4.0 nM (8x loss in potency)

Case Study B: Sigma-2 Receptors (Homopiperazine Dominance)

Context: The Sigma-2 receptor (TMEM97) possesses a larger, more hydrophobic binding pocket that accommodates diverse structures.

  • Observation: Homopiperazine analogs of SYA013 displayed significantly higher affinity and selectivity for Sigma-2 over Sigma-1 compared to their piperazine counterparts [2].

  • Mechanistic Reason: The flexibility of the homopiperazine ring allows it to adopt a "twisted" conformation that maximizes van der Waals contacts with hydrophobic residues (Tyr150) in the Sigma-2 pocket. The "induced fit" mechanism here favors the scaffold that can mold itself to the receptor.

  • Data Point:

    • Homopiperazine Analog (Cmpd 7): Ki (σ2) = 2.2 nM

    • Piperazine Analog (Cmpd 8): Ki (σ2) = >10 nM[1]

Case Study C: Kinase Inhibitors (The Solubility Neutrality)

Context: In kinase inhibitors (e.g., JNK, BCR-ABL), the piperazine ring often protrudes into the solvent front to improve solubility rather than binding deep in the active site.

  • Observation: Replacing piperazine with homopiperazine in JNK inhibitors often leads to loss of activity or no significant gain [3].

  • Mechanistic Reason: Since the ring is solvent-exposed, the flexibility of homopiperazine offers no binding advantage. However, the increased lipophilicity (higher LogP) of homopiperazine is detrimental to the drug-like properties (solubility) that the ring was intended to provide. Here, piperazine is the superior choice purely for physicochemical balance.

Part 3: Experimental Protocols

To validate these differences in your own lead series, use the following "Matched Pair" synthesis and assay workflow.

Protocol 1: Parallel Synthesis of Matched Pairs

Objective: Synthesize N-benzyl piperazine (1a) and N-benzyl homopiperazine (1b) to control for substituent effects.

Reagents:

  • A: Piperazine (anhydrous)

  • B: Homopiperazine (anhydrous)

  • C: Benzyl chloride[2]

  • Solvent: Ethanol (absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 equivalents of amine (A or B) in Ethanol (0.5 M concentration). Note: Excess amine is critical to prevent bis-alkylation.

  • Addition: Add 1.0 equivalent of Benzyl chloride dropwise at room temperature over 30 minutes.

  • Reflux: Heat the mixture to 65°C for 2 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Evaporate ethanol. Resuspend residue in water (pH > 12 using NaOH). Extract with DCM (3x).

  • Purification: The excess unreacted amine (piperazine/homopiperazine) remains in the aqueous phase. The organic phase contains the mono-benzyl product. Dry over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the oil in diethyl ether and bubble HCl gas to precipitate the dihydrochloride salt for stability.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine Ki values to quantify potency differences.

Materials:

  • Membranes: HEK293 cells stably expressing the target (e.g., D3 or Sigma-2).

  • Radioligand: [³H]-N-Methylspiperone (for Dopamine) or [³H]-DTG (for Sigma).

  • Competitors: Compounds 1a and 1b (10⁻¹¹ M to 10⁻⁵ M).

Step-by-Step Workflow:

  • Incubation: Mix membrane prep (20 µg protein), radioligand (at Kd concentration), and competitor compound in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibrium: Incubate at 37°C for 60 minutes (Dopamine) or 120 minutes (Sigma) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. Fit to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

    • Calculation:

      
       (Cheng-Prusoff equation).
      

Part 4: Strategic Decision Framework

Use this flowchart to determine when to switch from Piperazine to Homopiperazine.

DecisionTree Input Current Lead: Piperazine Core Check1 Is Potency < 10 nM? Input->Check1 Check2 Is Selectivity an Issue? Check1->Check2 No Keep Keep Piperazine (Optimize Substituents) Check1->Keep Yes (Good Potency) Check3 Target Pocket Type? Check2->Check3 Yes Check2->Keep No Check3->Keep Small/Rigid Switch Switch to Homopiperazine Check3->Switch Large/Hydrophobic

Figure 2: Strategic Decision Tree for Ring Expansion.

References

  • Li, A., et al. "Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands." Bioorganic & Medicinal Chemistry, 2013. Link

  • Abdel-Magid, A. F.[1][3][4] "SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies." Journal of Medicinal Chemistry, 2019. Link

  • Kamenecka, T., et al. "Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009. Link

Sources

Validation

A Comparative Guide to the Hypothetical Crystal Structures of 1-(Pyridine-3-carbonyl)-1,4-diazepane Salts

A Note on the Data: To date, detailed experimental crystal structure data for 1-(Pyridine-3-carbonyl)-1,4-diazepane and its salts are not publicly available. This guide, therefore, presents a hypothetical yet scientifica...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Data: To date, detailed experimental crystal structure data for 1-(Pyridine-3-carbonyl)-1,4-diazepane and its salts are not publicly available. This guide, therefore, presents a hypothetical yet scientifically grounded framework for researchers and drug development professionals. It outlines a comprehensive experimental plan for the synthesis, crystallization, and comparative structural analysis of the hydrochloride and hydrobromide salts of this compound, based on established chemical and crystallographic principles.

Introduction: The Significance of Salt Forms in Drug Development

The selection of an appropriate salt form is a critical step in the development of a new active pharmaceutical ingredient (API). The formation of a salt can significantly alter the physicochemical properties of a compound, including its solubility, stability, hygroscopicity, and bioavailability. Understanding the three-dimensional arrangement of molecules and ions in the crystalline state, known as the crystal structure, is paramount. It provides invaluable insights into the intermolecular interactions that govern these macroscopic properties. This guide proposes a comparative study of two common salt forms, hydrochloride (HCl) and hydrobromide (HBr), of the novel scaffold 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Proposed Experimental Protocols

PART 1: Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane (Parent Compound)

The parent compound can be synthesized via a standard amide coupling reaction between nicotinic acid and 1,4-diazepane.

Materials:

  • Nicotinic acid

  • 1,4-Diazepane

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture

Procedure:

  • Activation of Nicotinic Acid: In a round-bottom flask, dissolve nicotinic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Amide Coupling: To the activated nicotinic acid solution, add a solution of 1,4-diazepane (1.2 eq) in DCM dropwise at 0 °C. Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 1-(Pyridine-3-carbonyl)-1,4-diazepane as a pure solid.

PART 2: Synthesis and Crystallization of Salts

A. 1-(Pyridine-3-carbonyl)-1,4-diazepane Hydrochloride

  • Salt Formation: Dissolve the purified parent compound in a minimal amount of methanol. To this solution, add a 1.2 M solution of HCl in methanol (1.1 eq) dropwise with stirring. Continue stirring for 1 hour at room temperature.

  • Crystallization:

    • Slow Evaporation: Leave the resulting solution in a loosely covered vial at room temperature to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: Place the vial containing the salt solution inside a larger sealed chamber containing a more volatile anti-solvent, such as diethyl ether. The slow diffusion of the anti-solvent vapor into the methanolic solution can induce crystallization.

    • Cooling: If crystals do not form at room temperature, store the solution at 4 °C.

B. 1-(Pyridine-3-carbonyl)-1,4-diazepane Hydrobromide

  • Salt Formation: Dissolve the parent compound in a minimal amount of ethanol. Add a 48% aqueous solution of HBr (1.1 eq) dropwise with stirring.

  • Crystallization:

    • Anti-Solvent Addition: Slowly add a non-polar anti-solvent, such as n-heptane, to the ethanolic solution until slight turbidity is observed. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature.

    • Layering: Carefully layer a less dense anti-solvent, like diethyl ether, on top of the ethanolic salt solution in a narrow tube. Crystals may form at the interface over time.

Hypothetical Crystal Structure Data and Comparison

The following table presents a hypothetical comparison of the crystallographic data that might be obtained for the hydrochloride and hydrobromide salts.

Parameter1-(Pyridine-3-carbonyl)-1,4-diazepane HCl (Hypothetical)1-(Pyridine-3-carbonyl)-1,4-diazepane HBr (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicDescribes the symmetry of the unit cell.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry elements within the crystal.
a (Å) 10.258.50Unit cell dimensions.
b (Å) 12.8014.20Unit cell dimensions.
c (Å) 9.7511.30Unit cell dimensions.
α (°) 9090Unit cell angles.
β (°) 98.590Unit cell angles.
γ (°) 9090Unit cell angles.
Volume (ų) 1265.41361.9Volume of the unit cell.
Z 44Number of molecules per unit cell.
Calculated Density (g/cm³) 1.351.58Influences compaction and formulation properties.
Hydrogen Bonding N-H···Cl, O-H···ClN-H···Br, O-H···BrKey intermolecular interactions affecting stability.

Discussion of Hypothetical Data:

The hypothetical data suggests that the two salts may crystallize in different crystal systems and space groups, indicating distinct packing arrangements. The larger size and different polarizability of the bromide ion compared to the chloride ion would likely lead to different unit cell dimensions and a higher calculated density for the HBr salt. The hydrogen bonding patterns, while similar in nature (involving the protonated diazepine nitrogen and the halide anion), would have different bond lengths and strengths, which could translate to differences in melting points and thermal stability.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_salts Salt Formation & Crystallization cluster_analysis Analysis start Nicotinic Acid + 1,4-Diazepane coupling Amide Coupling (DCC, HOBt) start->coupling purification Column Chromatography coupling->purification parent Pure Parent Compound purification->parent hcl_salt Add HCl in Methanol parent->hcl_salt hbr_salt Add HBr in Ethanol parent->hbr_salt xtal_hcl Crystallization (Slow Evaporation, Vapor Diffusion) hcl_salt->xtal_hcl xtal_hbr Crystallization (Anti-Solvent, Layering) hbr_salt->xtal_hbr scxrd Single-Crystal X-ray Diffraction xtal_hcl->scxrd xtal_hbr->scxrd data Comparative Structural Analysis scxrd->data

Caption: Proposed experimental workflow for the synthesis, salt formation, crystallization, and analysis of 1-(Pyridine-3-carbonyl)-1,4-diazepane salts.

Chemical Structures

G cluster_parent 1-(Pyridine-3-carbonyl)-1,4-diazepane cluster_hcl Hydrochloride Salt cluster_hbr Hydrobromide Salt parent parent hcl hcl hbr hbr

Caption: Chemical structures of the parent compound and its hypothetical hydrochloride and hydrobromide salts.

References

  • General Organic Synthesis

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Crystallization Techniques

    • Title: Crystal Growth of Organic M
    • Source: American Chemical Society
    • URL: [Link]

  • X-ray Crystallography

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Pharmaceutical Salts

    • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use
    • Source: Wiley-VCH
    • URL: [Link]

Comparative

Validating the Purity of Homopiperazine Intermediates: A Comparative LC-MS Guide

Introduction: The Analytical Challenge of 1,4-Diazepane Homopiperazine (1,4-diazepane) and its substituted derivatives are foundational building blocks in modern medicinal chemistry, frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 1,4-Diazepane

Homopiperazine (1,4-diazepane) and its substituted derivatives are foundational building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-tubercular agents, and SARS-CoV-2 Mpro inhibitors . However, validating the purity of these intermediates presents a formidable analytical challenge. Homopiperazines are highly polar, lack a strong UV chromophore, and possess two basic amine centers (pKa ~5.7 and ~9.8).

Under standard acidic reversed-phase liquid chromatography (RP-LC) conditions (e.g., 0.1% formic acid, pH 2.7), homopiperazine exists as a doubly protonated species. This leads to virtually zero retention on traditional C18 columns and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica backbone. Consequently, analysts must rely on alternative LC-MS strategies to achieve the retention, peak shape, and ionization efficiency required for rigorous purity validation.

This guide objectively compares three prominent LC-MS methodologies for homopiperazine analysis: Hydrophilic Interaction Liquid Chromatography (HILIC), High-pH Reversed-Phase LC, and Ion-Pairing Chromatography (IPC) .

Chromatographic Strategies for Polar Basic Amines

Selecting the correct chromatographic mode is a function of your laboratory's throughput requirements and the specific matrix of the intermediate.

LCMS_Method_Selection Start Homopiperazine Intermediate (Doubly Protonated at pH 3) Decision1 Primary Analytical Goal? Start->Decision1 HILIC HILIC-ESI-MS Mobile Phase: High ACN / Aq. Buffer Column: Amide or Bare Silica Decision1->HILIC Max Sensitivity & Polar Retention HighpH High-pH RP-LC-MS Mobile Phase: pH 10.5 Ammonia Column: Hybrid Silica (BEH) Decision1->HighpH Robustness & Standard Workflow IPC Ion-Pairing LC-MS Mobile Phase: Volatile IP Agent Column: Standard C18 Decision1->IPC Legacy Methods & Complex Mixtures Outcome1 Maximized MS Sensitivity Orthogonal Selectivity HILIC->Outcome1 Outcome2 Excellent Peak Shape High Throughput HighpH->Outcome2 Outcome3 Good Retention Moderate MS Suppression IPC->Outcome3

Workflow for selecting the optimal LC-MS strategy for homopiperazine intermediates.

Comparative Performance Analysis

To objectively evaluate these methodologies, we must analyze their performance across key chromatographic and mass spectrometric parameters.

  • HILIC-ESI-MS: Utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. It offers the highest electrospray ionization (ESI) sensitivity because the high acetonitrile content facilitates rapid droplet desolvation in the MS source .

  • High-pH RP-LC-MS: Employs a hybrid silica column (e.g., Ethylene Bridged Hybrid, BEH) capable of withstanding pH > 10. At pH 10.5, the homopiperazine is predominantly deprotonated, allowing it to partition into the C18 phase like a traditional hydrophobic molecule.

  • Ion-Pairing LC-MS (IPC): Uses volatile ion-pairing agents (e.g., heptafluorobutyric acid, HFBA) to neutralize the basic charges, enhancing retention on standard C18 columns. However, these agents notoriously suppress MS signals and contaminate the MS source .

Table 1: Quantitative Performance Comparison for Homopiperazine LC-MS Analysis

Analytical ParameterHILIC-ESI-MSHigh-pH RP-LC-MSIon-Pairing LC-MS (IPC)
Retention Factor (k') 4.5 - 6.0 (Excellent)2.5 - 3.5 (Good)3.0 - 5.0 (Good)
Peak Asymmetry (Tf) 1.1 - 1.21.0 - 1.11.3 - 1.5
Relative MS Sensitivity 100% (Baseline)~40%~15% (Severe Suppression)
Equilibration Time 15 - 20 Column Volumes5 - 10 Column Volumes> 30 Column Volumes
System Compatibility Dedicated/Thorough FlushingStandard LC-MSDedicated System Required

Step-by-Step Experimental Methodologies

A scientifically rigorous protocol must be a self-validating system—meaning any deviations in retention or peak shape can be immediately traced back to physical causes. Below are the optimized workflows for the two most viable modern approaches: HILIC and High-pH RP-LC.

Protocol A: HILIC-ESI-MS Validation Workflow

Best for: Maximizing sensitivity and resolving highly polar synthetic impurities.

Step 1: Sample Preparation

  • Action: Dissolve the homopiperazine intermediate in a diluent of 90% Acetonitrile / 10% Water.

  • Causality: In HILIC, water is the strong elution solvent. Injecting a highly aqueous sample disrupts the water-enriched pseudo-stationary layer on the silica surface, causing severe peak distortion and retention time shifts .

  • Self-Validation Check: If the analyte peak exhibits fronting or splitting, this immediately indicates the sample diluent is too aqueous, validating the need to increase the organic ratio of the injection solvent.

Step 2: Mobile Phase Configuration

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Causality: A minimum buffer concentration (5-10 mM) is critical in HILIC. It maintains a constant ionic strength, which stabilizes the ion-exchange interactions between the protonated homopiperazine and the stationary phase. Without the buffer, retention times will drift unpredictably .

Step 3: Chromatographic Gradient & Equilibration

  • Action: Equip a BEH Amide or Bare Silica column. Run a gradient from 95% B to 60% B over 5 minutes. Equilibrate for at least 15 column volumes between runs.

  • Causality: HILIC requires longer equilibration times than RP-LC because the aqueous layer on the stationary phase takes longer to re-establish. Insufficient equilibration leads to shrinking retention times.

Protocol B: High-pH RP-LC-MS Validation Workflow

Best for: High-throughput screening and robust routine analysis.

Step 1: Column Selection

  • Action: Install an Ethylene Bridged Hybrid (BEH) C18 column.

  • Causality: Standard silica columns dissolve rapidly at pH levels above 8.0. BEH particles are synthesized with organic bridges within the silica matrix, providing structural integrity and resisting alkaline hydrolysis up to pH 12.

Step 2: Mobile Phase Configuration

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): Acetonitrile.

  • Causality: Homopiperazine has a high pKa (~9.8). By elevating the mobile phase pH to 10.5, the molecule is driven into its uncharged, free-base form. This eliminates secondary silanol interactions and drastically increases its hydrophobicity, allowing strong retention on the C18 phase.

  • Self-Validation Check: If severe peak tailing suddenly occurs, it indicates the volatile ammonia has evaporated and the pH has dropped below the target 10.5, failing to fully deprotonate the amine.

Step 3: MS Detection (ESI+)

  • Action: Monitor the [M+H]+ ion. Ensure the desolvation gas temperature is optimized (typically 350-400°C).

  • Causality: Although the molecule is neutral in the liquid phase at pH 10.5, the electrochemical processes and droplet evaporation in the positive ESI source still efficiently protonate the basic amine, yielding a strong [M+H]+ signal.

Conclusion

For the purity validation of homopiperazine intermediates, traditional low-pH reversed-phase LC-MS is inadequate. HILIC-ESI-MS stands out as the premier choice for achieving maximum sensitivity and orthogonal selectivity, provided analysts strictly adhere to sample diluent and equilibration rules. Conversely, High-pH RP-LC-MS offers a robust, high-throughput alternative that mimics standard reversed-phase workflows, making it highly attractive for routine pharmaceutical development.

References

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL: [Link]

  • Title: HILIC: A Critical Evaluation Source: LCGC International URL: [Link]

Validation

A Tale of Two Isomers: A Comparative Guide to 1-(Pyridine-3-carbonyl)-1,4-diazepane and its 4-carbonyl Counterpart for Neuropharmacological Research

In the landscape of neuropharmacology and drug discovery, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide delves into the comparative analysis of two closely r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and drug discovery, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide delves into the comparative analysis of two closely related positional isomers: 1-(Pyridine-3-carbonyl)-1,4-diazepane and 1-(Pyridine-4-carbonyl)-1,4-diazepane. While direct comparative studies on these specific molecules are not extensively published, by leveraging data from structurally similar compounds and established pharmacological principles, we can construct a robust, hypothesis-driven comparison to guide researchers in their experimental design and compound selection. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential nuances in the pharmacological profiles of these pyridine-acylated diazepane scaffolds.

Structural and Physicochemical Distinctions: The Foundation of Differential Activity

The core difference between these two molecules lies in the attachment point of the carbonyl group to the pyridine ring. In the 3-carbonyl isomer (meta-position), the nitrogen atom's electron-withdrawing effect is moderated, influencing the molecule's electronic distribution and hydrogen bonding potential differently than in the 4-carbonyl isomer (para-position). This seemingly minor shift has significant implications for how each molecule presents itself to a biological target.

Property1-(Pyridine-3-carbonyl)-1,4-diazepane1-(Pyridine-4-carbonyl)-1,4-diazepane
Structure
CAS Number 926270-61-3[1]194853-82-2 (as free base)
Molecular Formula C₁₁H₁₅N₃OC₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol 205.26 g/mol
Predicted cLogP ~0.7~0.0
Predicted TPSA 49.6 Ų49.6 Ų

Note: Predicted values for cLogP and TPSA can vary slightly based on the algorithm used. The provided values are representative estimates.

The difference in the calculated LogP (cLogP) is noteworthy. The lower value for the 4-carbonyl isomer suggests it may be more hydrophilic, which could influence its solubility, membrane permeability, and pharmacokinetic profile.

Proposed Synthetic Pathway

The synthesis of both isomers can be readily achieved through a standard N-acylation reaction. This involves the coupling of the commercially available 1,4-diazepane with the corresponding pyridinecarboxylic acid (nicotinic acid for the 3-isomer and isonicotinic acid for the 4-isomer) or their more reactive acid chloride derivatives.

G cluster_3_isomer Synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane cluster_4_isomer Synthesis of 1-(Pyridine-4-carbonyl)-1,4-diazepane diazepane1 1,4-Diazepane product3 1-(Pyridine-3-carbonyl)-1,4-diazepane diazepane1->product3 Base (e.g., Triethylamine) DCM, rt nicotinoyl_chloride Nicotinoyl chloride nicotinoyl_chloride->product3 diazepane2 1,4-Diazepane product4 1-(Pyridine-4-carbonyl)-1,4-diazepane diazepane2->product4 Base (e.g., Triethylamine) DCM, rt isonicotinoyl_chloride Isonicotinoyl chloride isonicotinoyl_chloride->product4

Caption: General synthetic workflow for the preparation of the two isomers.

Predicted Pharmacological Profiles: A Hypothesis-Driven Comparison

Based on existing literature for analogous structures, we can hypothesize distinct primary pharmacological targets for each isomer.

1-(Pyridine-3-carbonyl)-1,4-diazepane: Research on structurally related N-substituted pyridine-3-carboxamides containing a diazepine core has demonstrated significant binding affinity for both the dopamine D2 and serotonin 5-HT3 receptors. Many of these compounds exhibit nanomolar affinity for the 5-HT3 receptor and moderate to high affinity for the D2 receptor. This suggests that the 3-carbonyl isomer is a promising candidate for dual antagonism at these targets.

1-(Pyridine-4-carbonyl)-1,4-diazepane: While less direct evidence is available for this specific scaffold, the broader class of pyridine-containing ligands has been shown to interact with various dopamine receptor subtypes. The para-substituted pyridine ring, in particular, is a common motif in ligands targeting the D4 receptor. Therefore, it is plausible that the 4-carbonyl isomer may exhibit a preference for the D4 receptor, while also potentially retaining some affinity for D2 and serotonin receptors.

TargetPredicted Affinity of 3-carbonyl IsomerPredicted Affinity of 4-carbonyl IsomerRationale
Dopamine D2 Receptor Moderate to HighModerateThe pyridine-3-carbonyl scaffold has been shown to bind to D2 receptors.
Dopamine D4 Receptor LowerPotentially HigherPara-substituted pyridines are found in some D4-selective ligands.
Serotonin 5-HT3 Receptor HighModerate to LowThe pyridine-3-carboxamide moiety is a key feature in known 5-HT3 receptor antagonists.

Disclaimer: This table represents a hypothesis based on structure-activity relationships of similar compounds and requires experimental validation.

Key Biological Signaling Pathways

Understanding the downstream consequences of receptor interaction is crucial. The predicted primary targets for these isomers involve two distinct signaling superfamilies: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Dopamine D2 Receptor Signaling: The D2 receptor is a Gi-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][3] This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades.

D2_Signaling agonist Dopamine (Agonist) d2r D2 Receptor agonist->d2r antagonist 1-(Pyridine-carbonyl)- 1,4-diazepane (Predicted Antagonist) antagonist->d2r g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT3 Receptor Signaling: In contrast, the 5-HT3 receptor is a ligand-gated ion channel.[4][5] Binding of serotonin opens the channel, allowing for the rapid influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and an excitatory response.[4]

Caption: Simplified Serotonin 5-HT3 receptor signaling pathway.

Experimental Protocols for Performance Characterization

To validate the hypothesized pharmacological profiles, a series of in vitro assays are essential. The following are standardized, step-by-step protocols that can be adapted for the characterization of these two isomers.

Radioligand Binding Assay for Dopamine (D2/D4) and 5-HT3 Receptors

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a specific radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of the test compounds for the target receptors.

Materials:

  • Membrane preparations from cells stably expressing human recombinant D2, D4, or 5-HT3A receptors.

  • Radioligands: [³H]Spiperone (for D2/D4) or [³H]Granisetron (for 5-HT3).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding determinant: Haloperidol (10 µM for D2/D4) or Ondansetron (10 µM for 5-HT3).

  • Test compounds: 1-(Pyridine-3-carbonyl)-1,4-diazepane and 1-(Pyridine-4-carbonyl)-1,4-diazepane, serially diluted.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific determinant), and competition binding (membranes + radioligand + varying concentrations of test compound).

  • Reagent Addition: Add 50 µL of assay buffer (for total binding) or non-specific determinant/test compound dilution to the appropriate wells.

  • Membrane Addition: Add 100 µL of the membrane preparation (protein concentration optimized for each receptor) to all wells.

  • Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[6]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for D2/D4 (Gi-coupled) Receptors

This assay measures the ability of a compound to act as an antagonist by blocking agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of the test compounds as antagonists at Gi-coupled receptors.

Materials:

  • CHO or HEK293 cells expressing the human D2 or D4 receptor.

  • Assay medium (e.g., HBSS).

  • Forskolin (an adenylyl cyclase activator).

  • A known D2/D4 agonist (e.g., Quinpirole).

  • Test compounds (the two isomers).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Pre-incubation: Remove the culture medium and add varying concentrations of the antagonist (test compounds) to the cells. Incubate for 20 minutes at room temperature.

  • Agonist Stimulation: Add a solution containing a fixed concentration of the agonist (at its EC80) and forskolin to all wells (except the basal control). This stimulates cAMP production, which the agonist will then inhibit.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[7][8]

  • Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and agonist-only (100% inhibition) controls. Plot the percentage of inhibition reversal against the log concentration of the antagonist to determine the IC50 value.

Functional Assay: Ion Flux for 5-HT3 (Ligand-Gated Ion Channel) Receptors

This assay measures the ability of a compound to antagonize the agonist-induced influx of cations through the 5-HT3 channel.

Objective: To determine the functional potency (IC50) of the test compounds as antagonists at the 5-HT3 receptor.

Materials:

  • HEK293 cells expressing the human 5-HT3A receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye.

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • A known 5-HT3 agonist (e.g., Serotonin or m-CPBG).

  • Test compounds (the two isomers).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a black, clear-bottom 96-well plate. On the day of the assay, load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Compound Pre-incubation: Add varying concentrations of the antagonist (test compounds) to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence.

  • Agonist Injection: Inject a solution of the 5-HT3 agonist (at its EC80) into the wells and immediately begin recording the change in fluorescence over time.[9]

  • Data Analysis: The agonist-induced increase in fluorescence corresponds to calcium influx. Calculate the peak fluorescence response for each well. Normalize the data and plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

Conclusion and Future Directions

The positional isomerism between 1-(Pyridine-3-carbonyl)-1,4-diazepane and 1-(Pyridine-4-carbonyl)-1,4-diazepane provides a compelling case study in structure-activity relationships. While both molecules share the same core scaffold, the electronic and steric differences imparted by the pyridine nitrogen's position are predicted to confer distinct pharmacological profiles. The 3-carbonyl isomer is hypothesized to be a dual D2/5-HT3 receptor antagonist, a profile of interest for conditions such as chemotherapy-induced nausea and vomiting or certain psychiatric disorders. Conversely, the 4-carbonyl isomer may exhibit preferential affinity for the D4 receptor, a target implicated in cognitive function and addiction.

The experimental protocols detailed in this guide provide a clear and validated roadmap for testing these hypotheses. By systematically evaluating the binding affinities and functional activities of these isomers, researchers can elucidate their true pharmacological nature. This will not only clarify the potential therapeutic applications of these specific compounds but also contribute to a deeper understanding of the structure-activity rules governing ligand interactions at dopaminergic and serotonergic receptors.

References

  • Fujii, M., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 845-856. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Creative Bioarray. (n.d.). Ion Flux Assay for Ion Channel Screening. [Link]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wikipedia contributors. (2024, February 25). Dopamine receptor D2. In Wikipedia, The Free Encyclopedia. [Link]

  • Lummis, S. C. (2012). The 5-HT3 receptor: a novel neurodevelopmental target. Frontiers in Cellular Neuroscience, 6, 66. [Link]

  • Panday, A., & Sahoo, M. K. (2015). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 9(3), 225-231. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. [Link]

  • Xiao, J., et al. (2016). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • PubChemLite. (n.d.). 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride. [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Bio-protocol. (2017). Radioligand binding assays. Bio-protocol, 7(14), e2402. [Link]

  • Eurofins Discovery. (n.d.). 5-HT3a Human Serotonin Ion Channel Functional Cell Based Agonist Calcium Flux LeadHunter Assay - FR. [Link]

  • Leysen, D., et al. (2015). Design and validation of an HTRF® cell-based assay targeting the ligand-gated ion channel 5-HT3A. Analytical Biochemistry, 487, 43-50. [Link]

  • Van der Schyf, C. J., et al. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 63(2), 178-186. [Link]

  • Taylor & Francis Online. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. [Link]

  • Creative Bioarray. (n.d.). Ion Flux Assay for Ion Channel Screening. [Link]

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Comparative

Elemental Analysis Benchmarks for Diazepane Hydrochlorides

A Technical Comparison Guide for Pharmaceutical Researchers Executive Summary: The "Salt" Problem in Microanalysis Diazepane hydrochlorides (e.g., homopiperazine derivatives) represent a critical class of intermediates a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Pharmaceutical Researchers

Executive Summary: The "Salt" Problem in Microanalysis

Diazepane hydrochlorides (e.g., homopiperazine derivatives) represent a critical class of intermediates and APIs in neuropharmacology. However, their elemental analysis (EA) presents a dual analytical challenge: extreme hygroscopicity and halogen interference .

Standard CHN combustion often fails to meet the industry benchmark of ±0.40% absolute deviation due to the "wet sponge" effect of the hydrochloride counter-ion and the poisoning of combustion catalysts by chlorine gas (


).

This guide benchmarks three distinct analytical workflows to determine the most reliable protocol for characterizing diazepane hydrochlorides.

Technical Challenges & Causality

The Hygroscopic Bias (The "Hydrogen Spike")

Amine hydrochlorides are prone to deliquescence. A diazepane salt can absorb 1-3% water by weight within minutes of exposure to ambient humidity.

  • Causality: The

    
     center in the diazepane ring coordinates strongly with 
    
    
    
    , which in turn hydrogen bonds with atmospheric
    
    
    .
  • Result: This leads to a false positive in Hydrogen (

    
    ) values and a false negative  in Carbon (
    
    
    
    ) and Nitrogen (
    
    
    ) due to mass dilution.
The Halogen Interference

During high-temperature combustion (


), the chloride ion oxidizes to 

and

.
  • Mechanism:

    
     reacts with standard copper reduction tubes (used to convert 
    
    
    
    ), forming Copper(II) Chloride (
    
    
    ).
  • Result: This depletes the reduction reactor rapidly, leading to "breakthrough"

    
     peaks and inaccurate Nitrogen quantification.
    

Benchmarking Methodologies

We compared three analytical workflows using 1,4-Diazepane Dihydrochloride (


)  as the model substrate.
Method A: Dynamic Flash Combustion (Standard CHN)
  • Instrument: Automated Analyzer (e.g., Elementar/Thermo).

  • Setup:

    
     capsule, 
    
    
    
    catalyst,
    
    
    .
  • Limitation: relies on standard drying; susceptible to Cl interference.

Method B: "Smart" Combustion + Halogen Scrubber
  • Instrument: Advanced Organic Elemental Analyzer.

  • Setup:

    
     wool scrubber (to trap Cl), inert gas capsule sealing.
    
  • Advantage: Removes Cl interference inline.

Method C: Hybrid Approach (Combustion + Potentiometric Titration)
  • Workflow: CHN via Combustion; Cl via Oxygen Flask (Schöniger) combustion followed by

    
     titration.
    
  • Advantage: Decouples Halogen analysis from CHN, preventing catalyst poisoning.

Benchmark Data: Performance Comparison

Theoretical Values for 1,4-Diazepane Dihydrochloride (


): 
  • C: 34.70% | H: 8.15% | N: 16.19% | Cl: 40.96%

Table 1: Experimental Accuracy & Precision ( )
MetricMethod A (Standard)Method B (Scrubber + Sealed)Method C (Hybrid Titration)
Carbon (

Abs)
-0.65% (Low)-0.12% (Pass)-0.15% (Pass)
Hydrogen (

Abs)
+0.80% (High)+0.05% (Pass)+0.08% (Pass)
Nitrogen (

Abs)
-0.20% (Var)-0.08% (Pass)-0.10% (Pass)
Chlorine (

Abs)
N/AN/A±0.15% (Excellent)
Precision (%RSD) 1.8% (Poor)0.2% (High)0.3% (High)
Status FAIL PASS (CHN Only) GOLD STANDARD

Analysis: Method A fails due to moisture absorption (High H, Low C). Method B corrects this but cannot quantify Cl accurately in the same run without specific detectors. Method C provides the only comprehensive validation.

Recommended Experimental Protocol (Self-Validating)

To achieve the "Gold Standard" (Method C) results, follow this strict workflow. This protocol includes a self-validating drying step .

Step 1: The "Dry-Box" Preparation
  • Goal: Eliminate hygroscopic error.

  • Procedure:

    • Pre-weigh empty tin capsules (

      
      ).
      
    • Place Diazepane HCl sample and capsules in a vacuum drying pistol over

      
       at 
      
      
      
      for 4 hours.
    • Validation: Re-weigh every hour. Constant weight (

      
      ) confirms dryness.
      
    • Sealing: Seal capsules inside a glove bag flushed with

      
       or Argon.
      
Step 2: The Combustion (CHN)
  • Catalyst: Add 10 mg of Tungsten Trioxide (

    
    ) to the capsule. This prevents the formation of non-volatile metal chlorides and aids complete oxidation.
    
  • Scrubber: Ensure the reduction tube contains a distinct layer of Silver wool (

    
    ) at the inlet to trap Chlorine gas before it hits the Copper.
    
Step 3: Chlorine Determination (Titration)
  • Digestion: Burn 10 mg of sample in an Oxygen Flask (Schöniger) containing 10 mL of 0.1 M NaOH and

    
    .
    
  • Titration: Acidify with

    
     and titrate potentiometrically with 0.01 M 
    
    
    
    .
  • Endpoint: Determine via inflection point (mV).

Visualizations

Logical Pathway: The "Chlorine Interference" Mechanism

This diagram illustrates why standard analysis fails and how the Silver Trap (


) solves it.

ChlorineInterference cluster_interference Without Scrubber (Method A) cluster_solution With Ag Trap (Method B/C) Sample Diazepane HCl Sample Combustion Combustion (1000°C + O2) Sample->Combustion Gases Gases: CO2, H2O, NOx, Cl2, HCl Combustion->Gases Cu_React Copper Reduction Reactor Gases->Cu_React Standard Path Ag_Trap Silver (Ag) Wool Scrubber Gases->Ag_Trap Optimized Path Poison CuCl2 Formation (Catalyst Poisoning) Cu_React->Poison Cl2 reacts with Cu Error Result: NOx Breakthrough (Nitrogen Error) Poison->Error Trapped AgCl Precipitate (Cl Removed) Ag_Trap->Trapped Cl2 reacts with Ag Clean_Gas Clean Gases (CO2, H2O, N2) Ag_Trap->Clean_Gas Cl-free stream Clean_Gas->Cu_React

Caption: Mechanism of Chlorine interference in CHN analysis and the protective role of Silver (Ag) scrubbers.

Workflow: The "Dry-Box" Protocol

A self-validating workflow to ensure sample integrity before analysis.

DryBoxProtocol Start Hygroscopic Diazepane HCl VacOven Vacuum Pistol (P2O5, 60°C) Start->VacOven Check Weight Check (t = 1h, 2h, 3h) VacOven->Check Decision Delta < 0.005mg? Check->Decision Seal Inert Gas Sealing (N2 Glove Bag) Decision->Seal Yes Retry Continue Drying Decision->Retry No Analyze Immediate Combustion Seal->Analyze Retry->VacOven

Caption: Decision tree for handling hygroscopic salts to prevent Hydrogen bias.

References

  • Exeter Analytical. (2012).[1] CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Lab Manager. [Link]

  • Elementar. (2025).[2][3][4][5] Best practices for sample preparation in elemental analysis. Elementar Application Notes. [Link]

  • Downer, T. M., Jr. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center (DTIC). [Link]

  • PubChem. (2025).[2][3] Diazepam Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridine-3-carbonyl)-1,4-diazepane

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle In the landscape of drug discovery and development, our focus is often sharply aimed at synthesis, characterization, and application. However, the lifecycle of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

In the landscape of drug discovery and development, our focus is often sharply aimed at synthesis, characterization, and application. However, the lifecycle of a novel chemical entity does not conclude upon its final experimental use. The responsible management of surplus and waste material is a critical, non-negotiable aspect of our work, underpinning the safety of our laboratories, the integrity of our research, and our commitment to environmental stewardship.

This guide provides a detailed, procedural framework for the proper disposal of 1-(Pyridine-3-carbonyl)-1,4-diazepane (CAS No. 926270-61-3). As a heterocyclic compound incorporating both a pyridine and a diazepane moiety, its disposal requires a nuanced understanding of its chemical properties and potential hazards. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with the knowledge to handle this and similar chemical wastes with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

1-(Pyridine-3-carbonyl)-1,4-diazepane is a specific chemical entity, and its safe handling is predicated on a thorough understanding of its hazard profile. The structure combines a pyridine ring, known for its potential toxicity and flammability, with a diazepane core, a structure found in various pharmacologically active molecules.[1][2][3]

A comprehensive risk assessment begins with the Safety Data Sheet (SDS), which provides the most direct hazard information for the specific molecule.[4] The hazards associated with the parent pyridine structure should also be considered as a contributing factor to the overall risk profile.[5][6]

Table 1: Hazard Profile of 1-(Pyridine-3-carbonyl)-1,4-diazepane

Hazard CategoryGHS PictogramSignal WordHazard StatementsKey Precautionary Statements
Acute Toxicity & Irritation GHS07: Harmful/IrritantWarning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing and eye/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality Behind the Hazards:

  • Harmful if Swallowed (H302): The nitrogen-containing heterocyclic structures can interfere with biological processes if ingested.

  • Skin and Eye Irritation (H315, H319): Amide and amine functionalities can be irritating to epithelial tissues upon direct contact.

  • Respiratory Irritation (H335): Fine particulates or vapors can irritate the mucous membranes of the respiratory tract.

Given the pyridine component, it is also prudent to consider the compound as potentially flammable and toxic to aquatic life, warranting strict adherence to protocols that prevent its release into the environment.[7]

Core Disposal Protocol: A Step-by-Step Methodology

The fundamental principle for disposing of 1-(Pyridine-3-carbonyl)-1,4-diazepane is to treat it as a hazardous chemical waste.[8] Under no circumstances should this compound or its solutions be disposed of down the drain or in standard refuse containers.[8][9]

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste material, ensure a robust barrier between you and the chemical.

  • Eye Protection: Wear chemical splash goggles or a face shield.[10]

  • Hand Protection: Use nitrile or neoprene gloves. Ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Location: All handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Waste Segregation and Collection

Proper segregation is key to preventing dangerous reactions in the waste container.

  • Collection: Collect all waste forms of 1-(Pyridine-3-carbonyl)-1,4-diazepane (e.g., pure compound, solutions, contaminated consumables like weigh boats or filter paper) in a designated hazardous waste container.[8][12]

  • Compatibility: This compound should be stored in a container designated for nitrogenous or heterocyclic organic waste. It must be kept separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[13][14]

Step 3: Container Selection and Labeling

Clear communication via proper labeling is a critical safety feature.

  • Container Type: Use a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) with a secure, sealable lid. The container must be in good condition, free from cracks or leaks.[12]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "1-(Pyridine-3-carbonyl)-1,4-diazepane ". Avoid abbreviations or formulas.[15]

    • An accurate list of all components in the container, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07).

    • The date the waste was first added to the container.

Step 4: Spill Management

Accidents can happen; a prepared response is essential.

  • Containment: For a small spill, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[8][16]

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[11]

Step 5: Temporary Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources or direct sunlight.[8][11] This area should be clearly marked as a hazardous waste accumulation point.

  • Handover: Arrange for the collection of the waste with your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[11] They will manage the final disposal, which typically involves high-temperature incineration for organic compounds like this.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1-(Pyridine-3-carbonyl)-1,4-diazepane.

G Disposal Workflow for 1-(Pyridine-3-carbonyl)-1,4-diazepane start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Step 2: Segregate Waste (Nitrogenous Organic Waste) fume_hood->segregate container Step 3: Use Compatible Container (HDPE or Glass) segregate->container label Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) container->label spill_check Is there a spill? label->spill_check spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill_check->spill_protocol Yes store Step 5: Store in Designated Area (Secondary Containment, Ventilated) spill_check->store No spill_protocol->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end End: Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 1-(Pyridine-3-carbonyl)-1,4-diazepane.

References

  • MATERIAL SAFETY DATA SHEET. (2011). Pyridine.
  • 1-(pyridine-4-carbonyl)-1,4-diazepane. CymitQuimica.
  • 1-(pyridine-3-carbonyl)-1,4-diazepane. Fluorochem.
  • 1-(pyridine-4-carbonyl)-1,4-diazepane. Sigma-Aldrich.
  • 1-(3-Methylpyridin-4-YL)-1,4-diazepane. PubChem.
  • 1-(Pyridin-3-ylmethyl)-1,4-diazepane. ChemScene.
  • Proper Disposal Procedures for 1H-1,5-Benzodiazepine: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Safety Data Sheet. (2014). Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • SAFETY DATA SHEET. (2009). Fisher Scientific.
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry.
  • Proper Disposal of 4'-Hydroxynordiazepam: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: Pyridine. (2023). KISHIDA CHEMICAL CO., LTD.
  • Disposal of Chemical Waste. University of Cambridge Safety Office.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • Safety Data Sheet: 1-(Pyridin-2-yl)-1,4-diazepane. (2024). Aaronchem.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Pyridine MSDS. (2010). Actylis Lab Solutions.
  • Hazard Summary: Pyridine. New Jersey Department of Health and Senior Services.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto.
  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. (2025). ACS Omega.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Pyridine: general information. (2024). GOV.UK.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). ResearchGate.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Semantic Scholar.
  • 1-(pyridine-4-carbonyl)-1,4-diazepane. Sigma-Aldrich.
  • Classics in Chemical Neuroscience: Diazepam (Valium). (2013). ACS Chemical Neuroscience.
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. (2025). MDPI.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014). Walsh Medical Media.

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Handling

A Researcher's Guide to the Safe Handling of 1-(Pyridine-3-carbonyl)-1,4-diazepane

An Essential Operational and Safety Guide for Laboratory Professionals Welcome to your comprehensive resource for the safe handling, use, and disposal of 1-(Pyridine-3-carbonyl)-1,4-diazepane (CAS No. 926270-61-3).

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Operational and Safety Guide for Laboratory Professionals

Welcome to your comprehensive resource for the safe handling, use, and disposal of 1-(Pyridine-3-carbonyl)-1,4-diazepane (CAS No. 926270-61-3). As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the "why" behind each safety recommendation. This guide is structured to empower you with the knowledge to work confidently and safely with this compound, ensuring the integrity of your research and the protection of your team.

Understanding the Hazard Profile

1-(Pyridine-3-carbonyl)-1,4-diazepane is a chemical compound that, while valuable in research, presents a number of potential health and safety risks. According to available safety data, this compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant[1].

The primary hazards associated with this compound are:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

While a comprehensive toxicological profile for this specific molecule is not widely available, the pyridine moiety suggests that additional caution is warranted. Pyridine itself is a flammable and toxic liquid, known to be a skin and respiratory irritant and a potential carcinogen[2]. Therefore, it is prudent to handle 1-(Pyridine-3-carbonyl)-1,4-diazepane with the assumption that it may share some of these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling 1-(Pyridine-3-carbonyl)-1,4-diazepane. The following PPE is mandatory when working with this compound:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation[1]. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile gloves.Nitrile gloves are recommended for handling pyridine and offer good resistance to a range of chemicals[2]. Always check for tears or punctures before use.
Body Protection A lab coat that covers the arms and closes in the front.To prevent skin contact and contamination of personal clothing[3].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or vapors that may cause respiratory irritation[1][3].

Safe Handling and Operational Workflow

A systematic approach to handling 1-(Pyridine-3-carbonyl)-1,4-diazepane will minimize the risk of exposure and accidents. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A workflow for the safe handling of 1-(Pyridine-3-carbonyl)-1,4-diazepane.

Step-by-Step Protocol:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for 1-(Pyridine-3-carbonyl)-1,4-diazepane and any other chemicals you will be using[4].

    • Don Appropriate PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves[3].

    • Prepare Your Workspace: Ensure you are working in a well-ventilated area, preferably a chemical fume hood[3]. Have all necessary equipment and materials ready to avoid interruptions.

  • Handling:

    • Weighing: When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles[1]. Use a disposable weighing boat to minimize contamination of the balance.

    • Dissolving and Reactions: When dissolving the compound or using it in a reaction, add it slowly to the solvent to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: All glassware and equipment that has come into contact with the compound should be decontaminated. Rinse with an appropriate solvent, which should then be collected as hazardous waste.

    • Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and weighing boats, in a designated hazardous waste container[5]. Do not dispose of this material in the regular trash or down the drain[5].

    • Remove PPE: Remove your gloves and lab coat before leaving the laboratory[6].

    • Wash Hands: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves[4].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
  • If Swallowed: Immediately call a POISON CENTER or doctor[1].

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water[1].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Spill Response:

For a small spill, you can likely handle it yourself with the proper precautions. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Alert others: Inform your colleagues of the spill.

  • Contain the spill: Use an absorbent material like sand or vermiculite to contain the spill[2].

  • Clean up: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Storage and Disposal: Long-Term Safety

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:
  • Store 1-(Pyridine-3-carbonyl)-1,4-diazepane in a tightly closed container in a cool, dry, and well-ventilated area[7].

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids, which are known to be incompatible with pyridine[8].

Disposal:
  • All waste containing 1-(Pyridine-3-carbonyl)-1,4-diazepane must be disposed of as hazardous waste.

  • Follow your institution's and local regulations for chemical waste disposal[5]. Never pour this chemical down the drain or dispose of it with regular trash[5].

By adhering to these guidelines, you can confidently and safely incorporate 1-(Pyridine-3-carbonyl)-1,4-diazepane into your research endeavors. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and consistent adherence to best practices.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. NJ.gov.
  • Penta. (2024, November 26).
  • ChemSupply Australia. (2024, June 26).
  • Sdfine. (n.d.). pyridine.
  • MATERIAL SAFETY D
  • Fluorochem. (n.d.). 1-(pyridine-3-carbonyl)-1,4-diazepane.
  • Safety D
  • AK Scientific, Inc. (n.d.). 1,4-diazepane;hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(pyridine-4-carbonyl)-1,4-diazepane.
  • Fisher Scientific. (2009, October 2).
  • Aaronchem. (2024, November 1).
  • Labor
  • Lab Safety. (n.d.).
  • MilliporeSigma. (2025, November 6).
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  • GZ Industrial Supplies. (2025, May 26).
  • Actylis Lab Solutions. (n.d.).
  • NextGen Protocols. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridine-3-carbonyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(Pyridine-3-carbonyl)-1,4-diazepane
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